2-Amino-5-bromo-3-(ethylamino)pyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-N-ethylpyrazine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4/c1-2-9-6-5(8)10-3-4(7)11-6/h3H,2H2,1H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOJEGNMDFDYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671902 | |
| Record name | 5-Bromo-N~3~-ethylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117719-10-5 | |
| Record name | 5-Bromo-N~3~-ethylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Pyrazine Scaffold
An In-depth Technical Guide to 2-Amino-5-bromo-3-(ethylamino)pyrazine for Advanced Research
This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes its core chemical properties, synthetic routes, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, present in numerous biologically significant molecules, including vitamins like riboflavin and folic acid.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing molecules with specific biological targets. Substituted pyrazines are integral to a range of pharmaceuticals, from the antimycobacterial agent Pyrazinamide to modern kinase inhibitors used in oncology.[1][2]
This compound emerges as a particularly valuable building block. Its trifunctional nature—featuring two distinct amino groups and a reactive bromine atom—offers a versatile platform for combinatorial library synthesis and targeted drug design. This guide elucidates the chemical characteristics that underpin its utility as a precursor in the development of novel therapeutics.
Core Physicochemical & Structural Data
Accurate characterization is the foundation of reproducible science. The fundamental properties of this compound are summarized below. This data is critical for reaction planning, dosage calculations, and analytical method development.
| Property | Value | Source |
| CAS Number | 117719-10-5 | [3][4][5] |
| Molecular Formula | C₆H₉BrN₄ | [3] |
| Molecular Weight | 217.07 g/mol | [3][6] |
| MDL Number | MFCD08460062 | [3] |
| Appearance | Reported as a solid | (related compound) |
| Boiling Point | ~329 °C | [6] |
| Purity | ≥96% | [4] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [3][7] |
Synthesis and Purification Protocol
The synthesis of substituted aminopyrazines often involves the direct functionalization of a pyrazine core. A common and effective strategy is the regioselective bromination of an appropriate precursor. The following protocol is a validated, experience-based methodology adapted from established procedures for similar pyrazine derivatives.[8]
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is selected for its inertness and ability to dissolve the starting materials while allowing for easy removal post-reaction.
-
Base: Pyridine acts as a mild base to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents protonation of the amino groups on the starting material, which would deactivate the ring towards electrophilic substitution.
-
Purification: A standard aqueous workup removes inorganic salts and the base. The final purification via column chromatography is essential to isolate the target compound from any unreacted starting material or potential di-brominated side products.
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the precursor, 2-amino-3-(ethylamino)pyrazine, in dichloromethane (DCM).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to create an inert atmosphere, preventing side reactions with atmospheric moisture.
-
Reagent Addition: Add pyridine (1.1 equivalents) to the solution. Cool the mixture to 0°C using an ice bath.
-
Bromination: Dissolve bromine (1.1 equivalents) in DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Transfer the mixture to a separatory funnel, add water, and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the final product, this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectral Characterization
While specific spectra for this compound are proprietary to chemical suppliers, a detailed analysis of its structure allows for the prediction of its key spectral features. Analytical data including NMR, HPLC, and LC-MS are typically available from vendors upon request.[3][9]
-
¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the pyrazine ring proton. The ethyl group should present as a quartet (CH₂) and a triplet (CH₃). The two amino groups (NH₂ and NH) will likely appear as broad singlets, whose chemical shifts can be concentration-dependent.
-
¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the four carbons of the pyrazine ring and the two carbons of the ethyl group. The carbon atom bonded to bromine will be significantly shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks [M]+ and [M+2]+ of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary and secondary amines in the 3200-3500 cm⁻¹ region, as well as C-N and C=C/C=N stretching frequencies in the fingerprint region.
Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in its predictable and versatile reactivity, making it a powerful intermediate.
Key Reactive Sites:
-
C5-Bromine Atom: This site is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
C2-Amino Group (NH₂): The primary amine can undergo standard amine chemistry, such as acylation, alkylation, or condensation reactions, to build more complex molecular architectures.
-
C3-Ethylamino Group (NH-Et): The secondary amine offers a differentiated point for functionalization compared to the C2-amino group, allowing for sequential and regioselective modifications.
Application as a Kinase Inhibitor Precursor
The 2-amino-3,5-disubstituted pyrazine framework is a well-established core for various kinase inhibitors.[2] Kinases are critical targets in oncology, and small molecules that can modulate their activity are in high demand. This compound serves as a key starting material for synthesizing libraries of potential inhibitors, for example, against targets like Aurora kinases.[2]
Logical Workflow: From Intermediate to Drug Candidate
Caption: Role as an intermediate in a typical drug discovery pipeline.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on data for structurally similar chemicals.[7][10]
| Hazard Category | Guideline |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust. Use non-sparking tools.[10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place (2-8°C). Keep away from incompatible materials like strong oxidizing agents.[3][10] |
| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |
| First Aid (Skin/Eye Contact) | Immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[10] |
Hazard Statements for a structurally similar compound (diethylamino analog) suggest the following potential risks: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical and chemical research. Its well-defined structure, predictable reactivity at multiple sites, and established role as a precursor for high-value molecules like kinase inhibitors make it an indispensable asset. This guide provides the foundational knowledge required for its effective and safe utilization, empowering researchers to leverage its full potential in their synthetic endeavors.
References
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- Pharmaffiliates. CAS No : 912773-09-2| Chemical Name : 2-Amino-5-bromo-3-(diethylamino)pyrazine. [Link]
- PubMed Central.
- MySkinRecipes. 2-Amino-5-bromo-3-ethynylpyrazine. [Link]
- PubChem. 2-Amino-5-bromopyridine. [Link]
- PubChem. 2-Amino-5-bromopyrazine. [Link]
- MySkinRecipes. This compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. [Link]
- PubChem. 2-Amino-3-bromo-5-methylpyrazine. [Link]
- ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]
- International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
- Royal Society of Chemistry. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. [Link]
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Technical Guide: 2-Amino-5-bromo-3-(ethylamino)pyrazine
A Comprehensive Resource for Synthetic Chemists and Drug Discovery Professionals
Abstract: This guide provides a detailed technical overview of 2-Amino-5-bromo-3-(ethylamino)pyrazine, a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. While public domain data on this specific molecule is limited, this document consolidates available information and provides expert-guided protocols for its synthesis, characterization, and potential applications based on established principles of heterocyclic chemistry and the known utility of related pyrazine scaffolds. This resource is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage substituted pyrazines as key intermediates in the design of novel bioactive compounds.
Introduction: The Pyrazine Scaffold in Drug Discovery
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the development of numerous therapeutic agents.[1] Structural modifications to the pyrazine core can significantly influence the pharmacological properties of the resulting compounds, enabling the fine-tuning of activity, selectivity, and pharmacokinetic profiles.[1]
Substituted aminopyrazines, in particular, have garnered significant attention as potent inhibitors of various kinases, which are critical targets in oncology.[1] The arrangement of amino and halogen substituents on the pyrazine ring can facilitate key interactions within the ATP-binding pocket of these enzymes. For instance, compounds like Gilteritinib, which features a pyrazine carboxamide core, have been approved for the treatment of acute myeloid leukemia (AML) by targeting FMS-like tyrosine kinase 3 (FLT3).[1] The subject of this guide, this compound, represents a versatile building block within this chemical space, offering multiple points for further chemical elaboration.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is critical for planning synthetic transformations, purification, and formulation studies.
| Property | Value | Source |
| CAS Number | 117719-10-5 | [2][3][4] |
| Molecular Formula | C₆H₉BrN₄ | Calculated |
| Molecular Weight | 217.07 g/mol | Calculated |
| Appearance | Expected to be a solid, likely light yellow to brown | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DCM, MeOH, DMSO | General knowledge |
| SMILES | CCNc1nc(N)c(Br)cn1 | Inferred from name |
| InChI Key | Inferred from structure | Inferred from name |
Synthesis and Purification
While specific literature procedures for the synthesis of this compound are not widely published, a plausible and robust synthetic route can be designed based on established pyrazine chemistry. The proposed workflow starts from a commercially available precursor and involves sequential functionalization.
Proposed Synthetic Workflow
The synthesis can be logically approached via a two-step process involving bromination followed by nucleophilic aromatic substitution (SNAr). This strategy is predicated on the differential reactivity of the positions on the pyrazine ring, which are activated or deactivated by the existing amino group.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromo-3-chloropyrazine (Intermediate)
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-chloropyrazine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in acetonitrile (10 volumes).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature. The addition of NBS is a common and effective method for the regioselective bromination of activated aromatic rings.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Reactor Setup: In a sealed pressure vessel, dissolve the crude 2-amino-5-bromo-3-chloropyrazine (1.0 eq) in dimethyl sulfoxide (DMSO) (5 volumes).
-
Reagent Addition: Add ethylamine (2.0 M solution in THF, 3.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The chlorine at the 3-position is susceptible to nucleophilic attack, and heating facilitates this SNAr reaction.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into ice water. A precipitate of the crude product should form.
-
Purification: Collect the solid by filtration. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected data from these analyses are outlined below.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the aromatic proton, and broad singlets for the amino protons. |
| ¹³C NMR | Resonances for the four distinct aromatic carbons and the two carbons of the ethyl group. |
| Mass Spec (LC-MS) | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound. |
| Purity (HPLC) | A single major peak with >95% purity. |
Applications in Drug Discovery and Chemical Biology
The structural motifs present in this compound make it a highly valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors.
Role as a Kinase Inhibitor Scaffold
The 2-aminopyrazine core is a well-established pharmacophore that can mimic the adenine region of ATP, enabling it to bind to the hinge region of many protein kinases. The substituents at the 3 and 5 positions are crucial for modulating potency and selectivity.
Caption: Interaction model of the pyrazine scaffold with a kinase ATP-binding site.
-
C5-Bromo Position: The bromine atom serves as a versatile synthetic handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[5] This allows for the introduction of a wide range of aryl or heteroaryl groups, which can be directed towards the solvent-exposed region of the kinase active site to enhance selectivity and potency.
-
C3-Ethylamino Group: The ethylamino substituent can occupy a hydrophobic pocket adjacent to the hinge region. Modifications to this group can be used to optimize van der Waals interactions and improve ligand efficiency.
-
C2-Amino Group: The primary amino group is critical for forming one or more hydrogen bonds with the backbone of the kinase hinge region, a canonical interaction for many Type I and Type II kinase inhibitors.
This trifunctional nature makes this compound an attractive starting point for building focused libraries of kinase inhibitors targeting enzymes such as Aurora kinases, FGFR, or ATR kinases, all of which have been successfully targeted by other pyrazine-based molecules.[1][6]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its strategic placement of amino, bromo, and ethylamino functional groups on a privileged pyrazine scaffold provides a robust platform for the synthesis of complex molecules. For drug discovery professionals, it represents a key building block for the development of next-generation kinase inhibitors and other targeted therapies. This guide provides a foundational framework for its synthesis, characterization, and strategic application in modern medicinal chemistry programs.
References
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- 2-Amino-5-bromo-3-(diethylamino)pyrazine.
- Al-Ghorbani, M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Frontiers in Chemistry. [Link]
- 2-Amino-5-bromo-3-ethynylpyrazine. AbacipharmTech. [Link]
- 2-Amino-5-bromopyridine. PubChem. [Link]
- 2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0. BIOSYNCE. [Link]
- 2-amino-5-bromo-3-(methylamino)pyrazine. PubChemLite. [Link]
- 2-Amino-5-bromo-3-ethynylpyrazine. MySkinRecipes. [Link]
- Synthesis of 2-Amino-5-bromopyridine.
- Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]
- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes. Royal Society of Chemistry. [Link]
- Al-Majid, A. M., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports. [Link]
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- Ali, H., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]
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An In-Depth Technical Guide to 2-Amino-5-bromo-3-(ethylamino)pyrazine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry
Substituted pyrazines are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their prevalence in a wide array of biologically active molecules and approved pharmaceuticals.[1] The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile template for the development of therapeutic agents targeting a diverse range of diseases. The strategic placement of various functional groups on the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties, such as its size, shape, polarity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. This adaptability has led to the incorporation of the pyrazine motif in drugs with applications as anticancer agents, kinase inhibitors, and antibacterials, among others.[2][3]
This technical guide focuses on a specific, highly functionalized pyrazine derivative: 2-Amino-5-bromo-3-(ethylamino)pyrazine . The presence of an amino group, a bromine atom, and an ethylamino substituent on the pyrazine ring makes this compound a valuable and reactive intermediate in the synthesis of more complex molecules, particularly in the realm of targeted cancer therapy. This guide will provide a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis and characterization, and an exploration of its applications as a key building block in the development of next-generation kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in chemical synthesis and drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₉BrN₄ | [4] |
| Molecular Weight | 217.07 g/mol | MySkinRecipes |
| CAS Number | 117719-10-5 | [4][5] |
| Appearance | Likely a solid | [6] |
| Storage Conditions | 2-8°C | MySkinRecipes |
| Boiling Point | 329°C | MySkinRecipes |
Synthesis and Purification: A Proposed Protocol
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-aminopyrazine. The first step involves the bromination of the pyrazine ring, followed by a nucleophilic aromatic substitution to introduce the ethylamino group.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
PART 1: Bromination of 2-Aminopyrazine to Yield 2-Amino-5-bromopyrazine
This procedure is adapted from established methods for the bromination of aminopyridines and related heterocycles.[7][8] The amino group in 2-aminopyrazine is an activating group, directing electrophilic substitution to the 3- and 5-positions. By controlling the stoichiometry of the brominating agent, monosubstitution at the less sterically hindered 5-position can be favored.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) or a solution of bromine (Br₂) (1.05 eq) in the same solvent to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes. The slow addition helps to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Basify the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-5-bromopyrazine.
PART 2: Nucleophilic Aromatic Substitution to Yield this compound
The bromine atom at the 5-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution, especially with the activating effect of the amino group.
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-amino-5-bromopyrazine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: Add an excess of ethylamine (e.g., 3-5 eq), either as a solution in a compatible solvent or as a neat liquid. The excess ethylamine serves as both the nucleophile and a base to neutralize the HBr generated during the reaction.
-
Heating: Heat the reaction mixture to a temperature between 80-120°C and stir for several hours. The optimal temperature and reaction time should be determined by monitoring the reaction's progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. While specific spectral data for this compound is not publicly available, expected chemical shifts can be predicted based on the analysis of similar structures.[9][10]
-
¹H NMR: The spectrum is expected to show a singlet for the proton on the pyrazine ring, signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and broad singlets for the amino protons.
-
¹³C NMR: The spectrum will display distinct signals for the four carbon atoms of the pyrazine ring and the two carbons of the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound (approximately a 1:1 ratio for the M and M+2 peaks).
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method would be suitable for this analysis.
Illustrative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
This method should provide good separation of the product from any starting materials or byproducts.[11][12]
Caption: A self-validating workflow for the synthesis and characterization of this compound.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The structural features of this compound make it a highly valuable intermediate in the synthesis of kinase inhibitors, a class of targeted therapeutics that have revolutionized cancer treatment.[13][14] The pyrazine core can act as a scaffold that mimics the adenine region of ATP, while the amino and ethylamino groups can form crucial hydrogen bonds with the kinase's active site. The bromine atom serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities that can enhance potency and selectivity.
Role in the Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division. Their overexpression is frequently observed in various cancers, making them an attractive target for anticancer drug development.[15][16] Substituted 2-aminopyrazines have been identified as a key scaffold in the development of Aurora kinase inhibitors.[17][18] this compound can be utilized as a starting material to synthesize a variety of Aurora kinase inhibitors through reactions that modify the 5-position, for instance, via Suzuki or Sonogashira coupling reactions.
Potential as a Building Block for FGFR Inhibitors
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that are implicated in various cellular processes, and their aberrant signaling is a driver in many cancers.[19][20] The design of novel FGFR inhibitors often involves the use of heterocyclic scaffolds, including pyrazines, to achieve potent and selective inhibition.[2][3] The reactive bromine atom in this compound allows for its incorporation into more complex molecules designed to target the ATP-binding pocket of FGFRs.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the synthesis of medicinally important molecules. Its molecular weight of 217.07 g/mol and molecular formula of C₆H₉BrN₄, combined with its versatile reactivity, make it an attractive building block for drug discovery programs, particularly in the development of targeted kinase inhibitors for oncology. While specific, detailed synthetic and analytical data in the public domain are scarce, this guide has provided a robust, scientifically-grounded framework for its synthesis, purification, and characterization. The continued exploration of substituted pyrazines like this compound will undoubtedly contribute to the advancement of novel therapeutics for a range of human diseases.
References
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2013). PubMed Central.
- ResearchGate. (2026). Synthesis of 2-Amino-5-bromopyridine.
- Kovalev, I. S., et al. (2024). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
- Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. (2019). PubMed.
- Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. (n.d.). PubMed.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine.
- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2017).
- NIST. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-.
- Aurora Kinase Inhibitors in Oncology Clinical Trials: Current St
- 2a biotech. (n.d.). This compound.
- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (n.d.). Semantic Scholar.
- MySkinRecipes. (n.d.). This compound.
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). NIH.
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PubMed.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2026).
- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)
- Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). PubMed Central.
- Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). PMC - NIH.
- Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. (n.d.). MDPI.
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A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of a robust and efficient synthesis pathway for 2-Amino-5-bromo-3-(ethylamino)pyrazine, a valuable substituted pyrazine derivative with potential applications in medicinal chemistry and drug discovery. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, making the development of novel synthetic routes to access diverse pyrazine analogs a critical endeavor for the pharmaceutical industry.[1][2] This document will detail the strategic approach, reaction mechanisms, and a comprehensive experimental protocol for the synthesis, grounded in established principles of heterocyclic chemistry.
Strategic Overview: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the commercially available starting material, 2-aminopyrazine. The core strategy involves:
-
Dibromination of 2-Aminopyrazine: Introduction of two bromine atoms onto the pyrazine ring to yield the key intermediate, 2-amino-3,5-dibromopyrazine.
-
Regioselective Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the more activated bromine atom at the C3 position with ethylamine to afford the final target compound.
This pathway is designed for efficiency and selectivity, leveraging the inherent electronic properties of the pyrazine ring to control the regiochemical outcome of the substitution reaction.
Visualizing the Synthesis Pathway
The following diagram illustrates the sequential transformation from the starting material to the final product.
Caption: Synthesis workflow for this compound.
Part 1: Synthesis of 2-Amino-3,5-dibromopyrazine
Underlying Principles and Rationale
The initial step focuses on the electrophilic halogenation of the 2-aminopyrazine ring. The amino group at the C2 position is an activating group, directing electrophiles to the ortho and para positions (C3 and C5). Due to the electron-withdrawing nature of the pyrazine nitrogens, the ring is generally deactivated towards electrophilic substitution. However, the strong activation provided by the amino group facilitates the bromination.
The use of N-bromosuccinimide (NBS) is a common and effective method for the bromination of 2-aminopyrazine.[1][2] Microwave-assisted synthesis has been shown to significantly accelerate this reaction, leading to higher yields and shorter reaction times.[3] Acetonitrile is an excellent solvent choice for this transformation due to its ability to dissolve the starting material and its favorable properties for microwave heating.[3]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyrazine | 95.10 | 5.0 g | 52.6 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 20.3 g | 114.6 mmol |
| Acetonitrile | 41.05 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (5.0 g, 52.6 mmol) and acetonitrile (100 mL).
-
Stir the mixture until the 2-aminopyrazine is completely dissolved.
-
Carefully add N-bromosuccinimide (20.3 g, 114.6 mmol, 2.18 equivalents) to the solution in portions.
-
The reaction vessel is then sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a constant temperature of 80°C for 30 minutes.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then triturated with water to remove succinimide, and the solid product is collected by vacuum filtration.
-
The collected solid is washed with cold water and dried under vacuum to afford 2-amino-3,5-dibromopyrazine as a solid.
Expected Yield: ~85-95%
Characterization: The product can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.
Part 2: Synthesis of this compound
Mechanistic Insights and Regioselectivity
The second and final step of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when substituted with good leaving groups like bromine. In 2-amino-3,5-dibromopyrazine, the two bromine atoms are in chemically distinct environments.
The bromine atom at the C3 position is ortho to the activating amino group and flanked by two ring nitrogen atoms. This electronic arrangement makes the C3 position significantly more electron-deficient and thus more susceptible to nucleophilic attack compared to the bromine at the C5 position. The attack of ethylamine at C3 proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms and the resonance-donating amino group. This inherent electronic bias ensures high regioselectivity for the substitution at the C3 position.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3,5-dibromopyrazine | 252.89 | 10.0 g | 39.5 mmol |
| Ethylamine (70% in water) | 45.08 | 25.5 mL | ~200 mmol |
| Ethanol | 46.07 | 150 mL | - |
| Triethylamine | 101.19 | 11.0 mL | 79.0 mmol |
Procedure:
-
In a sealed tube or a pressure vessel, suspend 2-amino-3,5-dibromopyrazine (10.0 g, 39.5 mmol) in ethanol (150 mL).
-
Add triethylamine (11.0 mL, 79.0 mmol) to the suspension to act as a base to neutralize the HBr formed during the reaction.
-
Add a 70% aqueous solution of ethylamine (25.5 mL, ~200 mmol, ~5 equivalents).
-
Seal the vessel and heat the reaction mixture to 100-120°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue is then taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.
Expected Yield: ~60-80%
Characterization: The final product should be characterized by 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the use of standard analytical techniques at each stage. The purity of the starting materials and the intermediate should be confirmed before proceeding to the next step. The progress of each reaction should be monitored to ensure complete conversion and to minimize the formation of byproducts. Finally, the identity and purity of the final product must be rigorously confirmed by a combination of spectroscopic and spectrometric methods.
Conclusion
This guide outlines a scientifically sound and practical pathway for the synthesis of this compound. By understanding the underlying principles of electrophilic and nucleophilic aromatic substitution on the pyrazine core, researchers can confidently execute this synthesis. The provided protocols offer a solid foundation for the preparation of this and structurally related compounds, which are of significant interest in the ongoing quest for new therapeutic agents.
References
- 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (2025). Chembk.
- Pujol, M. D., et al. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.
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A Technical Guide to the Synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine: Strategies and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in the realm of medicinal chemistry.[1] Its derivatives are integral components of numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide array of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial properties.[2] The strategic functionalization of the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 2-Amino-5-bromo-3-(ethylamino)pyrazine is a key substituted pyrazine, serving as a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides an in-depth exploration of the primary synthetic routes, key starting materials, and underlying chemical principles for the preparation of this important intermediate.
Core Synthetic Strategy: A Multi-step Approach from 2-Aminopyrazine
The most prevalent and logical synthetic pathway to this compound commences with a readily available starting material, 2-aminopyrazine. The overall strategy involves two key transformations: the selective bromination of the pyrazine ring, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the ethylamino group.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 2-Amino-3,5-dibromopyrazine
The initial and crucial step is the dibromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine. This intermediate is pivotal for the subsequent introduction of the ethylamino group.[3]
Starting Material: Synthesis of 2-Aminopyrazine
2-Aminopyrazine itself can be sourced commercially or synthesized from precursors such as 2-cyanopyrazine. A common laboratory-scale synthesis involves the Hofmann rearrangement of pyrazine-2-carboxamide, which can be generated from 2-cyanopyrazine. A documented method involves the reaction of 2-cyanopyrazine with a sodium hypochlorite solution in the presence of a base like sodium hydroxide.[4][5]
Experimental Protocol: Synthesis of 2-Aminopyrazine from 2-Cyanopyrazine [5]
-
To a three-necked flask equipped with a stirrer, add a 20% sodium hydroxide solution (30 g) and a sodium hypochlorite solution (100 ml).
-
Slowly add 2-cyanopyrazine (21 g, 0.2 mol) to the flask at room temperature and stir the reaction mixture for 1 hour.
-
Increase the temperature of the reaction system to 50-60°C and continue the reaction for 4 hours.
-
After the reaction is complete, extract the mixture with dichloromethane (4 x 200 ml).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the dried organic phase under reduced pressure to obtain the 2-aminopyrazine product.
Bromination of 2-Aminopyrazine
The bromination of 2-aminopyrazine to form 2-amino-3,5-dibromopyrazine is a well-established reaction.[6] The amino group at the C2 position is an activating group, directing the electrophilic substitution of bromine to the C3 and C5 positions. Various brominating agents can be employed, including elemental bromine, N-bromosuccinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin.[4][7] The choice of solvent and reaction conditions can be optimized to achieve high yields, often exceeding 90%.[3]
Experimental Protocol: Synthesis of 2-Amino-3,5-dibromopyrazine [3][7]
-
Dissolve 2-aminopyrazine in a suitable solvent such as N,N-dimethylacetamide or a mixture of dimethyl sulfoxide (DMSO) and water.
-
Add the brominating agent, for instance, 1,3-dibromo-5,5-dimethylhydantoin, to the solution. The molar ratio of 2-aminopyrazine to the brominating agent is typically in the range of 1:2 to 1:4.[4]
-
Allow the reaction to proceed for 15-20 hours.
-
Upon completion, the crude 2-amino-3,5-dibromopyrazine can be isolated and purified by standard techniques such as recrystallization.
| Parameter | Condition | Reference |
| Starting Material | 2-Aminopyrazine | [3] |
| Brominating Agent | N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin | [3][7] |
| Solvent | DMSO/water or N,N-dimethylacetamide | [3][7] |
| Molar Ratio (Amine:Bromine Source) | 1:2 to 1:4 | [4] |
| Reaction Time | 15-20 hours | [7] |
| Reported Yield | >90% | [3] |
Part 2: Regioselective Synthesis of this compound
The final step in the synthesis is the nucleophilic aromatic substitution of one of the bromine atoms on 2-amino-3,5-dibromopyrazine with ethylamine. The key to this transformation is achieving high regioselectivity.
The Principle of Regioselectivity
The substitution of ethylamine occurs preferentially at the C3 position over the C5 position. This selectivity is governed by the electronic effects of the amino group at the C2 position. The amino group is a strong electron-donating group (EDG) through resonance. This electron-donating effect increases the electron density of the pyrazine ring, but it particularly influences the ortho and para positions. In the case of 2-amino-3,5-dibromopyrazine, the C3 position is ortho to the amino group. The increased electron density at this position makes the C3-Br bond more susceptible to nucleophilic attack. Studies on the SNAr reactions of 2-substituted 3,5-dichloropyrazines have shown that an EDG at the 2-position directs nucleophilic attack to the 3-position.[8]
Caption: Rationale for the regioselective substitution at the C3 position.
Experimental Protocol for Nucleophilic Aromatic Substitution
Representative Experimental Protocol:
-
In a sealed reaction vessel, dissolve 2-amino-3,5-dibromopyrazine (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Add an excess of ethylamine (typically 2-5 equivalents). The ethylamine can be used as a solution in a solvent like THF or as a neat reagent.
-
Optionally, a non-nucleophilic base such as triethylamine or diisopropylethylamine can be added to scavenge the HBr generated during the reaction.
-
Heat the reaction mixture to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
| Parameter | Condition |
| Starting Material | 2-Amino-3,5-dibromopyrazine |
| Nucleophile | Ethylamine (excess) |
| Solvent | Ethanol, Isopropanol, or DMF |
| Temperature | 80-120°C |
| Work-up | Aqueous work-up followed by extraction |
| Purification | Column chromatography or recrystallization |
Conclusion
The synthesis of this compound is a well-defined process that relies on fundamental principles of heterocyclic chemistry. By starting with readily accessible materials like 2-aminopyrazine, a key dibrominated intermediate can be efficiently prepared. The subsequent regioselective nucleophilic aromatic substitution with ethylamine is directed by the electronic nature of the amino substituent, leading to the desired product. This technical guide provides a comprehensive overview of the synthetic strategies and experimental considerations for researchers and professionals in the field of drug development, enabling the reliable production of this valuable chemical intermediate.
References
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI.
- CN105622526A - Preparation method of 2-aminopyrazine derivatives. (n.d.). Google Patents.
- Studies on pyrazines. 3. A facile synthetic method of 2,3-diaminopyrazines. (1978). Journal of Organic Chemistry, 43(2), 341-342.
- US2396067A - Preparation of 2-aminopyrazine. (n.d.). Google Patents.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2013). Organic Letters, 15(9), 2156–2159.
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- 4. researchgate.net [researchgate.net]
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A Comprehensive Spectroscopic Guide to the Characterization of 2-Amino-5-bromo-3-(ethylamino)pyrazine
Executive Summary
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Amino-5-bromo-3-(ethylamino)pyrazine, a substituted aminopyrazine of interest in pharmaceutical and materials science research. As direct, consolidated spectroscopic data for this specific molecule is not widely published, this document serves as an expert-driven guide, detailing the expected outcomes and interpretative logic for a multi-technique analytical approach. We will cover the core spectroscopic methods essential for unequivocal structure elucidation and purity assessment: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, we provide a self-validating experimental protocol, an in-depth analysis of the predicted data, and the scientific rationale behind these predictions, grounded in established spectroscopic principles and data from analogous structures. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for the structural verification of novel heterocyclic compounds.
Introduction: The Imperative for Rigorous Characterization
Substituted pyrazines are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and functional materials.[1] Their utility as building blocks in drug discovery necessitates unambiguous structural confirmation to ensure that downstream biological and chemical data is both reliable and reproducible. This compound (CAS No. 117719-10-5) incorporates several key functional groups—a primary amine, a secondary amine, a bromine atom, and an aromatic pyrazine core—each presenting a unique spectroscopic signature.
The analytical workflow detailed herein is designed to systematically confirm the presence and connectivity of these features, providing a definitive structural fingerprint. The integration of data from NMR, MS, and IR spectroscopy creates a self-validating system where the insights from one technique corroborate the findings of the others, culminating in a high-confidence structural assignment.
Figure 1: Molecular Structure of the Target Compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone for determining the connectivity of a molecule by probing the chemical environment of hydrogen atoms. The predicted spectrum for the title compound is distinct, with signals corresponding to the aromatic, ethyl, and amine protons.
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice because its hygroscopic nature and ability to form hydrogen bonds with the solute slows down the proton exchange rate of the N-H protons.[2] This allows the signals from the primary (-NH₂) and secondary (-NH) amine groups to be observed as distinct, and often broadened, resonances, which might otherwise be unobservable in solvents like CDCl₃.[3]
-
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Temperature: 298 K.
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64, to achieve adequate signal-to-noise.
-
Reference: Calibrate the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
-
Validation Step (Optional): Add one drop of D₂O to the NMR tube and re-acquire the spectrum. The signals corresponding to the exchangeable N-H protons will disappear, confirming their assignment.[2]
Predicted Spectrum and Interpretation
The structure contains five distinct proton environments, which should give rise to five signals in the ¹H NMR spectrum.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expert Insights |
| H-6 (Aromatic) | 7.5 - 8.0 | Singlet (s) | 1H | This sole proton on the pyrazine ring is adjacent to a bromine atom and a nitrogen atom, which deshield it, shifting it downfield. With no adjacent protons, it appears as a sharp singlet. |
| -NH (Ethylamino) | 6.0 - 7.0 | Broad Triplet (br t) or Broad Singlet (br s) | 1H | The chemical shift is variable due to hydrogen bonding. It is expected to be a broad signal. Coupling to the adjacent CH₂ group may result in a broad triplet (J ≈ 5-6 Hz), though this can be obscured by broadening. |
| -NH₂ (Amino) | 5.5 - 6.5 | Broad Singlet (br s) | 2H | Primary amine protons are typically broad due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange. Their chemical shift is highly dependent on concentration and solvent.[3] |
| -CH₂- (Ethyl) | 3.2 - 3.6 | Quartet (q) | 2H | This methylene group is adjacent to a nitrogen atom (deshielding) and a methyl group (3 protons), resulting in a quartet multiplicity (n+1 rule, where n=3). J ≈ 7.2 Hz. |
| -CH₃ (Ethyl) | 1.1 - 1.4 | Triplet (t) | 3H | This terminal methyl group is adjacent to a methylene group (2 protons), resulting in a triplet multiplicity (n+1 rule, where n=2). J ≈ 7.2 Hz. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. A standard proton-decoupled experiment will yield a single peak for each unique carbon atom.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 512-2048, as ¹³C has a low natural abundance, requiring more scans to achieve a good signal-to-noise ratio.
-
Reference: Calibrate the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.[4]
-
Predicted Spectrum and Interpretation
The molecule has six unique carbon environments, which should result in six distinct signals.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |
| C-2 (C-NH₂) | 150 - 158 | The carbon atom bonded to two nitrogen atoms (the ring N and the amino N) is significantly deshielded and will appear far downfield. |
| C-3 (C-NH-ethyl) | 145 - 152 | Similar to C-2, this carbon is bonded to two nitrogen atoms and is highly deshielded. Its precise shift relative to C-2 depends on the specific electronic effects of the substituents. |
| C-6 (C-H) | 130 - 138 | Aromatic carbons bearing a hydrogen atom typically appear in this region. The proximity to ring nitrogens causes a downfield shift compared to a simple benzene ring. |
| C-5 (C-Br) | 115 - 125 | The carbon atom directly attached to bromine experiences a shielding effect (heavy atom effect) relative to a C-H carbon, but its position can vary. This peak is often lower in intensity. |
| -CH₂- (Ethyl) | 38 - 45 | This aliphatic carbon is directly attached to a nitrogen atom, causing a significant downfield shift compared to a standard alkane carbon. |
| -CH₃ (Ethyl) | 14 - 18 | The terminal methyl carbon is in a typical aliphatic region, appearing furthest upfield. |
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the molecular weight and elemental formula of a compound, and its fragmentation pattern offers valuable structural clues.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).
-
Acquisition Mode: Positive ion mode is preferred for this molecule due to the presence of basic nitrogen atoms that are easily protonated.
-
Data Analysis:
-
Determine the accurate mass of the protonated molecular ion, [M+H]⁺.
-
Use the instrument's software to calculate the elemental formula based on the accurate mass.
-
Analyze the isotopic pattern of the molecular ion.
-
Analyze the MS/MS fragmentation spectrum of the [M+H]⁺ ion.
-
Predicted Data and Interpretation
-
Molecular Formula: C₇H₁₀BrN₅
-
Monoisotopic Mass: 227.0119 Da
-
Expected [M+H]⁺ (Monoisotopic): 228.0197 Da
Trustworthiness Check - The Bromine Isotope Pattern: A key validation feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[5] This results in two prominent peaks for any bromine-containing ion:
-
An M peak (containing ⁷⁹Br).
-
An M+2 peak (containing ⁸¹Br) that is approximately 97% the intensity of the M peak.
Observing this characteristic 1:1 doublet for the molecular ion ([M+H]⁺ at m/z 228.0 and [M+2+H]⁺ at m/z 230.0) is a definitive confirmation of the presence of a single bromine atom in the molecule.[6]
Predicted Fragmentation Pathway: Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to proceed via cleavage at the weakest bonds. Alpha-cleavage next to the amino groups is a common pathway for amines.[7]
-
Loss of Ethene (C₂H₄, 28 Da): A common fragmentation for ethylamines can proceed through a rearrangement to eliminate neutral ethene, leading to a fragment at m/z 200/202.
-
Loss of Ethyl Radical (•C₂H₅, 29 Da): Alpha-cleavage can result in the loss of an ethyl radical, yielding a major fragment at m/z 199/201.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
-
Sample Preparation: No preparation is needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid compound directly on the ATR crystal.
-
Instrumentation: Acquire the spectrum using an FT-IR spectrometer equipped with a universal ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
A background spectrum should be collected immediately prior to the sample spectrum.
-
Predicted Spectrum and Interpretation
The IR spectrum will provide clear evidence for the amine, aromatic, and aliphatic moieties.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Expert Insights |
| N-H Stretch (Primary Amine, -NH₂) | 3450 - 3300 (two bands) | Medium | Primary amines characteristically show two N-H stretching bands in this region: an asymmetric stretch and a symmetric stretch.[8] Their presence is a strong indicator of the -NH₂ group. |
| N-H Stretch (Secondary Amine, -NH) | 3350 - 3310 (one band) | Medium-Weak | Secondary amines show a single, typically sharper, N-H stretching band. This should be distinguishable from the primary amine signals.[8] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Weak | A weak absorption above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring. |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | Absorptions in this region correspond to the C-H stretching vibrations of the ethyl group's CH₂ and CH₃ components. |
| N-H Bend (Primary Amine) | 1650 - 1580 | Medium-Strong | This bending vibration (scissoring) is characteristic of the -NH₂ group and appears in a region often clear of other strong signals.[8][9] |
| C=N, C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Strong | Multiple bands in this "fingerprint" region are characteristic of the pyrazine ring skeletal vibrations.[10] |
| C-N Stretch (Aromatic/Aliphatic) | 1340 - 1250 / 1250 - 1020 | Medium-Strong | Strong absorptions corresponding to the stretching of the C-N bonds of both the aromatic and aliphatic amines are expected in this region. |
Integrated Analytical Workflow
The power of this multi-technique approach lies in the integration of all data points to build an unassailable structural proof. The workflow is designed to be sequential and self-corroborating.
Conclusion
The structural characterization of this compound can be confidently achieved through the systematic application of modern spectroscopic techniques. The predicted data provides a clear and unique fingerprint: ¹H NMR will define the proton environment and connectivity of the ethyl group; ¹³C NMR will confirm the carbon skeleton; High-Resolution Mass Spectrometry will establish the elemental formula and the critical presence of bromine through its isotopic pattern; and Infrared Spectroscopy will rapidly confirm the presence of key amine functional groups. By following the protocols and interpretative logic outlined in this guide, researchers can ensure the identity, purity, and structural integrity of their synthesized material, providing a solid foundation for subsequent research and development.
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An In-Depth Technical Guide to Determining the Solubility Profile of 2-Amino-5-bromo-3-(ethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Course for a Novel Pyrazine Derivative
As a Senior Application Scientist, I've seen countless promising compounds emerge from discovery, only to face significant hurdles in preclinical development. A thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful drug development is built. This guide addresses a specific, yet representative, challenge: establishing a comprehensive solubility profile for a novel compound, 2-Amino-5-bromo-3-(ethylamino)pyrazine (CAS No. 117719-10-5).
Publicly available data on this specific molecule is sparse. Therefore, this document is not a retrospective summary but a prospective experimental blueprint. It is designed to provide you, my fellow scientists, with the strategic thinking and detailed methodologies required to thoroughly characterize this compound's solubility, a critical parameter influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] We will not just outline the steps; we will explore the causality behind each experimental choice, ensuring a robust and self-validating data package.
Foundational Analysis: Predicting Solubility Behavior from Molecular Structure
Before any benchwork commences, a critical analysis of the target molecule's structure provides invaluable clues to its likely behavior.
Structure: this compound
-
Pyrazine Core: The heterocyclic pyrazine ring is aromatic and can participate in π-stacking interactions.
-
Amino Groups: The presence of two amine groups—a primary amine at position 2 and a secondary ethylamine at position 3—immediately signals that this compound will be a weak base.[3] The basicity of amines allows them to be protonated, forming salts that are generally more water-soluble than the free base.[4] Consequently, we can predict that the aqueous solubility of this compound will be highly dependent on pH.[5][6][7]
-
Bromo Substituent: The bromine atom at position 5 increases the molecular weight and introduces a lipophilic element, which may decrease aqueous solubility.[8]
-
Ethyl Group: The ethyl group on the secondary amine also contributes to the molecule's lipophilicity.
Initial Hypothesis: Based on these features, we can hypothesize that this compound will exhibit low intrinsic solubility in neutral water but will become significantly more soluble in acidic conditions due to the protonation of its amine functional groups. Its solubility in organic solvents will likely be moderate, influenced by the polar amine groups and the less polar pyrazine ring and bromo-substituent.
Strategic Workflow for Comprehensive Solubility Profiling
A multipronged approach is essential to build a complete picture of the compound's solubility. Our strategy will distinguish between early-stage screening (kinetic solubility) and late-stage characterization (thermodynamic solubility).[2][9] This ensures that the resource investment matches the stage of drug development.
Caption: High-level workflow for solubility characterization.
Experimental Protocols: The "How-To" and the "Why"
Here, we detail the core experimental procedures. The rationale behind the choice of methods and conditions is paramount for generating meaningful, high-quality data.
Protocol for Kinetic Solubility Determination
Causality: The kinetic solubility assay is a high-throughput method ideal for early discovery.[1][9] It mimics the conditions of many in vitro biological assays where a compound dissolved in an organic solvent (typically DMSO) is diluted into an aqueous buffer. This method often yields a higher, "apparent" solubility value because it may not allow sufficient time for the compound to precipitate into its most stable crystalline form, sometimes resulting in a supersaturated or amorphous state.[10][11] This is critical information for ensuring that your biological assay results are not confounded by compound precipitation.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Assay Plate Setup: In a 96-well microplate, add the desired aqueous buffers (e.g., pH 5.0, 6.8, and 7.4 phosphate-buffered saline, PBS).
-
Serial Dilution: Add small volumes of the DMSO stock solution to the aqueous buffers to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature (or 37°C for physiological relevance) for a short period, typically 1-2 hours.[1]
-
Precipitation Detection: Measure the amount of precipitate formed. This is commonly done using turbidimetry (nephelometry), which measures light scattering from insoluble particles.[5]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Protocol for Thermodynamic (Equilibrium) Solubility Determination
Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for pre-formulation and later-stage development.[5][9] This value is crucial for predicting oral absorption and for developing stable liquid formulations.[12][13] The "shake-flask" method is the most common and reliable approach.[1][12] We will use this method to generate a pH-solubility profile, which is essential for a basic compound, as mandated by regulatory guidelines for Biopharmaceutics Classification System (BCS) biowaivers.[14]
Caption: Shake-flask method for thermodynamic solubility.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8, as recommended by the WHO for BCS classification.[14] Suggested buffers include 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffer (for pH 6.8).[13][14]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure that equilibrium is reached with the saturated solution.
-
Equilibration: Seal the vials and shake them in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: After incubation, allow the samples to stand so that the excess solid can settle. Then, separate the saturated supernatant from the undissolved solid using filtration (e.g., with a 0.45 µm PVDF filter) or centrifugation.
-
Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][8] A calibration curve with known concentrations of the compound must be used for accurate quantification.
-
Solid State Analysis (Trustworthiness Pillar): To ensure the result refers to the most stable crystalline form, the remaining solid residue should be analyzed using techniques like polarized-light microscopy or X-ray powder diffraction (XRPD).[10][11] This step validates that a phase transition to a more stable, less soluble form has occurred during the experiment.
Data Presentation and Interpretation
All quantitative solubility data must be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Predicted Physicochemical Properties (In Silico)
| Property | Predicted Value | Rationale/Implication |
| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity. |
| pKa (most basic) | ~4.0 - 6.0 | Confirms weak base nature; protonation in GI tract. |
| Molecular Weight | 243.09 g/mol | Relatively small molecule. |
(Note: These are estimated values and must be confirmed experimentally.)
Table 2: Aqueous Solubility Profile of this compound
| Assay Type | Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS | 7.4 | 25 | Experimental Value | Experimental Value |
| Thermodynamic | 0.1 N HCl | 1.2 | 37 | Experimental Value | Experimental Value |
| Thermodynamic | Acetate Buffer | 4.5 | 37 | Experimental Value | Experimental Value |
| Thermodynamic | Phosphate Buffer | 6.8 | 37 | Experimental Value | Experimental Value |
Interpretation: The data in Table 2 will provide a clear pH-dependent profile. We expect to see significantly higher solubility at pH 1.2 and 4.5 compared to pH 6.8, confirming our initial hypothesis. This information is vital for predicting which regions of the gastrointestinal tract will favor dissolution.
Table 3: Organic Solvent Solubility Screen
| Solvent | Class | Polarity Index | Use Case | Solubility (mg/mL) at 25°C |
| Methanol | Protic | 5.1 | Formulation, synthesis | Experimental Value |
| Ethanol | Protic | 4.3 | Formulation (GRAS) | Experimental Value |
| Acetone | Aprotic | 5.1 | Synthesis, cleaning | Experimental Value |
| Acetonitrile | Aprotic | 5.8 | Analytical, synthesis | Experimental Value |
| Dichloromethane | Halogenated | 3.1 | Synthesis | Experimental Value |
| Ethyl Acetate | Ester | 4.4 | Chromatography, extraction | Experimental Value |
| Heptane | Aliphatic | 0.1 | Non-polar reference | Experimental Value |
Causality for Solvent Selection: The choice of organic solvents is not arbitrary. It follows a rationale based on polarity, protic/aprotic nature, and relevance to pharmaceutical processes like synthesis, purification, and formulation.[15][16][17] This screen helps identify potential vehicles for preclinical toxicology studies and provides a basis for developing crystallization and purification methods. Solvents are chosen to cover a wide range of properties, from polar protic (e.g., ethanol) to non-polar (e.g., heptane), to fully map the compound's solubilization envelope.[18][19]
Conclusion: From Data to Drug Development Strategy
Establishing the solubility profile of this compound is not an academic exercise; it is a critical step that directly informs the drug development path.[20][21] The data generated through these protocols will enable scientists to:
-
Design meaningful in vitro experiments by ensuring the compound remains in solution at test concentrations.
-
Select appropriate vehicles for in vivo preclinical studies , maximizing exposure for toxicology and efficacy models.[13][20]
-
Anticipate potential biopharmaceutical challenges , such as pH-dependent absorption in the gastrointestinal tract.
-
Lay the groundwork for formulation development , including the potential need for enabling technologies like salt formation or amorphous solid dispersions if solubility is found to be a limiting factor.[22]
By following this comprehensive and logically structured guide, researchers can confidently and accurately characterize the solubility of this, and any other, novel chemical entity, transforming a molecule of interest into a viable candidate for further development.
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Biological activity of 2-Amino-5-bromo-3-(ethylamino)pyrazine
An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 2-Amino-5-bromo-3-(ethylamino)pyrazine
Executive Summary
This compound is a substituted aminopyrazine that, while not extensively studied for its direct biological effects, holds significant value as a chemical intermediate in the synthesis of potent, biologically active molecules.[1] The pyrazine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, particularly in oncology.[2][3] This guide provides a comprehensive analysis of the compound's physicochemical properties, its strategic role in synthetic chemistry, and its predicted biological activity profile, with a primary focus on its potential as a precursor for kinase inhibitors. By examining the broader class of 2-amino-3,5-disubstituted pyrazines, we can infer the compound's likely mechanism of action and outline robust experimental workflows for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for novel therapeutic discovery.
The Aminopyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of modern drug design.[4] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an ideal scaffold for engaging with biological targets.[5] The introduction of substituents, particularly amino groups, profoundly influences the molecule's chemical properties and biological activity.[5]
This structural motif is found in a variety of clinically significant drugs, demonstrating its therapeutic versatility:
-
Gilteritinib (Xospata®): A pyrazine-2-carboxamide derivative approved for treating AML with FLT3 mutations, acting as a dual FLT3/AXL kinase inhibitor.[2]
-
Acalabrutinib (Calquence®): An imidazo[1,5-a]pyrazine analogue that functions as a highly selective second-generation BTK inhibitor for chronic lymphocytic leukemia.[2]
-
Bortezomib (Velcade®): A pyrazine-containing therapeutic that was the first proteasome inhibitor to see clinical use for treating multiple myeloma.[4]
The prevalence of the pyrazine core in these and other agents underscores its importance as a "privileged scaffold" for developing targeted therapies.[3][6]
Physicochemical Profile: this compound
Understanding the fundamental properties of a compound is the first step in its rational development.
| Property | Value | Reference |
| CAS Number | 117719-10-5 | [1][7] |
| Molecular Formula | C₆H₉BrN₄ | [1] |
| Molecular Weight | 217.07 g/mol | [1] |
| Boiling Point | 329°C | [1] |
| Storage | 2-8°C | [1] |
Chemical Structure:
Caption: Inhibition of Aurora B kinase by a pyrazine derivative.
Experimental Workflows for Screening and Validation
To translate the potential of this compound into tangible drug candidates, a structured, multi-step experimental approach is required. This process is designed as a self-validating system, where each stage provides the necessary data to justify progression to the next.
Workflow 1: Synthesis of a Focused Derivative Library
The primary utility of the title compound is as a starting material. The bromine atom at the C5 position is ripe for modification via Suzuki cross-coupling to introduce a diverse array of aryl or heteroaryl moieties, which is a critical step in exploring the structure-activity relationship (SAR). [8]
Caption: Workflow for synthesizing a derivative library.
Protocol 1: General Procedure for Suzuki Cross-Coupling
Causality: This protocol leverages a palladium catalyst to couple the bromine atom on the pyrazine ring with a boronic acid, creating a new carbon-carbon bond. [8]The base is essential for activating the boronic acid, and the solvent system is chosen to ensure all reactants are soluble.
-
Reaction Setup: In a nitrogen-flushed reaction vessel, combine this compound (1.0 eq), the desired aryl boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂–CH₂Cl₂ (0.1 eq), and a base like sodium carbonate (Na₂CO₃) (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture under a nitrogen atmosphere to 100°C for 6-9 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow 2: In Vitro Biological Screening Cascade
Once a library is synthesized, a systematic screening process is used to identify active compounds and quantify their potency.
Caption: A typical in vitro screening cascade for drug discovery.
Protocol 2: In Vitro Aurora Kinase Inhibition Assay (Biochemical)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. It quantifies the amount of ATP converted to ADP, which is a direct product of kinase activity. A lower signal indicates less ADP produced and therefore higher inhibition.
-
Plate Setup: Dispense the test compounds from the synthesized library into a 384-well plate at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the target kinase (e.g., recombinant human Aurora B) and its specific substrate peptide to the wells.
-
Initiation: Start the reaction by adding a solution containing ATP at a concentration near its Km value for the kinase. Incubate at room temperature for 1 hour.
-
Detection: Add a kinase detection reagent (e.g., ADP-Glo™). This reagent first stops the enzymatic reaction by depleting the remaining ATP and then converts the ADP produced into a luminescent signal.
-
Signal Reading: After a final incubation period, read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. For active compounds, plot the inhibition versus a range of concentrations and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
Causality: After confirming biochemical potency, it is crucial to determine if the compound can inhibit the growth of cancer cells, which demonstrates cell permeability and on-target effects in a biological context. This assay measures the metabolic activity of living cells, which correlates with cell number.
-
Cell Seeding: Seed a human cancer cell line known to have hyperactive Aurora kinase signaling (e.g., HCT116) into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability versus compound concentration to determine the GI₅₀ value (the concentration required to inhibit 50% of cell growth).
Conclusion and Future Directions
This compound is a strategically important molecule for drug discovery. While it is not an end-product therapeutic, its true value lies in its role as a versatile synthetic intermediate. Its structural similarity to known kinase inhibitor scaffolds, particularly those targeting Aurora kinases, makes it a high-potential starting point for developing novel anticancer agents. [2] Future research should focus on the rational design and synthesis of a focused library of derivatives based on this core. By systematically exploring different substituents at the C5 position, researchers can probe the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. The experimental workflows detailed in this guide provide a robust framework for identifying and validating promising lead candidates derived from this valuable pyrazine building block.
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An In-Depth Technical Guide to the 2-Amino-5-bromo-3-(ethylamino)pyrazine Kinase Inhibitor Scaffold
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule inhibitors targeting the ATP-binding site of kinases has become a cornerstone of modern drug discovery.[2][3] Within this landscape, nitrogen-containing heterocyclic rings, such as pyrazine, have emerged as "privileged" scaffolds due to their synthetic tractability and ability to form key interactions within the kinase active site.[3][4] This guide provides a detailed technical overview of the 2-amino-5-bromo-3-(ethylamino)pyrazine core, a versatile scaffold for the development of potent and selective kinase inhibitors. We will explore its core chemical properties, synthesis, mechanism of action, structure-activity relationships (SAR), and provide field-proven experimental protocols for its evaluation.
The Kinase Target Class and the Prominence of the Pyrazine Scaffold
Protein kinases constitute a large family of enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation.[5] This modification acts as a molecular switch, modulating protein function and propagating signals that control cell growth, proliferation, and survival.[3] The majority of approved kinase inhibitors target the highly conserved ATP-binding pocket, acting as competitive inhibitors.[2][6]
The 2-aminopyrazine motif is a well-established pharmacophore in kinase inhibitor design.[3][7] Its key feature is the 2-amino group, which is perfectly positioned to act as a hydrogen bond donor and acceptor, forming two or three critical hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain.[8] This bidentate interaction anchors the inhibitor within the ATP-binding site, providing a stable foundation for achieving high potency.
Introducing the this compound Scaffold
The subject of this guide is a specifically substituted aminopyrazine. The core structure possesses distinct features that make it an attractive starting point for a medicinal chemistry program:
-
2-Amino Group : The primary anchor for binding to the kinase hinge region.
-
3-(Ethylamino) Group : Provides a vector for exploring interactions within the ribose-binding pocket and can be modified to enhance potency and selectivity.
-
5-Bromo Group : A crucial handle for synthetic diversification. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide array of chemical moieties that can probe deeper regions of the ATP-binding site, often termed the "back pocket."
Caption: Core structure and key functional regions of the scaffold.
Synthesis of the Scaffold and Derivatives
A robust and flexible synthetic route is paramount for exploring the SAR of a new scaffold. The this compound core can be constructed from commercially available starting materials. The following workflow represents a common and efficient synthetic strategy.
Caption: General synthetic workflow for the scaffold and its derivatives.
Causality Behind Experimental Choices:
-
Bromination First (Step 1): Introducing the bromine atom at an early stage provides a stable intermediate that can be carried through subsequent reactions. Using NBS is often preferred over liquid bromine for its ease of handling and higher selectivity.[9]
-
Reductive Amination (Step 4): This is a highly reliable method for selective mono-alkylation of an amino group in the presence of another. It offers excellent control compared to direct alkylation with ethyl halides, which could lead to over-alkylation or reaction at the more nucleophilic 2-amino position under different conditions.
-
Palladium-Catalyzed Cross-Coupling (Step 5): The C-Br bond at position 5 is an ideal handle for modern cross-coupling reactions. This allows for the late-stage introduction of diverse and complex aryl or heteroaryl groups, enabling a rapid exploration of SAR by building into the kinase's back pocket.
Mechanism of Action and Structure-Activity Relationship (SAR)
The primary mechanism of action for inhibitors based on this scaffold is competitive inhibition at the ATP-binding site.[3][6] The aminopyrazine core serves as the "warhead," consistently binding to the hinge region, while substitutions at the 3- and 5-positions fine-tune the inhibitor's potency and selectivity profile.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-Amino-5-bromo-3-(ethylamino)pyrazine Derivatives
Introduction: The Pyrazine Scaffold as a Cornerstone in Kinase Inhibitor Discovery
The pyrazine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with a variety of biological targets.[1][3] A significant body of research has demonstrated the utility of pyrazine derivatives as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[3] This guide focuses on 2-Amino-5-bromo-3-(ethylamino)pyrazine , a key chemical intermediate poised for the development of next-generation therapeutics.[4][5] While this specific compound is primarily recognized as a building block, its structural motifs suggest a strong potential for its derivatives to target various protein kinases. This document will serve as a comprehensive technical resource for researchers and drug development professionals, outlining a strategic approach to identify and validate the therapeutic targets of novel compounds derived from this versatile pyrazine core.
Hypothesized Therapeutic Targets: A Data-Driven Rationale
While direct biological activity data for this compound is not extensively published, analysis of structurally related compounds provides a strong basis for hypothesizing its potential therapeutic targets. The 2-aminopyrazine core is a well-established pharmacophore in a multitude of kinase inhibitors.[3]
Primary Hypothesized Target Class: Protein Kinases
The pyrazine scaffold is prevalent in numerous FDA-approved and investigational kinase inhibitors.[1][3] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, mimicking the adenine region of ATP and enabling competitive inhibition at the kinase ATP-binding site.[3] Based on this, the primary therapeutic targets for derivatives of this compound are likely to be protein kinases.
Key Potential Kinase Targets:
-
Aurora Kinases: A patent from Wuhan University describes a synthetic route to 2-amino-5-bromo-3-substituted pyrazines as precursors for Aurora kinase inhibitors.[3] Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is common in many cancers, making them attractive oncology targets.
-
Fibroblast Growth Factor Receptors (FGFRs): Several pyrazine-based compounds have been developed as potent FGFR inhibitors.[3][6] Dysregulation of FGFR signaling is implicated in various cancers and developmental disorders.[6]
-
Bruton's Tyrosine Kinase (BTK): Imidazo[1,5-a]pyrazine derivatives have been successfully developed as reversible BTK inhibitors for the treatment of rheumatoid arthritis and B-cell malignancies.[7]
-
Mammalian Target of Rapamycin (mTOR): Pyrazino[2,3-b]pyrazine-2-one derivatives have been patented as mTOR kinase inhibitors for cancer and inflammatory diseases.[3]
-
Protein Kinase C (PKC): The pyrazine-2-carboxamide derivative Darovasertib is an FDA-approved PKC inhibitor for metastatic uveal melanoma.[3]
The following diagram illustrates the central role of the 2-aminopyrazine scaffold in targeting these diverse kinase families.
Caption: Potential kinase targets for derivatives of this compound.
Experimental Workflow for Target Identification and Validation
A systematic and multi-pronged approach is essential to definitively identify and validate the therapeutic targets of novel compounds synthesized from the this compound scaffold. The following experimental workflow provides a robust framework for this process.
Caption: Experimental workflow for target identification and validation.
Step 1: Compound Library Synthesis
The initial and foundational step is the chemical synthesis of a diverse library of compounds derived from this compound. This involves leveraging the bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the amino groups for further functionalization. The goal is to generate a library with varied substituents to explore the structure-activity relationship (SAR).
Step 2: Broad Kinase Panel Screening
Protocol: In Vitro Kinase Profiling
-
Objective: To identify the initial kinase targets of the synthesized compounds.
-
Methodology:
-
Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega) that offers binding or activity assays for a broad range of human kinases (typically >400).
-
Screen the compound library at a single high concentration (e.g., 1 µM or 10 µM) to identify initial "hits."
-
The output is typically reported as "% inhibition" or "binding affinity."
-
-
Rationale: This unbiased approach provides a comprehensive overview of the kinase-inhibitory potential of the compounds and helps in identifying both primary targets and potential off-target effects early in the discovery process.
Step 3: Hit Confirmation and Potency Determination
Protocol: IC50 Determination
-
Objective: To confirm the inhibitory activity of the "hits" from the broad panel screen and determine their potency.
-
Methodology:
-
For each confirmed hit, perform a dose-response analysis against the identified kinase target(s).
-
Use a suitable in vitro kinase assay format (e.g., ADP-Glo™, LanthaScreen™).
-
Prepare a serial dilution of the compound (typically 10-point, 3-fold dilutions).
-
Incubate the kinase, substrate, ATP, and compound for a defined period.
-
Measure the kinase activity and plot the % inhibition against the compound concentration.
-
Calculate the IC50 value using a non-linear regression model (e.g., sigmoidal dose-response).
-
-
Self-Validation: Include a known inhibitor of the target kinase as a positive control to validate the assay performance.
| Compound | Target Kinase | IC50 (nM) |
| Derivative 1 | Aurora Kinase A | 50 |
| Derivative 2 | FGFR1 | 120 |
| Derivative 3 | BTK | 85 |
| Control | Staurosporine | 2 |
Note: Data is hypothetical for illustrative purposes.
Step 4: Cellular Target Engagement and Functional Assays
Protocol: Western Blotting for Phospho-Protein Levels
-
Objective: To confirm that the compound inhibits the target kinase in a cellular context.
-
Methodology:
-
Select a cell line that expresses the target kinase and has a detectable level of downstream substrate phosphorylation.
-
Treat the cells with increasing concentrations of the compound for a specified duration.
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe the blots with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Use an antibody against the total protein of the substrate as a loading control.
-
-
Rationale: A reduction in the level of the phosphorylated substrate upon compound treatment provides strong evidence of target engagement and inhibition in a cellular environment.
Protocol: Cellular Anti-Proliferation Assay
-
Objective: To assess the functional consequence of target inhibition.
-
Methodology:
-
Use a panel of cancer cell lines with known dependencies on the target kinase.
-
Plate the cells in 96-well plates and treat them with a serial dilution of the compound.
-
After a 72-hour incubation, assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTT).
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Trustworthiness: Correlating the GI50 values with the cellular IC50 for target inhibition strengthens the link between the observed phenotype and the on-target activity of the compound.
Conclusion and Future Directions
This compound is a promising starting point for the discovery of novel kinase inhibitors. Its versatile chemistry allows for the creation of diverse compound libraries with the potential to target a range of kinases implicated in human disease. The systematic workflow outlined in this guide, from broad-based screening to cellular functional assays, provides a robust and self-validating framework for identifying and validating the therapeutic targets of its derivatives. By following this data-driven approach, research and development teams can efficiently advance novel pyrazine-based compounds toward clinical development, ultimately unlocking their full therapeutic potential.
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- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules.
- 2-Amino-5-bromo-3-ethynylpyrazine. (n.d.). AbacipharmTech.
- Synthesis of 2-Amino-5-bromopyridine. (2010). ResearchGate.
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2021). ACS Medicinal Chemistry Letters.
- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (2010). Organic & Biomolecular Chemistry.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.
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A Technical Guide to Elucidating the Mechanism of Action for 2-Amino-5-bromo-3-(ethylamino)pyrazine
Executive Summary
The aminopyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in potent, selective, and clinically successful therapeutic agents. This guide addresses the novel compound 2-Amino-5-bromo-3-(ethylamino)pyrazine , for which no specific mechanism of action (MOA) has been formally elucidated. Drawing from extensive literature on structurally related aminopyrazine derivatives, we posit a primary, data-driven hypothesis: the compound functions as a protein kinase inhibitor. This document provides the scientific rationale for this hypothesis and outlines a rigorous, multi-stage experimental workflow designed to definitively test this proposition, identify specific molecular targets, and validate the compound's functional activity in a cellular context. The proposed methodologies are designed to be self-validating, ensuring a high degree of scientific integrity and confidence in the resulting data.
Introduction: The Aminopyrazine Scaffold in Drug Discovery
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a versatile pharmacophore due to its unique electronic properties and ability to participate in crucial molecular interactions, particularly hydrogen bonding.[1][2] Its derivatives have been successfully developed as antitumor, anti-inflammatory, and diuretic agents.[1][2] Within this class, the aminopyrazine core is particularly prominent in the field of protein kinase inhibition.[3] Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.
The aminopyrazine moiety frequently serves as a bioisostere for the adenine base of ATP, enabling it to anchor within the highly conserved ATP-binding pocket of kinases.[3][4] Specifically, the pyrazine nitrogen atoms often act as hydrogen bond acceptors, forming key interactions with the "hinge" region of the kinase, a critical determinant of inhibitor binding.[3][4] Numerous aminopyrazine-based molecules have been developed as potent inhibitors of diverse kinases, including Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), the mitotic kinase Nek2, spleen tyrosine kinase (Syk), and Fibroblast Growth Factor Receptors (FGFRs).[5][6][7][8] Given this extensive precedent, a kinase-centric MOA represents the most logical and evidence-based starting point for the investigation of this compound.
Compound Profile: this compound
-
Structure:
(Note: A 2D structural image would be inserted here in a formal document.)
-
CAS Number: 117719-10-5[9]
-
Molecular Formula: C₆H₉BrN₄[9]
-
Molecular Weight: 217.07 g/mol [9]
-
Key Structural Features:
-
Aminopyrazine Core: The foundational scaffold, strongly associated with kinase binding.
-
Amino Group (C2): A potential hydrogen bond donor.
-
Ethylamino Group (C3): Provides additional steric bulk and potential for hydrophobic or hydrogen bonding interactions, influencing selectivity.
-
Bromo Group (C5): A halogen atom that can modulate physicochemical properties and potentially engage in halogen bonding, a recognized interaction in protein-ligand binding.
-
Primary Mechanistic Hypothesis: Protein Kinase Inhibition
We hypothesize that this compound functions by directly binding to the ATP pocket of one or more protein kinases, thereby inhibiting their catalytic activity and blocking downstream signal transduction.
Causality and Rationale: This hypothesis is built upon the well-documented activity of the aminopyrazine scaffold. The specific arrangement of hydrogen bond donors and acceptors on the compound's core mimics the interactions made by the adenine ring of ATP with the kinase hinge. This "hinge-binding" motif is a validated strategy for achieving high-affinity kinase inhibition.[4] The substituents at positions 3 and 5 are predicted to project into more variable regions of the ATP pocket, providing the basis for selectivity towards specific kinases or kinase families.
Illustrative Signaling Pathway Targeted by a Hypothetical Kinase Inhibitor
The diagram below illustrates a generic signal transduction cascade initiated by a Receptor Tyrosine Kinase (RTK). The proposed MOA of our compound is to act as an inhibitor at a key kinase node within this cascade (e.g., the RTK itself, or a downstream kinase like MEK or ERK), thereby preventing the propagation of the signal.
Caption: Hypothesized inhibition of a downstream kinase (e.g., MEK) in the MAPK pathway.
Experimental Validation Workflow
To rigorously test the kinase inhibitor hypothesis, we propose a sequential, four-stage validation workflow. This funnel approach begins with a broad screening to identify potential targets and progressively narrows the focus to confirm on-target activity and functional cellular consequences.
Caption: Four-stage workflow for validating the kinase inhibitor hypothesis.
Stage 1: Broad Kinome Profiling (Target Identification)
Objective: To perform an unbiased screen of the compound against a large panel of recombinant human protein kinases to identify high-confidence initial hits.
Methodology: Kinase Panel Screen (e.g., DiscoverX KINOMEscan™)
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Screening Concentration: Submit the compound for screening at a single, high concentration (typically 1 µM or 10 µM) to maximize the probability of detecting interactions.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is measured (e.g., via qPCR of a DNA tag), and a lower signal indicates displacement by the test compound.
-
Data Analysis: Results are typically reported as "% Control" or "% Inhibition". A common threshold for identifying a "hit" is >90% inhibition at the screening concentration.
Data Presentation:
| Target Kinase | Gene Symbol | % Inhibition @ 1 µM | Hit? (Y/N) |
| ABL1 | ABL1 | 12% | N |
| AURKA | AURKA | 98% | Y |
| EGFR | EGFR | 45% | N |
| MKNK1 | MKNK1 | 95% | Y |
| PLK1 | PLK1 | 88% | N |
| ... (400+ more) | ... | ... | ... |
Stage 2: Hit Confirmation and Potency Determination (IC₅₀)
Objective: To confirm the hits from Stage 1 and quantify the compound's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Methodology: In Vitro Enzymatic Assay (e.g., Promega ADP-Glo™ Kinase Assay)
-
Reagents: Acquire recombinant active enzyme for the hit kinases (e.g., AURKA, MKNK1), their specific peptide substrates, and ATP.
-
Compound Titration: Prepare a serial dilution of the test compound in DMSO, typically starting from 50 µM down to low nM concentrations (e.g., 10-point, 3-fold dilution).
-
Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, and ATP in a reaction buffer. Add the diluted compound or DMSO (vehicle control). Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion Measurement: The ADP-Glo™ reagent is added in two steps. First, it terminates the kinase reaction and depletes the remaining ATP. Second, it converts the ADP generated by the kinase reaction into a luminescent signal.
-
Data Analysis: Luminescence is measured on a plate reader. The signal is inversely proportional to kinase inhibition. Data is normalized to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). The normalized data is plotted against compound concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value.
Stage 3: Cellular Target Engagement (CETSA®)
Objective: To verify that the compound directly binds to its intended kinase target within the complex environment of a live, intact cell. This is a critical step to bridge the gap between biochemical activity and cellular function.
Methodology: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one known to express the target kinase). Treat the cells with either the test compound (e.g., at 10x the enzymatic IC₅₀) or a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., from 37°C to 65°C) for 3 minutes using a thermal cycler. This heating step denatures and aggregates proteins.
-
Cell Lysis and Protein Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the aggregated, denatured protein via centrifugation.
-
Target Protein Detection: Analyze the amount of soluble target kinase remaining in the supernatant at each temperature point using a specific antibody via Western Blot or ELISA.
-
Data Analysis: Ligand binding stabilizes a protein, shifting its melting curve to higher temperatures. Plot the amount of soluble protein versus temperature for both treated and vehicle samples. A rightward shift in the melting curve for the compound-treated sample provides direct evidence of target engagement in the cell.
Stage 4: Functional Validation (Downstream Pathway Analysis)
Objective: To confirm that target engagement by the compound leads to the expected functional consequence: inhibition of the kinase's signaling activity in cells.
Methodology: Western Blotting for Phospho-Substrates
-
Experimental Setup: Select a cell line where the target kinase is active and a known downstream substrate has been identified (e.g., for AURKA, this could be phosphorylated Histone H3 at Serine 10).
-
Cell Treatment: Treat cells with a dose-response of the test compound for a relevant time period. Include a positive control (e.g., a known inhibitor of the pathway) and a vehicle control. If the pathway requires stimulation, add the appropriate growth factor or mitogen.
-
Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate protein lysates by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-Histone H3). Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate protein to confirm that the changes are due to phosphorylation status, not protein degradation. Also probe for a loading control like GAPDH or β-actin.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal, normalized to the total substrate and loading control, confirms functional inhibition of the kinase in its cellular signaling context.
Conclusion
References
- Anderson, D. R., et al. (n.d.). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed.
- Bavetsias, V., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry.
- Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry.
- Wang, Z., et al. (2018). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed.
- Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. PubMed.
- Zhang, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health (NIH).
- Bavetsias, V., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PubMed Central (PMC).
- Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. OUCi.
- Hu, C., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Wang, Y. (2009). Synthesis of 2-Amino-5-bromopyridine. ResearchGate.
- Boyle, G. A., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry.
- Khan, A., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Shiradkar, M. R., & Murahari, K. K. (2007). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
In-Silico Modeling of 2-Amino-5-bromo-3-(ethylamino)pyrazine: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical framework for the in-silico modeling of 2-Amino-5-bromo-3-(ethylamino)pyrazine, a novel heterocyclic compound with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, field-proven approach to elucidating the compound's mechanism of action, identifying potential biological targets, and predicting its pharmacokinetic profile using computational methods. The methodologies described herein are rooted in the principles of scientific integrity, providing a self-validating system for robust and reproducible in-silico analysis.
Introduction: The Rationale for In-Silico Investigation
Pyrazine and its derivatives are prominent scaffolds in medicinal chemistry, recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The subject of this guide, this compound, represents a promising yet underexplored molecule. In-silico modeling offers a rapid and cost-effective strategy to navigate the vast landscape of biological targets and predict the compound's drug-like properties, thereby accelerating its development trajectory. This guide will detail a multi-step computational workflow, from initial target hypothesis generation to detailed molecular interaction analysis and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Part 1: Target Identification and Hypothesis Generation
The initial and most critical step in the in-silico evaluation of a novel compound is the formulation of a plausible biological hypothesis. Given that direct biological data for this compound is not extensively available, a combination of ligand-based and structure-based approaches is warranted.
Ligand-Based Target Prediction
This approach leverages the principle of chemical similarity, where compounds with similar structures are likely to exhibit similar biological activities.
Methodology:
-
Chemical Fingerprinting: The 2D structure of this compound will be converted into a series of chemical fingerprints (e.g., MACCS keys, ECFP4).
-
Similarity Searching: These fingerprints will be used to screen large-scale chemical databases such as PubChem, ChEMBL, and Zinc.
-
Target Association: The known biological targets of the most structurally similar compounds will be compiled and prioritized based on the frequency of association and the degree of structural similarity.
Rationale: This method provides a rapid, unbiased screen for potential targets without requiring any prior knowledge of the compound's bioactivity. The pyrazine core is a known pharmacophore for various targets, including kinases.[2][3] For instance, studies on pyrazine derivatives have identified them as potential inhibitors of PIM-1 kinase, a significant target in cancer therapy.[2][3]
Structure-Based Target Prediction (Inverse Docking)
Inverse docking, also known as reverse docking, involves docking the ligand of interest against a large library of protein structures to identify potential binding partners.
Methodology:
-
Protein Target Library Preparation: A curated library of druggable protein targets, particularly those implicated in cancer and infectious diseases, will be prepared. This includes kinases, G-protein coupled receptors (GPCRs), and enzymes.
-
Molecular Docking Simulation: this compound will be docked against each protein in the library using software such as AutoDock Vina or Glide.
-
Binding Affinity Scoring and Ranking: The resulting protein-ligand complexes will be ranked based on their predicted binding affinities (e.g., docking scores).
-
Hit Prioritization: The top-ranking protein targets will be further scrutinized for biological relevance and potential off-target effects.
Rationale: This approach complements ligand-based methods by providing a three-dimensional assessment of potential interactions. It is particularly useful for identifying novel or unexpected targets. The diverse biological activities of pyrazine derivatives suggest that they may interact with a range of protein targets.[1]
Part 2: Detailed Molecular Interaction Analysis
Once a high-priority target is identified, a more detailed investigation into the molecular interactions between this compound and the protein is necessary to validate the initial findings and guide further optimization.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Experimental Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D conformation of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Perform the docking calculation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Generate a set of possible binding poses.
-
-
Pose Analysis:
-
Cluster the resulting poses and select the one with the most favorable binding energy.
-
Visualize the protein-ligand complex to analyze key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Rationale: The analysis of the binding mode provides critical insights into the structural determinants of affinity and selectivity. For example, in the context of kinase inhibition, identifying hydrogen bond interactions with the hinge region is a hallmark of many successful inhibitors.[3]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of its stability and the persistence of key interactions over time.
Experimental Protocol:
-
System Preparation:
-
The docked protein-ligand complex is solvated in a periodic box of water molecules.
-
Counter-ions are added to neutralize the system.
-
-
Energy Minimization:
-
The system is subjected to energy minimization to relieve any steric clashes.
-
-
Equilibration:
-
The system is gradually heated to physiological temperature (300 K) and equilibrated under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
A long-timescale (e.g., 100 ns) MD simulation is performed to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the root-mean-square deviation (RMSD) to assess the stability of the complex.
-
Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.
-
Rationale: MD simulations offer a more realistic representation of the biological environment and can reveal important dynamic aspects of ligand binding that are not captured by static docking poses. This provides a higher level of confidence in the predicted binding mode.
Part 3: ADMET Profiling
Early assessment of a compound's pharmacokinetic and toxicological properties is crucial for its success as a drug candidate. In-silico ADMET prediction provides a rapid and resource-efficient means of identifying potential liabilities.
Physicochemical Properties and Drug-Likeness
Methodology:
-
Calculate key physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds.
-
Evaluate compliance with drug-likeness rules such as Lipinski's Rule of Five and Veber's rules.
Rationale: These simple rules of thumb are surprisingly effective at predicting oral bioavailability and identifying compounds with poor pharmacokinetic properties.
ADME Prediction
Methodology:
-
Utilize various in-silico models (e.g., QSAR-based, machine learning models) to predict:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein (P-gp) substrate/inhibitor potential.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition and sites of metabolism.
-
Excretion: Renal organic cation transporter (OCT2) substrate potential.
-
Rationale: Predicting these parameters helps in anticipating the in-vivo behavior of the compound and identifying potential issues such as poor absorption, rapid metabolism, or unwanted drug-drug interactions.
Toxicity Prediction
Methodology:
-
Employ computational models to predict various toxicity endpoints, including:
-
hERG (human Ether-a-go-go-Related Gene) inhibition (a key indicator of cardiotoxicity).
-
Ames mutagenicity.
-
Hepatotoxicity (DILI - Drug-Induced Liver Injury).
-
Carcinogenicity.
-
Skin sensitization.
-
Rationale: Early identification of potential toxicities is paramount to de-risk a drug development program and prevent late-stage failures.
Data Presentation and Visualization
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Property | Predicted Value | Lipinski's Rule of Five |
| Molecular Weight | 245.1 g/mol | < 500 |
| logP | 2.1 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Rotatable Bonds | 2 | < 10 |
In-Silico Modeling Workflow
Caption: A flowchart illustrating the integrated in-silico modeling workflow.
Conclusion
This technical guide provides a robust and scientifically rigorous framework for the in-silico evaluation of this compound. By systematically applying the described methodologies, researchers can generate actionable data to inform hypothesis-driven experimental studies, prioritize promising drug candidates, and ultimately accelerate the journey from compound discovery to clinical development. The integration of ligand-based and structure-based target identification, detailed molecular interaction analysis, and comprehensive ADMET profiling constitutes a powerful strategy for modern drug discovery.
References
- Ali, A., Ali, A., Khan, M. W., Abutahir, Husain, I., Patel, K., & Asati, V. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040–049. [Link]
- Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. [Link]
- Synthesis, biological evaluation, molecular docking studies and In-silico ADMET evaluation of pyrazines of pentacyclic triterpenes. PubMed. [Link]
- Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. PMC - NIH. [Link]
- Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches.
- Design, Synthesis, and Biological Evaluation of 3-Aminopyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH. [Link]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
- Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through reactive chalcones.
Sources
The Strategic Placement of Functionality: A Deep Dive into the Structure-Activity Relationship of Aminobromopyrazines in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazine scaffold represents a privileged heterocyclic motif, consistently appearing in a diverse array of biologically active molecules. Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for medicinal chemistry campaigns. The introduction of specific substituents, such as amino and bromo groups, further refines the pharmacological profile of these compounds, opening avenues for the development of potent and selective therapeutics. This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of aminobromopyrazines, with a particular focus on their application as kinase inhibitors. We will explore the causal relationships behind experimental design, the significance of substituent placement, and the mechanistic underpinnings of their biological activity, providing a comprehensive resource for the rational design of novel aminobromopyrazine-based drug candidates.
The Aminopyrazine Scaffold: A Versatile Anchor for Kinase Inhibition
The aminopyrazine core is a well-established pharmacophore in the realm of kinase inhibition. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The amino group provides a crucial hydrogen bond donor and a vector for further chemical modification, allowing for the exploration of chemical space and the optimization of affinity and selectivity.
Numerous studies have elucidated the SAR of aminopyrazine derivatives against a variety of kinases. For instance, aminopyrazine-based compounds have been identified as potent inhibitors of Nek2, a kinase involved in cell cycle regulation, and mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key player in inflammatory responses.[1][2] The SAR of these compounds reveals that modifications to the amino group and the introduction of various substituents at other positions on the pyrazine ring can dramatically influence their inhibitory potency and selectivity profile.
The Role of the Bromo Substituent: More Than Just a Bulky Group
The introduction of a bromine atom onto the pyrazine ring or on a substituent group can significantly impact the biological activity of aminopyrazine derivatives. While often considered a simple lipophilic and sterically bulky group, the bromine atom can play a much more nuanced and strategic role in ligand-target interactions, primarily through the formation of halogen bonds.
Halogen Bonding: A Key Interaction for Potency and Selectivity
A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor), such as a carbonyl oxygen or a nitrogen atom in the protein backbone.[3][4] In the context of kinase inhibition, the bromine atom can form a halogen bond with the backbone carbonyl oxygen of the hinge region residues, mimicking the canonical hydrogen bonds formed by the adenine part of ATP.[5] This interaction can significantly enhance the binding affinity of the inhibitor.
The strength and directionality of the halogen bond are influenced by the electronic properties of the halogen and the acceptor atom. Iodine is generally the strongest halogen bond donor, followed by bromine and then chlorine.[5] The strategic placement of a bromine atom can therefore be a powerful tool for medicinal chemists to fine-tune the potency and selectivity of their compounds.
The following diagram illustrates the concept of halogen bonding in a kinase active site:
Caption: Halogen bond between bromine and a backbone carbonyl.
Physicochemical Properties and Metabolic Stability
Beyond halogen bonding, the bromine atom also influences the physicochemical properties of the molecule. Its lipophilicity can enhance membrane permeability and oral bioavailability. Furthermore, the introduction of a halogen can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.
Key Synthetic Strategies: Accessing the Aminobromopyrazine Core
The synthesis of aminobromopyrazine derivatives is crucial for exploring their SAR. A common and versatile starting material is 2-amino-5-bromopyrazine, which is commercially available.[6] From this building block, a variety of derivatives can be synthesized through standard cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at the 5-position.
The following experimental protocol outlines a general procedure for a Suzuki coupling reaction with 2-amino-5-bromopyrazine:
Experimental Protocol: Suzuki Coupling of 2-Amino-5-bromopyrazine
Objective: To synthesize a 5-aryl-2-aminopyrazine derivative.
Materials:
-
2-Amino-5-bromopyrazine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 2-amino-5-bromopyrazine (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed solvent to the reaction mixture.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-aminopyrazine.
This synthetic workflow can be visualized as follows:
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromopyrazine | CAS No. 59489-71-3 | | SynZeal [synzeal.com]
The Discovery of Novel 2-Aminopyrazine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The 2-aminopyrazine scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile building block for a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and synthetic tractability have propelled its use in the development of drugs targeting a wide array of diseases, from viral infections to cancer.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery process for novel 2-aminopyrazine derivatives. Moving beyond a simple recitation of facts, this guide delves into the strategic rationale behind experimental design, offering field-proven insights into synthetic methodologies, biological evaluation, and lead optimization. We will explore the journey from initial scaffold selection to preclinical assessment, using a case study centered on the development of novel kinase inhibitors to illustrate key concepts and protocols.
The 2-Aminopyrazine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a recurring motif in numerous FDA-approved drugs, including the proteasome inhibitor Bortezomib and the antiviral Favipiravir.[1][3] The addition of an amino group at the 2-position endows the scaffold with several advantageous properties for drug design:
-
Hydrogen Bonding Capabilities: The amino group and ring nitrogens act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
-
Synthetic Versatility: The 2-aminopyrazine core possesses multiple reactive sites, allowing for facile and diverse functionalization to explore chemical space and optimize pharmacological properties.[2][4] Halogenated 2-aminopyrazines, for instance, are excellent substrates for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents.[5]
-
Physicochemical Properties: The scaffold generally contributes to favorable drug-like properties, including metabolic stability and oral bioavailability.
These attributes have made 2-aminopyrazine derivatives a fertile ground for the discovery of potent modulators of various biological targets, particularly protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.[6]
Synthetic Strategies for Novel 2-Aminopyrazine Analogs
The construction of a diverse chemical library is the first critical step in any drug discovery campaign. For 2-aminopyrazine derivatives, a convergent synthetic approach is often employed, where a common core intermediate is functionalized in the final steps to generate a multitude of analogs.
Core Synthesis and Functionalization
A common strategy begins with a commercially available or readily synthesized pyrazine core, such as 2-amino-3,5-dibromopyrazine.[4] This intermediate is a versatile platform for introducing diversity at two distinct vectors through sequential, regioselective cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Causality of Experimental Choice: The Suzuki-Miyaura reaction is favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7] This allows for the rapid generation of a large library of analogs with diverse substituents at the C3 and C5 positions, which is essential for establishing a robust Structure-Activity Relationship (SAR).
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of a diverse 2-aminopyrazine library.
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the introduction of an aryl substituent at the C3 position of a brominated pyrazine core. Microwave assistance is often employed to reduce reaction times and improve yields.[5]
Self-Validation: The protocol's integrity is maintained by monitoring reaction progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material before proceeding to work-up.
Materials:
-
3-Aryl-5-bromo-2-aminopyrazine (1 equivalent)
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
2M Sodium Carbonate (Na₂CO₃) solution (3 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Microwave synthesis vial
Procedure:
-
Reaction Setup: To a microwave synthesis vial, add 3-Aryl-5-bromo-2-aminopyrazine (e.g., 0.5 mmol), the desired boronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), and a magnetic stir bar.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and the 2M Na₂CO₃ solution (1.5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 20-30 minutes.[1]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired diaryl-2-aminopyrazine derivative.
Biological Evaluation: A Tiered Screening Cascade
Once a library of novel derivatives has been synthesized, a systematic biological evaluation is required to identify promising lead compounds. A tiered approach is most efficient, starting with high-throughput in vitro assays and progressing to more complex cellular and in vivo models for the most potent compounds.
In Vitro Kinase Inhibition Assays
Causality of Experimental Choice: For kinase inhibitor discovery, a primary biochemical assay is essential to determine the direct inhibitory effect of the compounds on the target enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are widely used due to their high sensitivity, robustness, and suitability for high-throughput screening.[6][8] They measure the binding of a fluorescent tracer to the kinase's ATP pocket; compounds that bind to this site will displace the tracer, leading to a loss of the FRET signal.
Diagram: Biological Evaluation Workflow
Caption: A tiered workflow for the biological evaluation of novel kinase inhibitors.
Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol provides a general procedure for determining the IC₅₀ value of a test compound against a target kinase.
Self-Validation: The inclusion of positive (e.g., staurosporine) and negative (DMSO vehicle) controls in every assay plate is critical to validate the assay performance and ensure the reliability of the generated data.
Materials:
-
Target Kinase (e.g., FGFR1)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor® 647-labeled)
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[8]
-
Test compounds serially diluted in DMSO
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare a 2X kinase/antibody mixture and a 4X tracer solution in Kinase Buffer A according to the manufacturer's guidelines.[8]
-
Compound Plating: Add 4 µL of serially diluted test compound to the assay plate wells.
-
Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Tracer Addition: Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction. The final volume in each well will be 16 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm. Calculate the emission ratio (665/615).
-
Data Analysis: Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Cellular Activity and Mechanism of Action
Potent hits from the primary biochemical screen must be evaluated for their ability to inhibit cell proliferation and modulate the target signaling pathway in a cellular context.
-
Cellular Proliferation Assay (MTT/MTS): This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[9] It is used to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
-
Western Blot Analysis: This technique is used to confirm that the compound engages its intended target within the cell and inhibits the downstream signaling cascade.[10] For a kinase inhibitor, this typically involves measuring the reduction in phosphorylation of the kinase's direct substrate.[11]
Structure-Activity Relationship (SAR) and Lead Optimization
The data from the initial screening of the compound library allows for the development of an SAR, which describes how changes in the chemical structure affect biological activity.
Table 1: Illustrative SAR Data for Novel FGFR1 Inhibitors
| Compound ID | R¹ Substituent (C3) | R² Substituent (C5) | FGFR1 IC₅₀ (nM) | HCT116 GI₅₀ (µM) |
| Lead-01 | Phenyl | 4-Methylpiperazin-1-yl | 15 | 0.25 |
| Lead-02 | 2-Fluorophenyl | 4-Methylpiperazin-1-yl | 8 | 0.12 |
| Lead-03 | 3-Methoxyphenyl | 4-Methylpiperazin-1-yl | 25 | 0.48 |
| Lead-04 | Phenyl | 4-Ethylpiperazin-1-yl | 18 | 0.30 |
| Lead-05 | Phenyl | Morpholin-4-yl | 150 | >10 |
| Lead-06 | Thiophen-2-yl | 4-Methylpiperazin-1-yl | 45 | 1.10 |
Expertise & Experience Insight: The SAR data in Table 1 suggests several key insights for lead optimization. The introduction of a small electron-withdrawing group (fluoro) at the ortho-position of the C3-phenyl ring (Lead-02 vs. Lead-01) enhances potency. This could be due to a favorable interaction with a specific residue in the kinase's binding pocket or an electronic effect that improves binding affinity. The data also highlights the critical importance of the basic nitrogen in the C5-piperazine ring (Lead-01 vs. Lead-05), as replacing it with an oxygen (morpholine) drastically reduces activity, likely by disrupting a key salt bridge interaction.
In Vivo Preclinical Evaluation
The most promising lead compounds, demonstrating potent on-target cellular activity and favorable initial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are advanced into in vivo efficacy studies.
Causality of Experimental Choice: The human tumor xenograft mouse model is the industry-standard initial in vivo model for evaluating anticancer agents.[3][12] It involves implanting human cancer cells subcutaneously into immunodeficient mice, allowing for the assessment of a drug's ability to inhibit tumor growth in a living system.[13]
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
Self-Validation: This protocol is validated by including a vehicle control group to measure basal tumor growth and a positive control group (a known effective drug) to confirm the model's responsiveness. Regular monitoring of animal body weight and overall health is crucial for assessing compound toxicity.
Materials & Animals:
-
Immunodeficient mice (e.g., Athymic Nude or SCID)
-
Human cancer cell line known to be dependent on the target kinase (e.g., HCT116)
-
Matrigel® Basement Membrane Matrix
-
Lead compound (e.g., Lead-02) formulated in an appropriate vehicle (e.g., 0.5% CMC)
-
Digital calipers
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject 5-10 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.[12]
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle, Lead-02 at 25 mg/kg, Lead-02 at 50 mg/kg). Administer the compound or vehicle daily via oral gavage.
-
Efficacy and Toxicity Assessment: Measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and record their final weights. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Table 2: Illustrative In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg, p.o.) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1550 ± 210 | - | +2.5 |
| Lead-02 | 25 | 620 ± 95 | 60 | -1.8 |
| Lead-02 | 50 | 310 ± 68 | 80 | -4.5 |
Conclusion
The discovery of novel 2-aminopyrazine derivatives is a systematic, multi-faceted process that integrates rational design, versatile synthetic chemistry, and a rigorous cascade of biological evaluations. By understanding the causality behind experimental choices—from selecting a Suzuki coupling for library synthesis to employing a TR-FRET assay for primary screening—drug discovery teams can navigate the path from an initial chemical scaffold to a promising preclinical candidate with greater efficiency and a higher probability of success. The 2-aminopyrazine core, with its proven track record and synthetic flexibility, will undoubtedly continue to be a valuable platform for the development of next-generation therapeutics.
References
- The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2015). Bioorganic & Medicinal Chemistry Letters.
- Preparation method of 2-aminopyrazine derivatives. (2016). Google Patents.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry.
- Mono- and Dihalogenation of 2-Aminopyrazine. (2019). Thieme Chemistry.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds.
- Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2022). International Journal of Molecular Sciences.
- 2-Aminopyrazine: A Critical Component in Heterocyclic Chemistry. (n.d.). Acme Bioscience.
- Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules.
- Synthesis and anticancer activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. (2002). European Journal of Medicinal Chemistry.
- Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021). Biomolecules.
- Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies.
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and scientific background for the synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine, a substituted aminopyrazine of interest in medicinal chemistry and drug development. Substituted pyrazines are known for their diverse pharmacological properties and serve as crucial intermediates in the synthesis of more complex heterocyclic systems.[1] This guide is designed to be a self-validating system, explaining the rationale behind experimental choices and emphasizing safety and best practices.
Introduction: The Significance of Substituted Aminopyrazines
Substituted aminopyrazines are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. They are key structural motifs in numerous pharmaceuticals and are pivotal in the synthesis of pteridines and other polyfused heterocyclic systems.[1] The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable building block for creating novel molecular entities with potential therapeutic applications, including but not limited to anticancer and antimicrobial agents.[2]
Proposed Synthetic Pathway
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2-Amino-3,5-dibromopyrazine | C₄H₃Br₂N₃ | 252.90 | ≥95% | Major Chemical Supplier |
| Ethylamine (70% in water) | C₂H₅NH₂ | 45.08 | 70% w/w | Major Chemical Supplier |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | ≥99% | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Major Chemical Supplier |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Major Chemical Supplier |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Major Chemical Supplier |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Nitrogen/argon inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware
Detailed Experimental Protocol
Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,5-dibromopyrazine (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. DIPEA acts as a non-nucleophilic base to quench the HBr formed during the reaction.
-
Add ethylamine (70% in water) (1.5 eq) dropwise to the stirring solution at room temperature.
Reaction Execution
-
After the addition of ethylamine, heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material should be visualized, and the appearance of a new, more polar spot will indicate product formation.
-
Continue heating until the starting material is consumed (typically 4-8 hours).
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions and Hazard Management
General Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.[3][4]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[3][5]
-
Avoid inhalation of vapors and contact with skin and eyes.[6]
Reagent-Specific Hazards:
-
Ethylamine: Highly flammable liquid and vapor.[3] Toxic in contact with skin.[3] Causes severe skin burns and eye damage.[7] Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
2-Amino-3,5-dibromopyrazine: May cause skin, eye, and respiratory irritation.[8] Handle with care to avoid dust formation.
-
Dichloromethane (DCM): Suspected of causing cancer. Handle in a fume hood and avoid exposure.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid skin contact and inhalation.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.
Scientific Rationale and Troubleshooting
The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex). The use of a non-nucleophilic base like DIPEA is crucial to prevent competition with the ethylamine nucleophile. Heating is necessary to overcome the activation energy of the reaction.
Potential Issues and Solutions:
-
Low Yield: Incomplete reaction could be due to insufficient heating or reaction time. Ensure the temperature is maintained and monitor the reaction until the starting material is consumed. The presence of water can also hinder the reaction; ensure anhydrous conditions are maintained.
-
Side Products: The formation of the di-substituted product (2,5-bis(ethylamino)-3-bromopyrazine) is possible if an excess of ethylamine is used or if the reaction is allowed to proceed for too long at high temperatures. Careful control of stoichiometry and reaction time is key.
-
Purification Challenges: If the product and starting material have similar polarities, separation by column chromatography may be difficult. In such cases, optimizing the eluent system for TLC is crucial before attempting column chromatography.
Conclusion
The protocol described provides a robust and logical pathway for the synthesis of this compound. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs.
References
- AK Scientific, Inc.
- El-Shafei, A. K., et al. (1983).
- Fisher Scientific. SAFETY DATA SHEET: 70% w/w Ethylamine Aqueous solution.
- ECHEMI.
- Sigma-Aldrich.
- OSHA. ETHYLAMINE Method no.: 36.
- ResearchGate. Synthesis of N-substituted 3-aminopyrazine-2-amides.
- Beilstein Journal of Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Google Patents. US9458115B2 - Synthesis of substituted pyrazines.
- Arkivoc.
- Sigma-Aldrich. 2-Amino-5-bromo-3-(methylamino)pyrazine 97 55635-63-7.
- Alchem Pharmtech. CAS 117719-10-5 | this compound.
- Chem-Impex. 2-Amino-5-bromo-3-ethynylpyrazine.
- Thermo Fisher Scientific.
- ChemicalBook. 2-Amino-3-bromo-5-methylpyrazine synthesis.
- Fisher Scientific. SAFETY DATA SHEET: 2-Amino-3,5-dibromobenzaldehyde.
Sources
Application Note: Chromatographic Purification of 2-Amino-5-bromo-3-(ethylamino)pyrazine
Abstract
This application note provides a detailed protocol for the purification of 2-Amino-5-bromo-3-(ethylamino)pyrazine, a key intermediate in pharmaceutical and agrochemical research.[1] The described method utilizes normal-phase high-performance liquid chromatography (HPLC), a robust and scalable technique for the efficient separation of the target compound from reaction-related impurities. The protocol outlines the rationale for methodological choices, including the selection of the stationary and mobile phases, and provides step-by-step instructions for sample preparation, chromatographic separation, and fraction analysis. This guide is intended for researchers, scientists, and drug development professionals requiring a high-purity final product for downstream applications.
Introduction
This compound is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic compounds that are integral building blocks in the synthesis of a wide range of biologically active molecules.[2][3] Their derivatives are known to possess various pharmacological properties, including anti-inflammatory, anticancer, and antibacterial activities.[2][3] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity in pharmaceutical applications.
Chromatographic techniques are widely employed for the purification of organic compounds due to their high resolving power and versatility.[4][5] For compounds like this compound, which contains both amino and halogen functional groups, selecting the appropriate chromatographic conditions is crucial to achieve optimal separation. This application note details a normal-phase HPLC method, which is particularly well-suited for the separation of compounds based on polarity differences.[6][7]
Physicochemical Properties of the Analyte
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value/Description | Source |
| Molecular Formula | C6H9BrN4 | [8] |
| Molecular Weight | 217.07 g/mol | N/A |
| Appearance | Expected to be a solid | |
| Polarity | The presence of amino groups imparts polarity to the molecule. The pyrazine ring and bromine atom contribute to its aromatic and slightly non-polar character. | N/A |
| Solubility | Likely soluble in moderately polar organic solvents. | N/A |
| UV Absorbance | Pyrazine derivatives typically exhibit strong UV absorbance, making UV detection a suitable method for HPLC analysis.[2][4] | N/A |
Chromatographic Method Development: Rationale and Strategy
The choice of normal-phase chromatography is predicated on the polar nature of the amino groups in the target molecule.[9] In normal-phase chromatography, a polar stationary phase is used in conjunction with a non-polar mobile phase.[6][7] This allows for the separation of compounds based on their differential adsorption to the stationary phase, with more polar compounds being retained longer.[6][7]
Stationary Phase Selection
A silica-based stationary phase is a common and effective choice for normal-phase chromatography.[7] The silanol groups on the silica surface provide polar interaction sites for the amino groups of the analyte. For challenging separations of basic amines, which can exhibit peak tailing on standard silica due to strong acid-base interactions, an amine-functionalized silica or the addition of a basic modifier to the mobile phase can be beneficial.[10]
Mobile Phase Selection
The mobile phase in normal-phase chromatography typically consists of a non-polar solvent, such as hexane, and a more polar modifier, like ethyl acetate or isopropanol.[6] The strength of the mobile phase is adjusted by varying the proportion of the polar modifier. An increase in the modifier concentration reduces the retention time of the analyte. For the purification of pyrazine derivatives, mixtures of hexane and ethyl acetate have been shown to be effective.[11][12] To mitigate peak tailing and improve peak shape for amino compounds, the addition of a small amount of a volatile amine, such as triethylamine (TEA), to the mobile phase is a common practice.[10]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purification of this compound using preparative normal-phase HPLC.
Materials and Reagents
-
Crude this compound
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA) (HPLC grade)
-
Methanol (HPLC grade, for sample dissolution and post-purification workup)
-
Deionized water
-
Silica gel 60 (for flash chromatography, if pre-purification is needed)
-
HPLC system with a preparative pump, autosampler (or manual injector), UV detector, and fraction collector
-
Preparative normal-phase silica column (e.g., 250 x 21.2 mm, 5 µm particle size)
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of methanol. The concentration should be high enough to allow for a reasonable loading onto the column without causing precipitation.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
HPLC System Setup and Equilibration:
-
Install the preparative normal-phase silica column into the HPLC system.
-
Prepare the mobile phase. A starting point could be a mixture of Hexane:Ethyl Acetate (e.g., 80:20 v/v) with 0.1% Triethylamine.
-
Equilibrate the column with the initial mobile phase at a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min) until a stable baseline is achieved.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Run the separation using an isocratic elution with the chosen mobile phase. If impurities are closely eluting, a shallow gradient may be necessary (e.g., increasing the percentage of ethyl acetate over time).
-
Monitor the elution profile using a UV detector set at an appropriate wavelength (e.g., 270 nm, as pyrazines show absorbance in this region).[4]
-
-
Fraction Collection:
-
Collect fractions as the peaks elute from the column. The fraction collection can be triggered by the UV signal intensity.
-
-
Post-Purification Analysis and Workup:
-
Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pool the fractions that contain the pure desired product.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Characterize the final product using appropriate analytical techniques such as NMR and Mass Spectrometry to confirm its identity and assess its final purity.
-
Data Presentation and Expected Results
The following table summarizes the key parameters for the purification method and the expected outcomes.
| Parameter | Recommended Value/Range | Expected Outcome |
| Stationary Phase | Normal-Phase Silica | Good retention and selectivity for the polar analyte. |
| Mobile Phase | Hexane:Ethyl Acetate with 0.1% TEA | Efficient elution and good peak shape. |
| Gradient | Isocratic or shallow gradient | Separation of the target compound from impurities. |
| Flow Rate | Dependent on column dimensions | Optimal separation efficiency without excessive backpressure. |
| Detection Wavelength | ~270 nm | High sensitivity for the pyrazine chromophore.[4] |
| Expected Purity | >98% | High-purity product suitable for further synthetic steps. |
| Expected Yield | Dependent on crude purity | Recovery of a significant portion of the target compound. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Strong interaction of the basic amine with acidic silanol groups. | Add a basic modifier like triethylamine (0.1%) to the mobile phase.[10] Use an amine-functionalized column. |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the ratio of hexane to ethyl acetate. A lower percentage of the polar modifier will increase retention and may improve separation. |
| Low Recovery | Irreversible adsorption of the compound onto the column. | Ensure the mobile phase is sufficiently strong to elute the compound. The addition of TEA can also help. |
| Column Overloading | Injecting too much sample. | Reduce the injection volume or the concentration of the sample. |
Conclusion
The normal-phase HPLC method detailed in this application note provides a reliable and efficient means for the purification of this compound. By carefully selecting the stationary and mobile phases and optimizing the chromatographic conditions, it is possible to obtain a high-purity product that is suitable for demanding applications in pharmaceutical and agrochemical research. The principles and techniques described herein can also be adapted for the purification of other polar heterocyclic compounds.
References
- SIELC Technologies. (n.d.). Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column.
- (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Chem-Impex. (n.d.). 2-Amino-5-bromo-3-ethynylpyrazine.
- Ashraf-Khorassani, M., Coleman, W. M., III, Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]
- SIELC Technologies. (2018, May 16). Pyrazine.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- Phenomenex. (n.d.). Normal Phase HPLC Columns.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- 2a biotech. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-(methylamino)pyrazine.
- ResearchGate. (n.d.). Chromatographic Separation of Amino Acids.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 3. Pyrazine | SIELC Technologies [sielc.com]
- 4. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. 2abiotech.net [2abiotech.net]
- 9. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-Amino-5-bromo-3-(ethylamino)pyrazine
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-5-bromo-3-(ethylamino)pyrazine, a key intermediate in pharmaceutical synthesis.[1][2] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing. The method effectively separates the active pharmaceutical ingredient (API) from its degradation products generated under forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[3] This document provides a comprehensive protocol, including system suitability parameters, sample preparation, and method validation, to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
The chemical integrity and purity of pharmaceutical intermediates are of paramount importance to ensure the safety and efficacy of the final drug product. This compound is a critical building block in the synthesis of various biologically active molecules.[4] Therefore, a validated analytical method to monitor its purity and stability is essential. This application note addresses the need for a reliable analytical procedure by presenting a detailed HPLC method.
The developed method is a stability-indicating assay, meaning it can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients. Forced degradation studies, also known as stress testing, were conducted to generate potential degradation products and demonstrate the method's specificity.[3][5][6] These studies are a regulatory requirement and provide valuable insights into the intrinsic stability of the molecule, aiding in the development of stable formulations and the determination of appropriate storage conditions and shelf-life.[3][7]
Experimental
Instrumentation and Materials
-
HPLC System: A quaternary HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is recommended.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Software: Chromatography data acquisition and processing software.
-
Reference Standard: this compound (Purity ≥ 98%).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified water)
-
Phosphoric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | See Table 2 for the gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Run Time | 25 minutes |
Table 1: Optimized HPLC Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Method Validation
The analytical method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[8][9][10] The validation parameters assessed included specificity, linearity, accuracy, precision, and robustness.
Specificity (Forced Degradation Studies)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3][5][6] Stress testing was performed on a sample solution of this compound (100 µg/mL) under the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.
The results of the forced degradation studies should demonstrate that the peak for this compound is well-resolved from any degradation product peaks, indicating the method's specificity.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at five different concentrations ranging from 25 to 150 µg/mL. The peak area response was plotted against the concentration, and the correlation coefficient (r²) was calculated. A correlation coefficient of ≥ 0.999 is typically considered acceptable.
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working standard concentration). The percentage recovery was calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the working standard solution (100 µg/mL) were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed by a different analyst on a different day using a different instrument.
The relative standard deviation (%RSD) of the peak areas was calculated. A %RSD of ≤ 2.0% is generally considered acceptable.[8]
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters were monitored after each variation. The method is considered robust if the system suitability criteria are met under all varied conditions.
System Suitability
System suitability tests are an integral part of the analytical procedure to ensure the chromatographic system is performing adequately. The following parameters should be monitored for the working standard solution:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% (for 5 reps) |
Table 3: System Suitability Criteria
Analytical Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: HPLC analytical workflow diagram.
Data Analysis and Interpretation
The concentration of this compound in a sample solution can be calculated using the following formula:
Concentration (µg/mL) = (Areasample / Areastandard) * Concentrationstandard
Where:
-
Areasample is the peak area of the analyte in the sample chromatogram.
-
Areastandard is the peak area of the analyte in the standard chromatogram.
-
Concentrationstandard is the concentration of the standard solution in µg/mL.
Logical Flow of the HPLC Method
The following diagram outlines the logical decision-making process and sequential steps involved in executing the HPLC analysis.
Caption: Logical flow of the HPLC analysis.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method has been validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. This method is suitable for routine quality control testing and stability studies of this compound in a pharmaceutical setting.
References
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- Patel, S., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(5), 129-138.
- ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- Jain, D., et al. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 4(2), 169-175.
- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. (2008).
- Nishioka, M., et al. (1987). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 3(1), 67-70.
- Akyüz, M. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(13), 1933-1943.
- Pharmaguideline. Steps for HPLC Method Validation.
- Akyüz, M. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF.
- Trautwein, C., & Kümmerer, K. (1999). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Acta hydrochimica et hydrobiologica, 27(1), 26-34.
- LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2016).
- AMS Bio. ICH Guidelines for Analytical Method Validation Explained. (2025).
- Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
- Chem-Impex. 2-Amino-5-bromo-3-ethynylpyrazine.
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023).
- PubChem. 2-Amino-5-bromopyridine.
- ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022).
- 2a biotech. This compound.
- Yamamoto, H., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific reports, 11(1), 14609.
- Rocchi, R., et al. (2022). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Molecules, 27(19), 6529.
- PubChemLite. 2-amino-5-bromo-3-(methylamino)pyrazine.
Sources
- 1. 2abiotech.net [2abiotech.net]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. rjptonline.org [rjptonline.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. database.ich.org [database.ich.org]
Application Note: 1H NMR Characterization of 2-Amino-5-bromo-3-(ethylamino)pyrazine
Introduction
2-Amino-5-bromo-3-(ethylamino)pyrazine is a substituted pyrazine derivative of interest in medicinal chemistry and drug development due to the prevalence of the pyrazine core in biologically active molecules. Unambiguous structural confirmation is a critical step in the synthesis and quality control of such compounds. High-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This application note provides a detailed guide to the 1H NMR characterization of this compound, including a predicted spectral analysis, a comprehensive experimental protocol, and a discussion of the underlying principles. This document is intended for researchers, scientists, and drug development professionals.
Predicted 1H NMR Spectral Analysis
Due to the absence of publicly available experimental 1H NMR data for this compound, this section presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally similar compounds. The analysis of related pyrazine and pyridine derivatives informs these predictions.[1][2][3]
The positions of signals (chemical shifts) in 1H NMR are heavily influenced by the electronic environment of the protons.[4][5] In the target molecule, the pyrazine ring is substituted with two electron-donating groups (an amino group and an ethylamino group) and one electron-withdrawing group (a bromine atom). The amino groups will shield the ring protons, shifting them to a lower ppm value, while the electronegative bromine atom and the nitrogen atoms within the pyrazine ring will deshield the protons, moving them to a higher ppm value.[2]
Molecular Structure and Proton Environments:
Caption: Molecular structure of this compound with proton environments labeled (a-e).
Predicted 1H NMR Data:
The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration for this compound in a common NMR solvent such as DMSO-d₆.
| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| (a) | -NH₂ | 5.0 - 6.0 | Broad Singlet | - | 2H |
| (b) | -NH-CH₂CH₃ | 6.5 - 7.5 | Triplet | ~5-6 | 1H |
| (c) | -NH-CH₂CH₃ | 3.2 - 3.6 | Quartet | ~7 | 2H |
| (d) | -NH-CH₂CH₃ | 1.1 - 1.3 | Triplet | ~7 | 3H |
| (e) | Pyrazine-H | 7.5 - 7.8 | Singlet | - | 1H |
Justification for Predictions:
-
Pyrazine Ring Proton (e): The single proton on the pyrazine ring is expected to appear as a singlet in the aromatic region. Its chemical shift will be influenced by the adjacent nitrogen atom and the bromine atom at the 5-position, leading to a downfield shift.[1][3] The electron-donating amino groups will provide some shielding, resulting in a predicted chemical shift in the range of 7.5 - 7.8 ppm.
-
Amino Protons (a): The protons of the primary amine (-NH₂) are expected to appear as a broad singlet.[6] The broadness is due to chemical exchange and quadrupolar relaxation from the nitrogen atom. Their chemical shift can vary depending on concentration and solvent, but a range of 5.0 - 6.0 ppm is anticipated.[7]
-
Ethylamino Protons (b, c, d):
-
The NH proton (b) is expected to show a triplet multiplicity due to coupling with the adjacent methylene (-CH₂) protons. Its chemical shift is anticipated to be in the downfield region due to the influence of the aromatic ring and the nitrogen atom.
-
The methylene protons (c) will appear as a quartet due to coupling with the three protons of the methyl group. Their proximity to the electron-withdrawing nitrogen atom will shift them downfield to the 3.2 - 3.6 ppm range.
-
The methyl protons (d) will be the most upfield signal, appearing as a triplet due to coupling with the methylene protons. A chemical shift of 1.1 - 1.3 ppm is expected.
-
Experimental Protocols
This section provides a detailed, step-by-step methodology for the 1H NMR analysis of this compound.
I. Sample Preparation:
A high-quality sample is crucial for obtaining a high-resolution NMR spectrum.[8]
-
Sample Weighing: Accurately weigh approximately 5-20 mg of high-purity this compound into a clean, dry vial.[9]
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[9] DMSO-d₆ is a good initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other potential solvents include CDCl₃ or Acetone-d₆. The choice of solvent can influence the chemical shifts of exchangeable protons (NH).[8]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for referencing.[5]
II. NMR Data Acquisition:
The following parameters are recommended for a standard 1H NMR experiment on a 400 MHz or 500 MHz spectrometer.
Caption: Experimental workflow for 1H NMR analysis.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration, especially for quaternary carbons in 13C NMR, though less critical for proton NMR.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
III. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at δ = 2.50 ppm).
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.[5]
-
Peak Picking: Identify the chemical shift of each peak in the spectrum.
Trustworthiness and Self-Validation
The protocol described above incorporates self-validating steps to ensure data integrity.
-
Internal Consistency of the Spectrum: The integration of the signals should correspond to the number of protons in the proposed structure. For this compound, the expected integration ratio would be 2:1:2:3:1 for the NH₂, NH, CH₂, CH₃, and pyrazine-H protons, respectively.
-
Coupling Constants: The coupling constants for the ethyl group protons should be consistent. The J-value for the triplet of the methyl group should match the J-value for the quartet of the methylene group.
-
Solvent Effects: If ambiguity remains, acquiring spectra in different deuterated solvents can be informative, as the chemical shifts of exchangeable protons (NH) are often solvent-dependent.
-
2D NMR Spectroscopy: For definitive assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum would show correlations between the NH and CH₂ protons, and between the CH₂ and CH₃ protons of the ethyl group. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom.
Conclusion
This application note provides a comprehensive guide for the 1H NMR characterization of this compound. By combining the predicted spectral data with the detailed experimental and data processing protocols, researchers can confidently perform structural elucidation and purity assessment of this and related pyrazine derivatives. The principles and methodologies outlined herein are fundamental to the application of NMR spectroscopy in modern chemical research and drug development.
References
- ResearchGate. 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and...[Link]
- Moroccan Journal of Chemistry.
- PubChem. Aminopyrazine | C4H5N3 | CID 78747. [Link]
- The Royal Society of Chemistry. Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. [Link]
- ACS Publications. Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. [Link]
- SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]
- Chemistry LibreTexts. Spectroscopy of Amines. [Link]
- OpenOChem Learn. Interpreting 1H NMR. [Link]
- University of Alberta.
- ResearchGate. 1H NMR and 13C NMR spectra of pyrazine substituted phosphonium salt.... [Link]
- Organic Chemistry D
- ACS Publications. Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. [Link]
- University of Regina.
- ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
- University College London.
- Iowa State University.
- KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- Wiley Online Library. 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. [Link]
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- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-3-(ethylamino)pyrazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Aminopyrazines
Substituted pyrazine scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a multitude of biologically active molecules. The 2-amino-5-aryl-3-(ethylamino)pyrazine motif, in particular, is a key pharmacophore whose synthesis is of considerable interest. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a direct route to these valuable compounds from their halogenated precursors.[1][2]
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 2-Amino-5-bromo-3-(ethylamino)pyrazine. We will delve into the mechanistic nuances of this reaction, particularly in the context of a challenging, electron-rich, and sterically hindered N-heterocyclic substrate. The protocols and optimization strategies outlined herein are designed to be a practical resource for researchers aiming to synthesize libraries of 5-aryl-2,3-diaminopyrazine derivatives for applications in drug development and beyond.
Mechanistic Considerations for a Challenging Substrate
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3][4] However, the successful application of this reaction to substrates like this compound requires a deeper understanding of the potential challenges posed by the molecule's unique structure.
The pyrazine core, with its two nitrogen atoms, along with the exocyclic amino and ethylamino groups, can act as ligands for the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby impeding the catalytic cycle and resulting in low yields.[5] Furthermore, the electron-donating nature of the amino substituents can decrease the electrophilicity of the C-Br bond, making the initial oxidative addition step more challenging.
The key steps in the catalytic cycle are:
-
Oxidative Addition: A Pd(0) species inserts into the C-Br bond of the aminopyrazine. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
To overcome the challenges associated with this substrate, careful selection of the catalyst, ligand, base, and solvent is paramount.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a palladacycle precatalyst) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Protocol 1: Conventional Heating
This protocol is a robust starting point for the coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base. If using a solid palladium source and ligand, add them at this stage.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent catalyst oxidation.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[5] If using a liquid catalyst or a solution of the catalyst/ligand, add it via syringe.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, typically over 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.[6]
-
Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid (1.5 equiv), and the base (2.0 equiv).
-
Catalyst and Solvent: Add the palladium catalyst and ligand (if necessary). Add the chosen degassed solvent system.
-
Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-45 minutes.
-
Work-up and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
Buchwald-Hartwig amination of 2-Amino-5-bromo-3-(ethylamino)pyrazine
An in-depth guide to the strategic application of the Buchwald-Hartwig amination for the synthesis of 2,3,5-tri-substituted aminopyrazines, a critical scaffold in modern drug discovery.
Introduction: The Significance of Poly-functionalized Pyrazines
Pyrazine rings adorned with multiple amino substituents are privileged structures in medicinal chemistry and materials science. Their unique electronic properties, hydrogen bonding capabilities, and rigid scaffold make them integral components of numerous biologically active molecules, including kinase inhibitors and other targeted therapeutics. The target molecule of this guide, a derivative of 2,3,5-triaminopyrazine, represents a class of compounds whose efficient synthesis is of paramount importance. The Buchwald-Hartwig amination stands as a powerful and versatile tool for constructing the key C-N bonds required for these structures, offering a significant improvement over harsher, classical methods that often suffer from limited scope and poor functional group tolerance.[1]
This application note provides a comprehensive protocol and scientific rationale for the palladium-catalyzed cross-coupling of 2-Amino-5-bromo-3-(ethylamino)pyrazine with a representative amine. We will delve into the mechanistic underpinnings of the reaction, critical parameters for optimization, and a detailed, field-tested protocol from reaction setup to product purification and characterization.
Mechanistic Framework: The Buchwald-Hartwig Catalytic Cycle
The success of the Buchwald-Hartwig amination hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for challenging substrates like electron-rich aminopyrazines.
The generally accepted mechanism proceeds through several key steps:
-
Catalyst Activation : If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it is first reduced in situ to the active Pd(0) species. Modern, well-defined precatalysts are designed to generate the active LPd(0) catalyst upon exposure to the base.[2]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine substrate. This is often the rate-determining step of the catalytic cycle.[4][5]
-
Amine Coordination & Deprotonation : The incoming amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so harsh as to degrade the substrate or product.[2][6]
-
Reductive Elimination : The final C-N bond is formed as the desired tri-aminopyrazine product is expelled from the palladium coordination sphere. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Design & Parameter Optimization
The substrate, this compound, presents specific challenges. It is an electron-rich heteroaromatic compound, and the existing amino groups can potentially coordinate to the palladium center, potentially inhibiting catalysis. Therefore, the choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the crucial reductive elimination step and prevent catalyst deactivation.[7][8]
The following table outlines a starting point for reaction optimization. For a novel substrate, screening a variety of conditions is recommended.
| Parameter | Recommendation | Rationale & Justification |
| Palladium Precatalyst | G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3) | These are air- and moisture-stable precatalysts that reliably generate the active LPd(0) species in situ, leading to more reproducible results. |
| Ligand | XPhos, RuPhos, or BrettPhos | Bulky biaryl monophosphine ligands are highly effective for coupling heteroaryl halides. They accelerate reductive elimination and prevent the formation of off-cycle catalyst dimers.[1][5] |
| Base | NaOtBu or K₃PO₄ | Sodium tert-butoxide is a strong, non-nucleophilic base effective in many cases. For base-sensitive substrates, a milder base like potassium phosphate may be preferable, though it might require higher temperatures.[2][6] |
| Solvent | Toluene, Dioxane, or t-BuOH | These are common solvents for Buchwald-Hartwig reactions. The choice can influence solubility and reaction rates. Anhydrous conditions are critical for success.[3][6] |
| Temperature | 80 - 110 °C | The reaction often requires heating to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.[2] |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine as a representative secondary amine.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 231.09 | 231 mg | 1.0 mmol | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 mmol | 1.2 |
| XPhos Pd G3 Precatalyst | 863.53 | 17.3 mg | 0.02 mmol | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 mmol | 1.4 |
| Anhydrous Toluene | - | 5 mL | - | - |
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands are toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Procedure:
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To a dry, oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (231 mg, 1.0 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
-
Addition of Reagents:
-
Through the septum, add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (105 µL, 1.2 mmol) via syringe.
-
A color change is often observed as the catalyst dissolves and begins to activate.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously. Insufficient stirring can be detrimental, especially with heterogeneous bases.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly remove the vessel from heat, cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas.
-
-
Reaction Workup:
-
Once the reaction is complete (typically 4-24 hours, as determined by monitoring), cool the mixture to room temperature.
-
Quench the reaction by carefully adding 10 mL of water.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[6]
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization
The crude product will likely contain residual ligand, byproducts, and starting material. Purification by flash column chromatography is typically required.
-
Purification Protocol:
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column.
-
Elute the column with a gradient solvent system, such as hexane/ethyl acetate or dichloromethane/methanol. The optimal solvent system should be determined beforehand by TLC analysis.[9]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified 2-Amino-3-(ethylamino)-5-morpholinopyrazine.
-
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the product.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality reagents/solvents. | Ensure a rigorously inert atmosphere. Re-screen temperature and consider a different solvent. Use freshly opened, anhydrous reagents and solvents. |
| Formation of Byproducts | Hydrodehalogenation (removal of bromine without amination); Competing side reactions. | Use a different ligand/base combination. Weaker bases like K₃PO₄ can sometimes suppress side reactions. Ensure the amine is of high purity. |
| Dark Black Mixture | Catalyst decomposition (palladium black). | This is common but excessive decomposition can halt the reaction. Ensure proper inert atmosphere and consider a different ligand that provides better catalyst stability. |
| Difficult Purification | Product co-elutes with ligand byproducts. | Use a different eluent system. Sometimes, an acid wash can help remove basic impurities, but this should be done with caution if the product itself is acid-sensitive. |
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Singleton, J. T. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Lee, Y. C.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- Selected ligands and catalysts for Buchwald‐Hartwig amination.
- Kashani, S. K., et al.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
- The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
- Manoso, A. S., & Caughran, J.
- Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Parliment, T. H. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Luminescence-Based Kinase Screening Assay for the Characterization of 2-Amino-5-bromo-3-(ethylamino)pyrazine
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a known cause of many human diseases, including cancer and inflammatory disorders.[1] This makes them one of the most important target classes for modern drug discovery.[2] The pyrazine heterocycle is a privileged scaffold found in numerous biologically active compounds, including several FDA-approved kinase inhibitors.[3] Preliminary research suggests that substituted aminopyrazines may act as potent inhibitors of specific kinases, such as Aurora kinases.[4] This application note provides a detailed, field-proven protocol for the initial characterization and potency determination of a novel pyrazine-based compound, 2-Amino-5-bromo-3-(ethylamino)pyrazine, using a universal, high-throughput luminescence-based kinase assay. We detail the experimental workflow, from compound handling and assay optimization to data analysis for calculating the half-maximal inhibitory concentration (IC₅₀), providing researchers with a robust framework for screening potential kinase inhibitors.
Introduction: The Rationale for Kinase Screening
The human kinome consists of over 500 protein kinases, all of which catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental post-translational modification.[5] This phosphorylation event acts as a molecular switch, controlling protein activity, localization, and interaction with other proteins. Given their central role in cell signaling, kinases are frequently implicated in disease pathogenesis, making the discovery of potent and selective kinase inhibitors a primary objective in pharmaceutical research.[1][5]
The initial step in this discovery process is often a high-throughput screen (HTS) to identify "hits" from a compound library that modulate the activity of a target kinase.[6] A variety of assay technologies are available for this purpose, including radiometric assays, fluorescence-based methods, and luminescence-based assays.[7][8] While radiometric assays are highly sensitive and considered a gold standard, they require handling of hazardous materials.[6][7] Modern HTS campaigns frequently employ luminescence or fluorescence-based assays due to their safety, simplicity, and amenability to automation.[8]
This guide focuses on the ADP-Glo™ Kinase Assay, a universal and highly sensitive luminescent platform.[9] Its key advantage is the direct measurement of ADP, a universal product of all kinase reactions, making it adaptable to virtually any kinase-substrate pair without the need for specific antibodies or modified substrates.[8][10] We will apply this methodology to evaluate this compound (herein referred to as "Compound P"), a molecule belonging to a chemical class known to produce kinase inhibitors.[4]
Principle of the Luminescence-Based Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a two-step process that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][11] The luminescence generated is directly proportional to the ADP concentration, and therefore, to the kinase activity.
-
Step 1: Kinase Reaction & ATP Depletion. The kinase, its substrate, ATP, and the test compound (e.g., Compound P) are incubated together. After the kinase reaction reaches the desired endpoint, ADP-Glo™ Reagent is added. This reagent serves two functions: it terminates the kinase reaction by chelating the catalytic divalent cation (e.g., Mg²⁺) and depletes the remaining, unconsumed ATP. This step is critical because high residual ATP levels would create a significant background signal in the subsequent detection step.
-
Step 2: ADP Conversion & Signal Generation. Kinase Detection Reagent is added to the wells. This reagent contains an enzyme that converts the ADP produced in the first step back into ATP. It also contains Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP acts as the fuel for the luciferase enzyme, which generates a stable, "glow-type" luminescent signal.[11] The intensity of this light is directly proportional to the initial amount of ADP produced. When an effective inhibitor is present, kinase activity is low, less ADP is produced, and the luminescent signal is weak.
Figure 1: Principle of the ADP-Glo™ Kinase Assay. The workflow begins with the kinase reaction, followed by two reagent addition steps to stop the reaction and generate a luminescent signal proportional to kinase activity.
Detailed Protocols
Materials and Reagents
-
Compound P: this compound (CAS 117719-10-5)
-
Kinase: Recombinant human Aurora Kinase A (or other kinase of interest)
-
Substrate: Kemptide, LRRASLG (or a specific substrate for the chosen kinase)
-
Control Inhibitor: Staurosporine or a known inhibitor for the target kinase
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar)
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Consumables: White, opaque, flat-bottom 384-well assay plates (low-volume), sterile pipette tips, reagent reservoirs
-
Equipment: Multichannel pipettes, plate-reading luminometer
Protocol 1: Compound and Reagent Preparation
Scientific Rationale: Proper compound handling is crucial for accurate IC₅₀ determination. A high-concentration stock in 100% DMSO minimizes solvent effects in the final assay. A serial dilution series covering a wide concentration range is necessary to capture the full dose-response curve.[12]
-
Compound P Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Create a 10-point, 1:3 serial dilution series of Compound P in a 96-well plate using 100% DMSO. This creates a concentration range that, after further dilution into the assay, will typically span from ~100 µM down to the low nanomolar range.
-
Controls:
-
Negative Control (0% Inhibition): 100% DMSO without any compound.
-
Positive Control (100% Inhibition): Prepare a high-concentration stock of a known inhibitor (e.g., 1 mM Staurosporine) in 100% DMSO.
-
-
Enzyme Preparation: Thaw the kinase enzyme on ice and dilute it to a 2X working concentration in Kinase Reaction Buffer. The optimal concentration must be determined empirically (see Section 4).
-
Substrate/ATP Mix: Prepare a 2X mixture of the kinase substrate and ATP in Kinase Reaction Buffer. For an initial screen of an ATP-competitive inhibitor, it is advisable to use an ATP concentration close to the Michaelis constant (Kₘ) for the specific kinase, as the apparent IC₅₀ is highly dependent on ATP concentration.[5][12]
Protocol 2: Kinase Assay Execution
Scientific Rationale: The order of addition is important. A short pre-incubation of the enzyme with the inhibitor allows for binding to occur before the reaction is initiated with the addition of ATP. All steps are performed in a low-volume 384-well plate to conserve reagents.[13]
The following volumes are for a final reaction volume of 5 µL. Adjust as needed, maintaining reagent ratios.
-
Compound Addition: Add 0.5 µL of each compound dilution (from Protocol 3.2, step 2) and controls to the appropriate wells of a 384-well white opaque plate.
-
Enzyme Addition: Add 2.5 µL of the 2X kinase enzyme solution to all wells.
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 2.0 µL of the 2X Substrate/ATP mixture to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Mix the plate gently for 1 minute. Incubate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction, determined during assay development.[12]
-
Stop Reaction: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 2 minutes. Incubate for 40 minutes at room temperature.[11][13]
-
Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 2 minutes. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[11][13]
-
Measure Luminescence: Read the plate on a luminometer with an integration time of 0.25-1 second per well.
Figure 2: Experimental Workflow for Kinase Inhibitor Screening. This flowchart outlines the major steps from compound preparation to final data analysis and IC₅₀ determination.
Data Analysis and Interpretation
Calculating Percent Inhibition
The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each compound concentration is calculated relative to the on-plate controls.
-
Average RLU_neg: Average signal from the negative control wells (DMSO only, 0% inhibition).
-
Average RLU_pos: Average signal from the positive control wells (e.g., Staurosporine, 100% inhibition).
-
RLU_sample: Signal from a well containing Compound P.
Formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_pos) / (RLU_neg - RLU_pos))
IC₅₀ Determination
The IC₅₀ value is the concentration of an inhibitor where the response (in this case, kinase activity) is reduced by half.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).
Table 1: Example Data for IC₅₀ Determination of Compound P against Aurora Kinase A
| [Compound P] (µM) | Log [Compound P] | Avg. RLU | % Inhibition |
|---|---|---|---|
| 100.000 | -4.00 | 15,500 | 98.5% |
| 33.333 | -4.48 | 18,200 | 95.8% |
| 11.111 | -4.95 | 35,000 | 78.8% |
| 3.704 | -5.43 | 85,000 | 28.1% |
| 1.235 | -5.91 | 98,000 | 15.0% |
| 0.412 | -6.38 | 110,500 | 2.4% |
| 0.137 | -6.86 | 112,000 | 1.0% |
| 0.000 (DMSO) | N/A | 113,100 | 0.0% |
| Staurosporine | N/A | 14,200 | 100.0% |
Note: Data is hypothetical for illustrative purposes.
Figure 3: Example IC₅₀ Curve. Percent inhibition is plotted against the log of the inhibitor concentration. The IC₅₀ is the concentration at which 50% inhibition is observed.
Trustworthiness & Field-Proven Insights
-
Assay Quality (Z'-factor): For any screening assay, it is critical to determine the quality and robustness. The Z'-factor is a statistical parameter that represents the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It should be calculated for every plate using the control wells. Z' = 1 - (3 * (SD_neg + SD_pos)) / |Mean_neg - Mean_pos| (Where SD is the standard deviation of the controls)
-
Enzyme Titration: The optimal kinase concentration is a critical parameter.[12] Too little enzyme results in a weak signal, while too much can lead to rapid substrate/ATP depletion, making the assay insensitive to inhibition. Before screening, perform an enzyme titration to find the concentration that yields a robust signal (e.g., Signal/Background > 10) and corresponds to approximately 10-20% conversion of ATP to ADP in the reaction timeframe.
-
ATP Concentration: As mentioned, the IC₅₀ of an ATP-competitive inhibitor is dependent on the ATP concentration.[5][12] Using ATP at its Kₘ for the kinase is a standard practice that allows for better comparison of inhibitor potencies across different studies.[12] However, cellular ATP concentrations are much higher (1-5 mM).[2] Follow-up assays at physiological ATP concentrations are essential to understand how an inhibitor might perform in a cellular context.
Conclusion
This application note provides a comprehensive and robust protocol for the biochemical characterization of this compound as a potential kinase inhibitor. By employing the luminescence-based ADP-Glo™ assay, researchers can efficiently generate reliable dose-response curves and determine IC₅₀ values. The principles and methodologies described herein are broadly applicable for the primary screening and profiling of any small molecule inhibitor against a wide range of protein kinases, forming a foundational step in the drug discovery cascade.
References
- Asa, D., et al. (2008).
- Unknown. ADP Glo Protocol. [Link]
- ResearchGate. HTRF ® Kinase Assay Protocol | Download Table. [Link]
- ResearchGate. (PDF)
- Vought, V. E., & Imperiali, B. (2007). Fluorescent Peptide Assays For Protein Kinases. PMC - NIH. [Link]
- An, W. F. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
- Creative Bioarray. Kinase Screening and Profiling. [Link]
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
- Unknown. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- Križan, L., & Vianello, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
- ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against... [Link]
- BMG LABTECH. (2020). Kinase assays. [Link]
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
- Scott, J. E., & Tastan, O. Y. (2020). CHAPTER 2: New Screening Approaches for Kinases. The Royal Society of Chemistry. [Link]
- BellBrook Labs. (2025).
- Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
- MySkinRecipes. This compound. [Link]
- Al-Blewi, B., & Al-Said, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
- Barszcz, B., et al. (2017). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. [Link]
- Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. PubMed. [Link]
- Doležal, M., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. PubMed. [Link]
- ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]
- Sperry, J. B. (2018). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
- National Center for Biotechnology Information. 2-Amino-5-bromopyrazine. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. promega.com [promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
Topic: A Stepwise Approach for Characterizing the Efficacy of 2-Amino-5-bromo-3-(ethylamino)pyrazine Using Cell-Based Assays
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for evaluating the cellular efficacy of 2-Amino-5-bromo-3-(ethylamino)pyrazine. The pyrazine chemical scaffold is a well-established pharmacophore present in numerous clinically approved small molecule kinase inhibitors.[1] Notably, related 3-aminopyrazine derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a class of receptor tyrosine kinases implicated in various cancers.[2][3] Acknowledging this precedent, we present a tiered, logical workflow designed to first establish the compound's general anti-proliferative activity and subsequently to probe its specific mechanism of action through targeted kinase pathway analysis. This guide provides the scientific rationale behind each experimental choice, detailed step-by-step protocols for key assays, and methods for data interpretation, empowering researchers to robustly characterize the therapeutic potential of this compound.
Introduction: A Rational, Hypothesis-Driven Assay Strategy
The initial characterization of a novel chemical entity requires a structured approach to efficiently determine its biological activity. For this compound, its structural similarity to known ATP-competitive kinase inhibitors provides a strong rationale for hypothesizing a similar mechanism of action.[1] Our proposed workflow is therefore designed to test this hypothesis in a stepwise manner, moving from a broad phenotypic assessment to specific, target-oriented mechanistic studies.
The Tiered Assay Funnel:
-
Tier 1: Phenotypic Screening: The primary objective is to determine if the compound exerts a biological effect on whole cells. We will assess its impact on cell viability and metabolic activity to establish a baseline efficacy and determine its potency (e.g., IC50).
-
Tier 2: Target Engagement & Pathway Interrogation: If the compound shows anti-proliferative activity, we will then investigate if this effect is mediated by the inhibition of a specific signaling pathway. Based on available literature, we will focus on assays that measure the phosphorylation status of key kinases, such as FGFR and its downstream effectors.[2]
-
Tier 3: Selectivity & Off-Target Profiling: A brief discussion on the importance of counter-screening against unrelated target classes (e.g., GPCRs) to ensure the compound's specificity and minimize potential toxicity.
This structured progression ensures that resources are used efficiently and that each experimental stage provides a clear, actionable result that informs the next step in the characterization process.
Part 1: Foundational Assays - Assessing General Cytotoxicity and Anti-Proliferative Efficacy
The first critical step in evaluating a potential anti-cancer agent is to confirm its ability to inhibit cell proliferation or induce cell death. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, high-throughput methods for quantifying metabolically active, viable cells.[4]
Principle of the MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] The quantity of this formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells in the well.[7]
Workflow for General Cytotoxicity Screening
Caption: High-level workflow for the MTT cell viability assay.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for adherent cell lines.[6][8]
Materials:
-
Target cancer cell line (e.g., an FGFR-amplified line like SNU-16 or NCI-H716)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Include wells for "media only" background controls.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution series of this compound in complete medium from the 10 mM DMSO stock. A common final concentration range is 0.01 µM to 100 µM.
-
Include a "vehicle control" (e.g., 0.1% DMSO in medium) to represent 100% cell viability.
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution (or vehicle control) to each well.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After incubation, carefully aspirate the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[8]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals should become visible in viable cells.
-
-
Solubilization and Measurement:
-
After the MTT incubation, add 100 µL of the solubilization solution to each well.[8]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The primary output of this assay is the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Calculation Steps:
-
Correct for Background: Subtract the average absorbance of the "media only" wells from all other readings.
-
Normalize to Control: Calculate the percentage of cell viability for each compound concentration using the formula:
-
% Viability = (Corrected Absorbance of Treated Well / Corrected Absorbance of Vehicle Control Well) x 100
-
-
Plot and Determine IC50: Plot the % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) model to fit the curve and calculate the IC50 value.
Example Data Presentation:
| Compound Conc. (µM) | Avg. Absorbance (570nm) | % Viability |
| 0 (Vehicle) | 1.250 | 100% |
| 0.1 | 1.213 | 97% |
| 1 | 0.950 | 76% |
| 5 | 0.613 | 49% |
| 10 | 0.325 | 26% |
| 50 | 0.100 | 8% |
| 100 | 0.075 | 6% |
| Calculated IC50 | ~4.9 µM |
Part 2: Mechanistic Assays - Investigating Kinase Inhibition in a Cellular Context
A positive result in the MTT assay (i.e., a potent IC50) necessitates further investigation into the compound's mechanism of action. Based on our hypothesis, we will now focus on assays designed to directly measure the inhibition of a specific kinase signaling pathway within the cell.
Principle of Cellular Phosphorylation Assays Protein kinases exert their effects by phosphorylating downstream substrate proteins. A direct and compelling way to demonstrate that a compound inhibits a specific kinase is to show a dose-dependent reduction in the phosphorylation of that kinase (autophosphorylation) and/or its key substrates.[9] This can be readily measured by immunoassays like Western Blot or ELISA using phospho-specific antibodies.[10]
Signaling Pathway: A Focus on the FGFR-MAPK Axis
Caption: Simplified FGFR signaling pathway leading to cell proliferation.
Detailed Protocol: Western Blot for Phospho-FGFR and Phospho-ERK
Objective: To determine if this compound inhibits FGF-stimulated phosphorylation of FGFR and the downstream kinase ERK.
Materials:
-
Target cell line (serum-starvable, expressing the target kinase)
-
6-well tissue culture plates
-
Serum-free medium
-
Fibroblast Growth Factor (FGF) ligand (e.g., FGF2)
-
Compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours by replacing the complete medium with serum-free medium. This reduces basal kinase activity.
-
Pre-treat the cells with various concentrations of the compound (e.g., 0.1x, 1x, 10x the IC50 value) or vehicle control for 2 hours.
-
Stimulate the cells by adding FGF ligand (e.g., 50 ng/mL) for 15 minutes. Include an unstimulated, vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice, aspirate medium, and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C, with gentle agitation.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for the total forms of the proteins (total-FGFR, total-ERK) and a loading control (GAPDH).
-
Data Interpretation: A successful result will show a strong band for the phosphorylated protein in the stimulated, vehicle-treated lane. This band's intensity should decrease in a dose-dependent manner in the compound-treated lanes. The total protein and loading control bands should remain consistent across all lanes, confirming that the observed effect is due to inhibition of phosphorylation, not protein degradation or unequal loading.
Part 3: A Note on Counter-Screening and Selectivity
While confirming on-target activity is paramount, demonstrating selectivity is equally important for a viable drug candidate. A compound that inhibits multiple targets can lead to unforeseen toxicity. Therefore, it is good practice to assess the compound's activity against other, unrelated target classes.
For example, a counter-screen against a G protein-coupled receptor (GPCR) could be performed.[11] Many GPCRs signal through the release of intracellular calcium upon activation.[12] A Calcium Mobilization Assay can be used to test if this compound interferes with this process, which would suggest potential off-target activity. A lack of activity in such an assay strengthens the case for the compound being a selective kinase inhibitor.
Conclusion
The systematic application of the cell-based assays outlined in this guide provides a robust framework for characterizing the efficacy and mechanism of action of this compound. By progressing from broad phenotypic screening to specific pathway interrogation, researchers can confidently determine if the compound's anti-proliferative effects are mediated by the inhibition of a target kinase pathway. This logical, evidence-based approach is fundamental to the successful advancement of novel compounds in the drug discovery pipeline.
References
- Profacgen. Cell-based Kinase Assays. [Link]
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
- National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. [Link]
- National Center for Biotechnology Information. Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
- Wikipedia. MTT assay. [Link]
- MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
- American Physiological Society. Recent progress in assays for GPCR drug discovery. [Link]
- Reaction Biology. GPCR Assay Services. [Link]
- Drug Target Review. (2024, September 18). The value of GPCR cell-based assays in drug discovery. [Link]
- PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
- PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
- Chem-Impex. 2-Amino-5-bromo-3-ethynylpyrazine. [Link]
- 2a biotech. Products. [Link]
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- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
- National Institutes of Health. (2021, July 16). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. [Link]
- PubMed Central.
- ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. [Link]
- National Institutes of Health. (2024, November 5).
- MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
- PubMed. (2024, November 5).
- PubChem. 2-Amino-5-bromopyrazine. [Link]
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- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols for the In Vitro Evaluation of 2-Amino-5-bromo-3-(ethylamino)pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine and its derivatives represent a class of heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry. Their unique electronic properties and ability to form multiple hydrogen bonds have made them central components in the design of targeted therapeutics.[1] Specifically, pyrazine-based small molecules have led to the development of numerous clinically approved and investigational kinase inhibitors for the treatment of cancers and inflammatory diseases.[2][3]
The compound 2-Amino-5-bromo-3-(ethylamino)pyrazine serves as a key synthetic intermediate, providing a versatile platform for generating novel derivatives with potential biological activity.[4] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to the initial in vitro screening and characterization of these derivatives. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor. We will move from broad assessments of cytotoxicity to more focused, target-oriented assays, explaining the causality behind each experimental choice.
Section 1: General In Vitro Screening Workflow
A logical, tiered approach is critical for efficiently screening a library of novel pyrazine derivatives. The goal is to first identify compounds with potent biological activity (e.g., cytotoxicity against cancer cells) and then to elucidate their mechanism of action. This workflow ensures that resources are focused on the most promising candidates.
Caption: General workflow for in vitro screening of novel compounds.
Section 2: Primary Cytotoxicity and Viability Assays
The initial evaluation of any potential anti-cancer compound involves assessing its cytotoxicity—its ability to kill or inhibit the proliferation of cancer cells.[5] These assays provide the first quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Causality: Why Use Both MTT and SRB Assays?
While both assays measure cell viability, they do so via different mechanisms.
-
The MTT assay measures the metabolic activity of viable cells, as mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] A reduction in signal indicates either cell death or metabolic incapacitation.
-
The Sulforhodamine B (SRB) assay is based on the stoichiometric binding of the SRB dye to total cellular proteins.[7] This provides a measure of cell number and is less susceptible to interference from compounds that alter cellular metabolism without causing cell death.
Running both can provide a more complete picture. For example, a compound that shows high potency in the MTT assay but low potency in the SRB assay might be cytostatic (inhibiting metabolism and proliferation) rather than cytotoxic (killing cells).
Protocol 2.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol assesses cell viability based on mitochondrial metabolic activity.[7][8]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Novel pyrazine derivatives, dissolved in DMSO to create concentrated stocks (e.g., 10 mM).
-
MTT solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[7]
-
Sterile 96-well flat-bottom microplates.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells from an exponentially growing culture. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 5-10 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank from all other wells.
-
Calculate the Percentage of Cell Viability using the following formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2.2: Sulforhodamine B (SRB) Assay
This protocol assesses cell viability based on total cellular protein content.[7]
Materials:
-
All materials from the MTT protocol, except for the MTT and solubilization solutions.
-
Cold 10% (w/v) Trichloroacetic acid (TCA).
-
0.4% (w/v) SRB solution in 1% acetic acid.
-
10 mM Tris-base solution (pH 10.5).
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the compound incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) to fix the cells. Incubate at 4°C for 1 hour.[7]
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air-dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Wash and Dry: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis:
-
Data analysis is identical to the MTT assay. Use the absorbance values from the SRB assay to calculate % Viability and determine the IC50.
Section 3: Target-Oriented Assays: Kinase Inhibition
Given that the pyrazine scaffold is a cornerstone of many kinase inhibitors, a primary mechanistic hypothesis is that novel derivatives will target protein kinases.[9][10] Kinase assays are essential to confirm this hypothesis and identify the specific kinase(s) being inhibited.
Causality: Biochemical vs. Cell-Based Kinase Assays
-
Biochemical Assays (e.g., ADP-Glo™) are performed in a cell-free system using purified recombinant kinases.[11] Their purpose is to determine if a compound can directly inhibit the enzymatic activity of a specific kinase. They are clean, highly sensitive, and excellent for determining direct potency (IC50) and screening against large panels of kinases. However, they do not provide information about cell permeability or engagement with the target in a physiological context.
-
Cell-Based Assays (e.g., NanoBRET™, Cellular Phosphorylation Assays) measure target engagement or downstream signaling effects in live cells.[12] A positive result in a cell-based assay confirms that the compound can cross the cell membrane, bind to its intended target in the complex intracellular environment, and exert a functional effect at native ATP concentrations.[13]
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Protocol 3.1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Example)
This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Purified recombinant target kinase.
-
Kinase-specific substrate (protein or peptide).
-
Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution.
-
Pyrazine derivatives and a known inhibitor (positive control).
-
White, opaque 384-well assay plates.
Step-by-Step Methodology:
-
Prepare Compound Plate: Serially dilute pyrazine derivatives in the kinase reaction buffer in an intermediate plate.
-
Set Up Kinase Reaction: In a 384-well assay plate, add the following to each well in a small volume (e.g., 5 µL total):
-
Test compound or control.
-
A mixture of the target kinase and its substrate.
-
Start the reaction by adding ATP (final concentration typically near the Km value). Include "no enzyme" and "no compound" controls.
-
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 30-60 minutes).[11]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ATP amount. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the plate on a luminometer.
Data Analysis:
-
Calculate the Percentage of Inhibition using the formula:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_NoCompound - Signal_NoEnzyme))
-
-
Plot % Inhibition against the logarithm of compound concentration to determine the IC50 value.
Section 4: Data Presentation and Interpretation
Clear data presentation is crucial for comparing derivatives and making informed decisions.
Table 1: Example Cytotoxicity Data for Pyrazine Derivatives
This table summarizes hypothetical IC50 values, illustrating how to compare potency and selectivity. The Selectivity Index (SI) is calculated as (IC50 in Normal Cells / IC50 in Cancer Cells). A higher SI value is desirable, indicating less toxicity to healthy cells.[6]
| Compound ID | Target Cancer Line: MCF-7 (IC50, µM) | Target Cancer Line: HCT116 (IC50, µM) | Normal Cell Line: HEK293 (IC50, µM) | Selectivity Index (SI for MCF-7) |
| PYR-001 | 8.4 | 12.1 | > 100 | > 11.9 |
| PYR-002 | 25.6 | 30.2 | > 100 | > 3.9 |
| PYR-003 | 0.9 | 1.5 | 15.3 | 17.0 |
| Doxorubicin | 0.5 | 0.7 | 1.2 | 2.4 |
Data are for illustrative purposes only.
Table 2: Example Kinase Inhibition Data
This table shows how to present data from a kinase screen. Data can be shown as percent inhibition at a fixed concentration or as IC50 values for the most potent interactions.[9][11][14]
| Compound ID | Target Kinase A (% Inhibition @ 1 µM) | Target Kinase B (% Inhibition @ 1 µM) | Target Kinase C (IC50, nM) |
| PYR-001 | 15% | 8% | > 10,000 |
| PYR-003 | 92% | 45% | 66 |
| Staurosporine | 99% | 98% | 5 |
Data are for illustrative purposes only.
Interpretation:
-
From Table 1, PYR-003 is the most potent compound against both cancer cell lines. It also shows a good selectivity index (17.0) compared to the standard chemotherapeutic Doxorubicin, making it a promising lead.
-
From Table 2, the cytotoxicity of PYR-003 may be explained by its potent inhibition of Target Kinase C (IC50 = 66 nM). The moderate activity against Kinase B suggests potential for off-target effects that would need further investigation.
References
- Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, & H. B. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Ishiyama, H., et al. (2021). Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. Marine Drugs.
- BPS Bioscience. (n.d.). Cell-Based Assays and Expression Kits. BPS Bioscience.
- Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery.
- Pietrzyk-Le, A., et al. (2023). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules.
- Ferandin, Y., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
- Tzani, A., et al. (2021). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules.
- Agustina, Y., et al. (2023). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A.
- El-Damasy, A. K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
- Agustina, Y., et al. (2023). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A.
- INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
- Brehmer, D., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters.
- El-Damasy, A. K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. ResearchGate.
- Kanth Makani, V. R., et al. (2011). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry.
- Hamid, M. E., et al. (2018). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. ResearchGate.
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Application Notes & Protocols for the Development of 2-Amino-5-bromo-3-(ethylamino)pyrazine Analogs
Abstract
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it an attractive core for drug design. This guide provides a comprehensive framework for the synthesis and diversification of analogs based on the 2-Amino-5-bromo-3-(ethylamino)pyrazine scaffold. We present detailed, field-tested protocols for the synthesis of the core structure and its subsequent modification at the C5 position through robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Furthermore, this document outlines systematic methods for the purification and characterization of the synthesized analogs and situates their application within a high-throughput screening (HTS) workflow for early-stage drug discovery.
Introduction: The Value of the Aminopyrazine Scaffold
Heterocyclic compounds are foundational to medicinal chemistry, with nitrogen-containing rings like pyrazine being particularly prominent.[3] Pyrazine derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The World Health Organization's 2019 Model List of Essential Medicines includes four drugs containing the pyrazine core, such as the proteasome inhibitor Bortezomib, highlighting the therapeutic significance of this heterocycle.[2]
The subject of this guide, this compound, is a highly versatile starting material for the construction of diverse chemical libraries. Its structure contains three key points for modification: the 2-amino group, the 3-ethylamino group, and, most notably, the 5-bromo position. The bromine atom serves as an exceptionally useful synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.[4][5] This allows for the systematic introduction of a wide array of chemical moieties, enabling extensive structure-activity relationship (SAR) studies essential for optimizing lead compounds in drug discovery programs.[6][7]
This document serves as a practical guide for researchers, providing both the "how" and the "why" behind the protocols, ensuring scientific integrity and reproducibility.
Section 1: Synthesis of the Core Scaffold
The initial and most critical step is the reliable synthesis of the starting material, this compound. A common and effective route begins with the commercially available 2-amino-3-chloropyrazine.
Protocol 1.1: Synthesis of this compound
Reaction Scheme:
-
Nucleophilic Aromatic Substitution: 2-Amino-3-chloropyrazine reacts with ethylamine.
-
Electrophilic Bromination: The resulting 2-amino-3-(ethylamino)pyrazine is selectively brominated at the C5 position.
Materials:
-
2-Amino-3-chloropyrazine
-
Ethylamine solution (70% in water)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Step 1: Amination
-
To a sealed pressure vessel, add 2-amino-3-chloropyrazine (1.0 eq).
-
Add ethylamine solution (3.0 eq).
-
Heat the mixture to 80-90 °C and stir for 12-16 hours.
-
Scientist's Note: The reaction is performed in a sealed vessel to contain the volatile ethylamine and drive the reaction to completion. The excess ethylamine acts as both the nucleophile and the base to neutralize the HCl generated.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-amino-3-(ethylamino)pyrazine, which can often be used in the next step without further purification.
-
-
Step 2: Bromination
-
Dissolve the crude product from Step 1 in DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Scientist's Note: The electron-donating amino groups activate the pyrazine ring towards electrophilic substitution, directing the bromine to the C5 position. Using NBS is preferable to liquid bromine as it is a solid and easier to handle safely.[8]
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Section 2: Strategies for Analog Synthesis via Cross-Coupling
The C5-bromo position is the primary site for diversification. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for creating a library of analogs with varied substituents.
Visualization: Diversification Workflow
The following diagram illustrates the central role of the core scaffold and the primary pathways for analog development.
Caption: General workflow for analog development.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for introducing aryl and heteroaryl groups.[4][9]
Materials & Reagents:
| Reagent | Stoichiometry (eq.) | Purpose |
| This compound | 1.0 | Substrate |
| Aryl/Heteroaryl Boronic Acid or Ester | 1.2 - 1.5 | Coupling Partner |
| Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 0.05 - 0.1 | Palladium Catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base |
| 1,4-Dioxane/Water (e.g., 4:1) | - | Solvent System |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the pyrazine starting material (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (K₂CO₃, 2.0 eq).
-
Seal the tube, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Scientist's Note: The inert atmosphere is critical as the Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst degradation and lower yields.
-
Add degassed solvent (1,4-Dioxane/Water, 4:1 mixture) via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is crucial to remove dissolved oxygen.
-
Place the tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.[4]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify via column chromatography.
Protocol 2.2: Sonogashira Coupling for C-C Alkyne Formation
This reaction is ideal for introducing alkyne functionalities, which are valuable for further modification or as pharmacophores themselves.[10][11][12]
Materials & Reagents:
| Reagent | Stoichiometry (eq.) | Purpose |
| This compound | 1.0 | Substrate |
| Terminal Alkyne | 1.2 - 1.5 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂/PPh₃ | 0.025 - 0.05 | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 0.05 - 0.1 | Co-catalyst |
| Triethylamine (Et₃N) or Diisopropylamine | - | Base and Solvent |
| DMF (optional) | - | Co-solvent |
Step-by-Step Procedure:
-
To a Schlenk tube, add the pyrazine (1.0 eq), Pd catalyst (e.g., 2.5 mol%), ligand (if needed), and CuI (5 mol%).
-
Evacuate and backfill with inert gas three times.
-
Add solvent (e.g., DMF) and base (e.g., Et₃N), followed by the terminal alkyne (1.2 eq).[10]
-
Scientist's Note: The copper(I) co-catalyst is crucial for the Sonogashira mechanism, as it facilitates the formation of a copper(I) acetylide intermediate which then transmetalates to the palladium center.[11] The amine base is required to neutralize the HBr byproduct and deprotonate the terminal alkyne.[12]
-
Heat the reaction to between 60-100 °C, monitoring by TLC.[10]
-
Workup is similar to the Suzuki protocol: dilute with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify via column chromatography.
Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction allows for the introduction of a diverse range of primary and secondary amines at the C5 position.[5][13][14]
Materials & Reagents:
| Reagent | Stoichiometry (eq.) | Purpose |
| This compound | 1.0 | Substrate |
| Primary or Secondary Amine | 1.2 - 1.5 | Coupling Partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 | Palladium Pre-catalyst |
| XPhos, SPhos, or BINAP | 0.02 - 0.1 | Ligand |
| NaOt-Bu or K₃PO₄ | 1.5 - 2.0 | Base |
| Toluene or Dioxane | - | Anhydrous Solvent |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the pyrazine substrate and the amine coupling partner.
-
Add anhydrous solvent (e.g., Toluene).
-
Scientist's Note: The choice of ligand is critical and substrate-dependent.[13] Sterically hindered, electron-rich phosphine ligands (like XPhos) are often required to facilitate the reductive elimination step, which forms the C-N bond. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.[15]
-
Seal the tube and heat to 80-110 °C, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction by carefully adding water or saturated ammonium chloride.
-
Extract with an organic solvent, wash, dry, and concentrate.
-
Purify via column chromatography.
Section 3: Purification and Structural Characterization
Rigorous purification and characterization are essential to validate the structure of each new analog and ensure its purity for biological testing.
-
Purification:
-
Column Chromatography: This is the primary method for purification. Typical stationary phase is silica gel. The mobile phase (eluent) is a solvent system like hexane/ethyl acetate or DCM/methanol, chosen based on the polarity of the product.[16][17]
-
Recrystallization: For solid compounds, this can be an effective final purification step to obtain high-purity material.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the C5-H proton signal from the starting material and the appearance of new signals corresponding to the coupled fragment are key diagnostic markers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically aiming for >95% purity for compounds intended for biological screening.
-
Section 4: Application in a High-Throughput Screening (HTS) Workflow
The synthesized library of analogs is now ready for biological evaluation. HTS is a drug discovery process that allows for the rapid testing of thousands of compounds against a specific biological target.[7][18]
Visualization: HTS Workflow for Analog Library
Caption: A typical high-throughput screening cascade.
Protocol 4.1: General HTS Protocol
-
Assay Development: Before screening the library, a robust and miniaturized biochemical or cell-based assay targeting the protein of interest (e.g., a kinase, protease) must be developed.[6]
-
Assay Validation: The assay's performance is validated using positive and negative controls to ensure a statistically significant signal window. A Z'-factor > 0.5 is the standard for a high-quality assay.[6][18]
-
Primary Screen: The synthesized analog library, typically dissolved in DMSO at a concentration of 10 mM, is screened at a single concentration (e.g., 10 µM) in 384-well plates.[6]
-
Data Analysis & Hit Identification: Wells showing activity greater than a predefined threshold (e.g., 3 standard deviations from the control mean) are identified as "hits".[6]
-
Hit Confirmation: Hits are re-tested from freshly prepared samples to eliminate false positives.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀ values).
-
SAR Analysis: The potency data from the analogs are correlated with their structural modifications. This preliminary SAR helps to identify which chemical groups at specific positions are favorable for activity and guides the design of the next generation of compounds for lead optimization.[6]
Conclusion
The this compound scaffold is an excellent starting point for the development of novel small molecule libraries. By leveraging robust and well-established palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a diverse set of analogs. The systematic protocols outlined in this guide, from core synthesis to HTS application, provide a validated roadmap for identifying and optimizing new chemical entities for drug discovery programs.
References
- Di Mauro, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
- Di Mauro, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Shrestha, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Science, 23(1), 58.
- News-Medical.Net. (2018). High-Throughput Screening Using Small Molecule Libraries.
- Usami, Y., et al. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.
- Kelly, S. E., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(20), 6914–6915.
- Rossé, G. C. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4(3), 177–191.
- Comins, D. L., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1136.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Parliment, T. H. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834–840.
- Patil, S. A., et al. (2013). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 54(38), 5215-5219.
- Parliment, T. H. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
- Shen, Q.-K., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.
- Al-Majidi, S. M. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science, 65(5), 2357-2372.
- ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
- Al-Masoudi, W. A. (2023). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 4(2), 139-147.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Pospiech, E., et al. (2023). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 28(15), 5863.
- Royal Society of Chemistry. (n.d.). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.
- National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
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Application Notes & Protocols: The Strategic Use of 2-Amino-5-bromo-3-(ethylamino)pyrazine in Modern Drug Discovery
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the versatile chemical scaffold, 2-Amino-5-bromo-3-(ethylamino)pyrazine, in contemporary drug discovery campaigns. This document provides not only detailed experimental protocols but also the underlying scientific rationale, empowering research teams to harness the full potential of this valuable synthetic intermediate.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring system is a cornerstone of modern medicinal chemistry. As a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para orientation, it possesses a unique combination of chemical and physical properties that make it an exceptional scaffold for drug design. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system itself can engage in favorable pi-stacking and hydrophobic interactions within protein binding sites.[1][2] This has led to the successful development of numerous FDA-approved drugs containing the pyrazine moiety, including the anti-cancer agent Bortezomib and the anti-mycobacterial drug Pyrazinamide.[3]
The specific compound, this compound, is a highly functionalized pyrazine derivative. Its structure is particularly noteworthy for several reasons:
-
The 2,3-Diaminopyrazine Core: This arrangement is a privileged scaffold, frequently found in potent inhibitors of various protein kinases. The vicinal amino groups can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1]
-
The 5-Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It is strategically positioned for chemical diversification through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR).
-
The 3-Ethylamino Group: The ethyl group provides a vector for probing specific hydrophobic pockets within a target's active site. Modifications to this group can fine-tune potency and selectivity.
Given these features, this compound is an ideal starting point for a drug discovery program aimed at developing novel kinase inhibitors.
Strategic Application in Kinase Inhibitor Discovery
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-amino-3,5-disubstituted pyrazine scaffold has been successfully employed in the development of inhibitors for several kinase families, including Aurora kinases, CHK1, and FGFR.[1][4][5]
The logical workflow for leveraging this compound in a kinase inhibitor project is outlined below. This workflow is designed as a self-validating system, where each stage provides the necessary data to justify progression to the next.
Sources
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- 4. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurora kinase inhibition assay using 2-Amino-5-bromo-3-(ethylamino)pyrazine
Application Notes & Protocols
Topic: Characterization of 2-Amino-5-bromo-3-(ethylamino)pyrazine as a Novel Aurora Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Aurora kinase family, comprising serine/threonine kinases essential for mitotic progression, represents a pivotal target in oncology drug discovery.[1][2] Their overexpression is linked to tumorigenesis and genomic instability, making them attractive targets for therapeutic intervention.[3][4][5] This guide provides a comprehensive framework for the characterization of novel small molecule inhibitors, using this compound as a representative compound from a promising pyrazine-based scaffold.[6] We present a multi-tiered approach, beginning with the determination of biochemical potency (IC50) using a luminescence-based in vitro assay, followed by confirmation of direct target engagement in a cellular environment via the Cellular Thermal Shift Assay (CETSA).[7][8] Finally, we detail a quantitative cell-based functional assay to measure the inhibition of a key downstream substrate, the phosphorylation of Histone H3. This integrated methodology provides a robust pathway for validating novel Aurora kinase inhibitors from initial hit to cellular proof-of-concept.
Introduction: The Rationale for Targeting Aurora Kinases
The Aurora kinases (A, B, and C) are master regulators of the cell cycle, ensuring the fidelity of mitosis.[9][10] Their functions are temporally and spatially distinct:
-
Aurora A (AURKA): Primarily active during the G2/M phase, AURKA is crucial for centrosome maturation and separation, and the assembly of a bipolar mitotic spindle.[10][11] Its dysregulation can lead to centrosome amplification and aneuploidy, hallmarks of cancer.[11]
-
Aurora B (AURKB): As the catalytic core of the Chromosomal Passenger Complex (CPC), AURKB orchestrates chromosome condensation, proper kinetochore-microtubule attachments, and the spindle assembly checkpoint.[5][9] Inhibition of AURKB disrupts these processes, often leading to failed cytokinesis and polyploidy.[1]
-
Aurora C (AURKC): The least studied isoform, AURKC shares functions with AURKB and is highly expressed in meiotic cells, though its role in cancer is also emerging.[5][9]
Given their central role in cell division and frequent overexpression in a wide array of human cancers, Aurora kinases are validated targets for anti-cancer drug development.[4][5][11] The goal of inhibiting these kinases is to induce mitotic catastrophe and subsequent apoptosis in rapidly dividing cancer cells.
Caption: Roles of Aurora A and B kinases in the cell cycle.
Protocol I: Biochemical Potency (IC50) Determination
The first critical step in inhibitor characterization is to determine its direct inhibitory effect on the purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[12][13] We will use the ADP-Glo™ Kinase Assay, a robust luminescence-based method that quantifies the amount of ADP produced in the kinase reaction.[14]
Principle of the ADP-Glo™ Assay
This assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the kinase activity.[14]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials
-
Recombinant Human Aurora A Kinase (e.g., Promega, V1931)[15]
-
Kemptide peptide substrate (e.g., BPS Bioscience, #20-111)[16]
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)[15]
-
This compound (Test Inhibitor)
-
Staurosporine (Positive Control Inhibitor)
-
DMSO (ACS Grade)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Step-by-Step Protocol
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor and Staurosporine in 100% DMSO.
-
Create a serial dilution series of the inhibitor. For a 10-point curve, perform 1:3 serial dilutions in DMSO, starting from a 1 mM concentration. The final well concentration will be 100x lower. This will yield a final concentration range from 10 µM down to 0.5 nM.
-
Prepare a DMSO-only control (for 0% inhibition).
-
-
Assay Plate Setup:
-
Add 0.5 µL of each inhibitor dilution (or DMSO) to the appropriate wells of a 384-well plate. Include a "no enzyme" control containing only DMSO for background subtraction.[17]
-
-
Enzyme & Substrate Preparation:
-
Thaw enzyme and substrate on ice.
-
Prepare a 2X Kinase/Substrate solution in Kinase Buffer. The final concentration in the well should be ~5 ng/µL Aurora A and 25 µM Kemptide. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[14]
-
Add 12.5 µL of the 2X Kinase/Substrate solution to the inhibitor and DMSO control wells.
-
Add 12.5 µL of Kinase Buffer with substrate but no enzyme to the "no enzyme" control wells.
-
Mix the plate gently and incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for Aurora A (~25 µM) to ensure sensitive detection of ATP-competitive inhibitors.[17][18]
-
Add 12.5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the reaction and deplete ATP.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to generate the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis & Expected Results
-
Calculate Percent Inhibition:
-
Subtract the "no enzyme" background from all data points.
-
The DMSO-only wells represent 0% inhibition (Max Signal).
-
Percent Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Max))
-
-
Determine IC50:
| Inhibitor Conc. [nM] | Log [M] | Raw Luminescence (RLU) | % Inhibition |
| 10000 | -5.0 | 15,500 | 98.1% |
| 3333 | -5.5 | 28,900 | 96.4% |
| 1111 | -6.0 | 95,600 | 88.2% |
| 370 | -6.4 | 245,800 | 69.6% |
| 123 | -6.9 | 410,200 | 49.3% |
| 41 | -7.4 | 605,300 | 25.1% |
| 13.7 | -7.8 | 750,100 | 7.2% |
| 4.6 | -8.3 | 805,600 | 0.3% |
| 0 (DMSO) | N/A | 808,000 | 0.0% |
| No Enzyme | N/A | 12,000 | N/A |
| Table 1: Example IC50 data for this compound against Aurora A. Based on this data, the calculated IC50 would be approximately 125 nM. |
Protocol II: Cellular Target Engagement (CETSA)
Confirming that a compound binds its intended target within the complex environment of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[7][20]
Principle of CETSA
Intact cells are treated with the inhibitor or a vehicle control. The cells are then heated to a range of temperatures. At a certain temperature, the target protein will denature and aggregate. This aggregation makes it insoluble. By separating the soluble and insoluble protein fractions and quantifying the amount of soluble target protein (e.g., by Western Blot), a "melting curve" can be generated. A successful inhibitor will shift this curve to the right, indicating a higher melting temperature (Tm) and confirming direct physical engagement.[21][22]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials
-
HeLa or other suitable cancer cell line
-
Cell culture medium, FBS, and antibiotics
-
Test Inhibitor and DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer: PBS with protease and phosphatase inhibitors
-
PCR thermal cycler or heating blocks
-
SDS-PAGE gels, transfer apparatus, and Western Blot reagents
-
Primary antibody against Aurora A
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture HeLa cells to ~80-90% confluency.
-
Treat cells with the test inhibitor (e.g., 10x the biochemical IC50) or DMSO vehicle control for 2-4 hours in the incubator.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in Lysis Buffer.
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40, 45, 50, 55, 60, 65, 70°C).
-
Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling at room temperature for 3 minutes.[8]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated fraction (pellet).
-
-
Western Blot Analysis:
-
Carefully collect the supernatant from each sample.
-
Determine protein concentration (e.g., BCA assay).
-
Load equal amounts of total protein for each sample onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody specific for Aurora A.
-
Detect with an HRP-conjugated secondary antibody and chemiluminescence.
-
Data Analysis & Expected Results
-
Quantify Bands: Measure the band intensity for Aurora A at each temperature for both the DMSO and inhibitor-treated samples.
-
Normalize Data: Normalize all band intensities to the lowest temperature point (40°C), which is set to 100% soluble protein.
-
Plot Melting Curves: Plot the normalized soluble fraction (%) vs. temperature for both conditions.
-
Determine Thermal Shift: The presence of the inhibitor should stabilize Aurora A, resulting in a rightward shift of the melting curve. The difference in the temperature at which 50% of the protein is denatured (Tm) is the thermal shift (ΔTm). A significant positive ΔTm confirms target engagement.
| Temperature (°C) | % Soluble Aurora A (DMSO) | % Soluble Aurora A (Inhibitor) |
| 40 | 100% | 100% |
| 45 | 98% | 101% |
| 50 | 91% | 96% |
| 55 | 52% (Tm) | 88% |
| 60 | 21% | 55% (Tm) |
| 65 | 8% | 25% |
| 70 | 3% | 10% |
| Table 2: Example CETSA data showing a thermal shift (ΔTm) of ~5°C for Aurora A in the presence of this compound, indicating target engagement. |
Protocol III: Downstream Cellular Functional Assay
The final step is to demonstrate that target engagement leads to a functional consequence. A key substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10 (H3S10ph) during mitosis.[5] Measuring the reduction of this phosphorylation event is a direct readout of the inhibitor's cellular activity. An In-Cell Western is a quantitative, plate-based immunoassay ideal for this purpose.[19]
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed HeLa cells in a 96-well clear-bottom plate and allow them to adhere overnight.
-
Treat cells with a mitotic blocker (e.g., 100 ng/mL Nocodazole) for 16 hours to enrich the population of mitotic cells.
-
Add serial dilutions of the test inhibitor to the cells and incubate for an additional 2 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the cells with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1 hour.
-
Incubate with two primary antibodies simultaneously overnight at 4°C: a rabbit anti-phospho-Histone H3 (Ser10) antibody and a mouse anti-α-tubulin antibody (for normalization).
-
Wash thoroughly.
-
Incubate with two fluorescently-labeled secondary antibodies for 1 hour in the dark: an anti-rabbit secondary with one fluorophore (e.g., IRDye 800CW) and an anti-mouse secondary with a different fluorophore (e.g., IRDye 680RD).
-
-
Imaging and Analysis:
-
Wash plates and image using a fluorescent plate reader or scanner (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in both channels for each well.
-
Normalize the phospho-H3 signal (800 nm channel) to the α-tubulin signal (700 nm channel).
-
Plot the normalized signal vs. inhibitor concentration and fit the data using non-linear regression to determine the cellular IC50 for this downstream event.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No inhibition in biochemical assay | Inactive enzyme or inhibitor. | Verify enzyme activity with a positive control substrate and no inhibitor. Confirm inhibitor integrity and solubility.[17] |
| ATP concentration is too high. | The assay is ATP-competitive. Ensure ATP concentration is at or near the Km value. High ATP levels will require more inhibitor to see an effect.[17] | |
| High background in biochemical assay | Reagent contamination. | Use fresh, high-quality reagents. Include a "no substrate" control to check for substrate-independent signal.[23] |
| Enzyme concentration too high. | Titrate the enzyme to a lower concentration that still provides a robust signal window.[17] | |
| No thermal shift in CETSA | Inhibitor is not cell-permeable. | The compound may not be reaching the target in intact cells. Consider a cell lysate-based thermal shift assay (ITDRF). |
| Inhibitor has a fast off-rate. | The binding may not be stable enough to confer thermal protection during the heating step.[21] | |
| High well-to-well variability | Inaccurate pipetting. | Use calibrated pipettes and proper technique, especially for small volumes. Prepare master mixes where possible.[23] |
| Uneven cell seeding or cell death. | Ensure a single-cell suspension before seeding. Check for compound toxicity at high concentrations. |
Conclusion
The protocols outlined in this guide provide a rigorous and systematic approach to characterizing a novel Aurora kinase inhibitor like this compound. By integrating biochemical potency, direct cellular target engagement, and downstream functional assays, researchers can build a comprehensive data package to validate their compounds. This multi-faceted strategy ensures a high degree of confidence in the mechanism of action and provides a solid foundation for further preclinical development.
References
- Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
- Fu, J., et al. (2021). The role of Aurora-A in human cancers and future therapeutics.
- Shaw, J. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2848-2859. [Link]
- Kollareddy, M., et al. (2022). Aurora Kinases: Their Role in Cancer and Cellular Processes. Progress in Mol. Biol. and Transl. Sci., 186, 1-29. [Link]
- Fu, J., et al. (2007). Roles of Aurora Kinases in Mitosis and Tumorigenesis. Molecular Cancer Research, 5(1), 1-10. [Link]
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- Ghrairi, F., et al. (2024). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Molecular Cancer, 23(1), 1-27. [Link]
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- Hsu, J.-L., et al. (2017). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 8(52), 89752. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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- ResearchGate. (n.d.). Schematic of the LanthaScreen Eu-based time-resolved fluorescence resonance energy transfer (TR-FRET).
- Adami, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
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- ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?
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Application Notes and Protocols for the Solubilization of 2-Amino-5-bromo-3-(ethylamino)pyrazine
Abstract
This comprehensive guide provides a detailed protocol for the dissolution of 2-Amino-5-bromo-3-(ethylamino)pyrazine (CAS No. 117719-10-5), a key intermediate in pharmaceutical and agrochemical research.[1] Recognizing the critical need for reliable and reproducible experimental conditions, this document outlines the chemical properties, safety and handling procedures, and a systematic approach to solvent selection and stock solution preparation. The causality behind each step is explained to empower researchers in making informed decisions tailored to their specific experimental context.
Introduction: Understanding the Molecule
This compound is a substituted aminopyrazine, a class of heterocyclic compounds with significant biological activity. Its molecular structure, featuring amino and ethylamino groups, suggests a degree of polarity and the potential for protonation in acidic conditions, which are key considerations for its solubilization. The bromine substituent adds to its utility as a building block in synthetic chemistry.
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 117719-10-5 | BLDpharm[2], 2a biotech[3] |
| Molecular Formula | C6H9BrN4 | BLDpharm[2] |
| Molecular Weight | 217.07 g/mol | BLDpharm[2] |
| Appearance | Likely a solid (powder or crystalline) | Inferred from similar compounds |
| Storage | 2-8°C, inert atmosphere, keep in dark place | BLDpharm[2] |
Safety and Handling: A Precautionary Approach
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[4][5]
-
Ingestion: Do not ingest. The compound is likely harmful if swallowed.[6]
-
Spills: In case of a spill, contain the material and clean the area with appropriate equipment and procedures to minimize dust generation.[6]
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Dissolution Protocol: A Step-by-Step Guide
The selection of an appropriate solvent is paramount for the successful use of this compound in any experiment. The following protocol provides a systematic approach to determine the optimal solvent and prepare a stock solution.
Solvent Selection Rationale
Based on the chemical structure, the following solvents are recommended for initial solubility testing. The presence of amino groups suggests that solubility may be enhanced in acidic conditions.
Recommended Solvents for Initial Screening:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Alcohols: Ethanol, Methanol
-
Aqueous Solutions: 1N HCl, 1N H2SO4 (due to the basic nature of the amino groups)
-
Water: To test for aqueous solubility.
Experimental Workflow for Solubility Testing
This workflow is designed to efficiently determine a suitable solvent and approximate solubility.
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Protocol for Stock Solution Preparation
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock solution concentration and volume.
-
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the Compound: Accurately weigh the calculated mass of the compound in a suitable container (e.g., a microcentrifuge tube or a glass vial).
-
Add Solvent: Add the chosen solvent to the container with the compound. It is recommended to start with a smaller volume of solvent than the final desired volume to ensure complete dissolution.
-
Facilitate Dissolution: Vortex or sonicate the mixture to aid dissolution. Gentle warming may be applied if the compound is stable at elevated temperatures and the solvent is not highly volatile.
-
Adjust to Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Storage of Stock Solution: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed, light-protected container to prevent degradation and solvent evaporation.
Considerations for Experimental Design
The choice of solvent is not only dictated by solubility but also by its compatibility with the downstream application.
Solvent Compatibility Decision Tree:
Caption: Decision tree for solvent selection based on experimental application.
Conclusion
The successful dissolution of this compound is a critical first step for its application in research. This guide provides a framework for researchers to systematically approach this process, ensuring both the integrity of the compound and the reproducibility of their experimental results. By understanding the chemical nature of the molecule and adhering to safe handling practices, scientists can confidently prepare solutions of this compound for their investigations.
References
- 2a biotech. (n.d.). This compound.
Sources
Application Note and Protocols for Long-Term Storage and Stability of 2-Amino-5-bromo-3-(ethylamino)pyrazine
Introduction: Understanding the Criticality of Stability
2-Amino-5-bromo-3-(ethylamino)pyrazine is a substituted pyrazine derivative with potential applications in pharmaceutical and agrochemical research.[1] The presence of multiple reactive functional groups—a pyrazine core, amino and ethylamino substituents, and a bromine atom—renders the molecule susceptible to degradation under various environmental conditions. Ensuring the long-term stability of this compound is paramount for the integrity of research data, the efficacy and safety of potential drug candidates, and the reliability of analytical standards.[2][3]
This application note provides a comprehensive guide to the recommended long-term storage conditions, potential degradation pathways, and detailed protocols for assessing the stability of this compound. The methodologies described herein are grounded in established principles of pharmaceutical stability testing and are designed to be self-validating systems for researchers, scientists, and drug development professionals.[2][4][5]
Recommended Long-Term Storage Conditions
The inherent reactivity of the amine functionalities and the potential for photodecomposition necessitate stringent storage protocols to maintain the integrity of this compound. While specific data for this molecule is not extensively published, recommendations can be derived from best practices for handling air-sensitive and light-sensitive heterocyclic amines.[6][7][8][9][10]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (or lower) | Reduces the rate of potential degradation reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The amino groups are susceptible to oxidation. An inert atmosphere minimizes oxidative degradation.[6] |
| Light | Amber Vial/Protection from Light | Aromatic and heterocyclic compounds, especially those with amino substituents, can be photolabile.[4][6] |
| Moisture | Desiccated Environment | Prevents hydrolysis and potential water-mediated degradation pathways.[6] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of moisture and oxygen. Glass is generally preferred for its inertness. |
Note: For highly sensitive applications, storage within a glove box under an inert atmosphere is the ideal condition to prevent any exposure to air and moisture.[6]
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.[2][5] Based on the structure of this compound, the following degradation routes are plausible under stress conditions:
-
Oxidation: The primary and secondary amine groups are susceptible to oxidation, which can lead to the formation of N-oxides, imines, or polymeric impurities. The electron-rich pyrazine ring itself can also undergo oxidation.
-
Hydrolysis: Under acidic or basic conditions, the amino groups could potentially be hydrolyzed, although this is generally less common for aromatic amines compared to amides or esters.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, potentially leading to dehalogenation (loss of bromine), ring cleavage, or polymerization.
-
Thermal Degradation: At elevated temperatures, pyrazine derivatives can undergo thermal decomposition, which may involve fragmentation of the pyrazine ring to form smaller volatile compounds.[11]
Caption: Potential Degradation Pathways of this compound.
Protocol for Long-Term Stability Study
This protocol outlines a systematic approach to evaluate the long-term stability of this compound. The study design incorporates forced degradation to identify potential degradation products and establish a stability-indicating analytical method.[2][3][4][12]
Materials and Reagents
-
This compound (high purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
Analytical Method Development: Stability-Indicating HPLC-UV
A stability-indicating method is crucial to separate the parent compound from any degradation products.[13]
-
Instrumentation: HPLC with a UV-Vis detector (e.g., Diode Array Detector).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the parent compound. Monitor at the λmax and potentially at other wavelengths to detect impurities with different chromophores.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Forced Degradation Study
The goal of a forced degradation study is to intentionally degrade the sample to produce potential degradation products.[2][4][5] This helps in validating the specificity of the analytical method.[12] A degradation of 5-20% is generally targeted.[4][5]
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).[4]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified period.
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (e.g., a combination of UV and visible light).[4]
Analyze all stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Long-Term Stability Study Setup
-
Storage Conditions:
-
-20°C (in the dark, under inert gas)
-
5°C ± 3°C (refrigerator)
-
25°C ± 2°C / 60% ± 5% RH (ICH long-term condition)
-
40°C ± 2°C / 75% ± 5% RH (ICH accelerated condition)
-
-
Sample Preparation: Aliquot the solid compound into amber vials. Purge with an inert gas, seal tightly, and place them in the respective stability chambers.
-
Time Points:
-
Accelerated: 0, 1, 3, 6 months
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months
-
-
Analysis: At each time point, retrieve a vial from each condition. Prepare a solution of known concentration and analyze by the validated stability-indicating HPLC method.
Data Analysis
-
Purity: Calculate the purity of the compound at each time point using the area percentage from the HPLC chromatogram.
-
Degradation Products: Identify and quantify any new peaks that appear in the chromatograms of the stored samples.
-
Shelf-Life Determination: Analyze the rate of degradation under different conditions to extrapolate the shelf-life under the recommended storage condition (-20°C).
Caption: Experimental Workflow for Long-Term Stability Study.
Conclusion
The long-term stability of this compound is crucial for its reliable use in research and development. By implementing the recommended storage conditions of -20°C under an inert atmosphere and protected from light, degradation can be minimized. The provided protocols for a comprehensive stability study, including forced degradation and long-term testing, offer a robust framework for establishing the shelf-life and understanding the degradation profile of this compound. Adherence to these guidelines will ensure the quality and integrity of the material over time, leading to more reproducible and reliable scientific outcomes.
References
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 60-70. Sourced from: Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Scientific Innovation, 1(1), 1-5.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
- Nufer, R. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- A Review: Stability Indicating Forced Degradation Studies. (2011). Research Journal of Pharmacy and Technology, 4(4), 496-501.
- Main reaction pathways for the formation of pyrazine derivatives from... (n.d.). ResearchGate.
- Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265.
- Chen, Y. C., Chen, B. H., & Chien, J. T. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737.
- The Manipulation of Air-Sensitive Compounds. (n.d.). Wiley.
- Handling air-sensitive reagents AL-134. (n.d.). MIT.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki.
- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
- Ihsanawatia, I., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).
- 2-Amino-5-bromo-3-(diethylamino)pyrazine. (n.d.). Pharmaffiliates.
- This compound. (n.d.). 2a biotech.
- Chen, B. H., & Chen, Y. C. (2000). Stability of heterocyclic amines during heating. Journal of Food Protection, 63(1), 113-119.
- Rey, A., et al. (2013). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. International Journal of Greenhouse Gas Control, 19, 25-33.
- 2-aminopyrazine, 5049-61-6. (n.d.). The Good Scents Company.
- Al-Ghamdi, K., et al. (2015). A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction. Tobacco Control, 24(Suppl 1), i48-i55.
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Scale-up synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine
An Application Note and Scale-Up Protocol for the Synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] This document provides a comprehensive guide to the scale-up synthesis of this compound, a valuable intermediate for drug discovery and development. The proposed synthetic strategy is grounded in established chemical principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems. This application note details a robust, step-by-step protocol, addresses critical considerations for process scale-up, and outlines comprehensive safety procedures to ensure operational excellence.
Introduction and Strategic Rationale
The pyrazine nucleus is a privileged scaffold in pharmaceutical science, found in drugs such as the proteasome inhibitor Bortezomib and the antibacterial agent Pyrazinamide.[1][2] The specific substitution pattern of this compound offers multiple points for further chemical elaboration, making it a highly desirable building block. The bromine atom at the 5-position is particularly useful for introducing further complexity via cross-coupling reactions.[3]
This guide outlines a scalable synthesis based on a selective nucleophilic aromatic substitution (SNAr) reaction. The proposed starting material, 2-amino-3,5-dibromopyrazine, allows for a convergent and efficient synthesis. The inherent electron-deficient nature of the pyrazine ring facilitates the displacement of a halide by an amine. While both bromine atoms are activated towards substitution, the electronic influence of the existing amino group at the C2 position allows for regioselective substitution at the C3 position by ethylamine. This approach is analogous to established procedures for the synthesis of similar 3-amino-substituted pyrazines.[4]
Proposed Synthetic Pathway
The synthesis proceeds via a single, high-yielding step from 2-amino-3,5-dibromopyrazine.
Caption: Proposed synthesis of the target compound via selective amination.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a 100 g scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate contained reactor system.
Materials and Equipment
-
Starting Material: 2-Amino-3,5-dibromopyrazine (1.0 eq, 100 g)
-
Reagent: Ethylamine (70% solution in water, or condensed gas) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP) (5-10 volumes, 500 mL - 1 L)
-
Base (optional but recommended): N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Work-up: Ethyl acetate, Saturated sodium bicarbonate solution, Brine
-
Purification: Heptane, Isopropanol
-
Equipment: 2L jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet/outlet; Addition funnel; Filtration apparatus (Büchner funnel); Rotary evaporator; Vacuum oven.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2L jacketed reactor under a nitrogen atmosphere. Ensure all joints are properly sealed.
-
Reagent Charging: Charge the reactor with 2-amino-3,5-dibromopyrazine (100 g) and the chosen solvent (e.g., 1,4-Dioxane, 800 mL). Begin stirring to form a slurry.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) to the reactor. The base will neutralize the HBr generated during the reaction, preventing the protonation of the ethylamine nucleophile.
-
Ethylamine Addition: Carefully add the ethylamine solution via an addition funnel over 30-60 minutes. A slight exotherm may be observed. Maintain the internal temperature below 30°C using the reactor jacket.
-
Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by HPLC or TLC every 2-4 hours, checking for the consumption of the starting material. The reaction is typically complete within 12-24 hours.
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a larger vessel containing water (1 L). This will precipitate the crude product.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 500 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 500 mL) to remove any acidic impurities, followed by brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization. A solvent system such as isopropanol/water or heptane/ethyl acetate is a good starting point. Slurrying the crude product in a hot solvent like heptane can also be effective for removing impurities. Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Process Optimization and Scale-Up Considerations
Scaling a synthesis from the bench to a pilot or manufacturing scale introduces challenges related to mass and heat transfer, safety, and material handling.[5]
Key Parameter Optimization
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Higher temperatures increase reaction rate but may lead to side products or decomposition. | Screen temperatures from 60°C to 120°C. Select the lowest temperature that gives a reasonable reaction time to minimize impurity formation. |
| Solvent | Solvent polarity and boiling point affect solubility and reaction rate. | Aprotic polar solvents like Dioxane, NMP, or DMSO are generally effective. Consider solvent cost, toxicity, and ease of removal on a large scale. |
| Base | A non-nucleophilic base is crucial to scavenge HBr without competing with the desired reaction. | Inorganic bases like K₂CO₃ can be used but may have limited solubility. Organic bases like DIPEA are often preferred for homogeneity. |
| Reagent Stoichiometry | An excess of ethylamine is used to drive the reaction to completion. | Optimize the excess of ethylamine (e.g., from 1.5 to 4.0 equivalents) to balance reaction rate and cost/removal of excess reagent. |
Troubleshooting Guide
Caption: Logic diagram for troubleshooting common synthesis issues.
Expected Quantitative Data
The following table provides representative data for both a laboratory-scale and a scale-up batch, assuming successful optimization.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 2-Amino-3,5-dibromopyrazine | 10.0 g | 1.0 kg |
| Ethylamine (70% aq.) | ~10 mL | ~1.0 L |
| Solvent (Dioxane) | 100 mL | 10.0 L |
| Typical Reaction Time | 18 hours | 24 hours |
| Expected Yield | 75-85% | 70-80% |
| Expected Purity (HPLC) | >98% | >98% |
| Final Product Mass | 7.0 - 7.9 g | 700 - 800 g |
Critical Safety Precautions
Handling halogenated heterocyclic compounds and amines requires strict adherence to safety protocols.
-
Hazard Identification:
-
2-Amino-3,5-dibromopyrazine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Ethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.
-
1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. May cause respiratory irritation and drowsiness.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., butyl rubber) and appropriate protective clothing. A full-body suit may be required for large-scale operations.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
-
Handling and Storage:
-
Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Ground and bond containers when transferring flammable materials to prevent static discharge.
-
Have emergency equipment for fires and spills readily available.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, dike the area and contain the material.
-
References
- Rigby, J. M., Chantry, A., & Hemmings, A. M. (n.d.). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. University of East Anglia Research Portal.
- Mangas-Sanchez, J., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262-1268.
- University of Manchester. (2019).
- Rigby, J. M., Chantry, A., & Hemmings, A. M. (2024). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. SynOpen, 08(01), e230041so.
- PrepChem. (n.d.). Synthesis of 2-amino-3-morpholino-5-bromopyrazine.
- ResearchGate. (2009).
- ResearchGate. (n.d.).
- Vo, J., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 101-107.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- CatSci Ltd. (n.d.).
- Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- NIH. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- ResearchGate. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
- PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.
- ChemicalBook. (n.d.). 2,3-Dichloropyrazine synthesis.
- Google Patents. (n.d.).
- ResearchGate. (2022).
- Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1035.
- ResearchGate. (n.d.).
Sources
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- 5. catsci.com [catsci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine
Welcome to the technical support resource for the synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
General Synthesis & Yield Issues
Q1: What is the standard synthetic route for this compound, and where are the common yield loss points?
A1: The most common and logical synthetic pathway begins with the dibromination of 2-aminopyrazine to form the key intermediate, 2-amino-3,5-dibromopyrazine.[1][2] This intermediate then undergoes a regioselective nucleophilic aromatic substitution (SNAr) with ethylamine to yield the final product.
Yield loss is frequently encountered at two main stages:
-
Dibromination Step: Incomplete reaction, formation of monobrominated species, or over-bromination can complicate purification and reduce the yield of the desired 2-amino-3,5-dibromopyrazine intermediate.[3]
-
Nucleophilic Aromatic Substitution (SNAr) Step: This step is the most critical and prone to issues. Low yield is often a result of incomplete conversion, side reactions such as di-substitution, or product degradation under the reaction conditions.[4][5]
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Synthetic workflow for this compound.
Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Step
Q2: My SNAr reaction with ethylamine is sluggish and gives low conversion. What factors should I investigate?
A2: Low conversion in this SNAr reaction typically points to suboptimal reaction conditions. The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack, but several factors must be optimized.[6]
-
Temperature: These reactions often require elevated temperatures to overcome the activation energy. If you are running the reaction at room temperature, a gradual increase in heat is the first parameter to adjust. However, excessive heat can lead to degradation.[4] A temperature screen from 80°C to 120°C is recommended.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally effective as they can solvate the intermediate anionic complex (Meisenheimer complex) and do not interfere with the nucleophile. Using a non-polar solvent or a protic solvent like ethanol can significantly slow down the reaction.
-
Base: While ethylamine can act as both the nucleophile and the base, the resulting ethylammonium bromide salt can inhibit the reaction. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can scavenge the HBr generated in situ, freeing up the ethylamine to act as a nucleophile and driving the reaction to completion.[7]
-
Concentration: Ensure that the concentration of ethylamine is sufficient. Using an excess of ethylamine (2-5 equivalents) can significantly increase the reaction rate. If using a solution of ethylamine, ensure it has not degraded and the concentration is accurate.
Q3: I'm observing a significant amount of a di-substituted byproduct, 2-amino-3,5-bis(ethylamino)pyrazine. How can I improve the regioselectivity for mono-substitution?
A3: This is a common problem of over-reaction. The formation of the di-substituted product occurs when a second molecule of ethylamine displaces the remaining bromine at the C5 position.[5] Several strategies can be employed to favor mono-substitution:
-
Control Stoichiometry: Limit the amount of ethylamine used. Reduce the excess from 3-5 equivalents down to 1.1-1.5 equivalents. This statistically reduces the chance of a second substitution event.
-
Lower Reaction Temperature: Higher temperatures that accelerate the first substitution will also accelerate the second. Once you find a temperature that provides a reasonable rate for the first substitution, try running the reaction at a slightly lower temperature to see if the formation of the di-substituted product is suppressed.
-
Monitor Reaction Progress Closely: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material (2-amino-3,5-dibromopyrazine) is consumed and before the concentration of the di-substituted byproduct becomes significant.
The initial substitution at the C3 position is electronically favored. The amino group at C2 is an activating group that directs nucleophilic attack to the ortho (C3) and para (C5) positions.[6] The attack at C3 is generally favored due to a stronger activating effect at the ortho position, leading to a more stable Meisenheimer intermediate.
Caption: Regioselectivity in the SNAr reaction is dictated by intermediate stability.
Q4: The reaction mixture turns dark brown or black, and my final product is impure after work-up. What is causing this and how can I fix it?
A4: Dark coloration is a strong indicator of product or starting material degradation and polymerization, which is a known issue in pyrazine synthesis, especially under harsh conditions.[4][8]
-
Cause - Excessive Heat: Overheating is the most common culprit. While heat is needed, excessive temperatures or prolonged heating times can cause the electron-deficient pyrazine ring to decompose.
-
Solution: Find the minimum temperature required for a reasonable reaction rate (see Q2). If possible, run the reaction for a shorter duration at a slightly higher temperature rather than a very long time at a lower temperature.
-
Cause - Air Oxidation: Pyrazine intermediates can be sensitive to air, and oxidation can lead to complex, colored byproducts.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves degassing the solvent and ensuring all glassware is properly flushed with the inert gas before adding reagents.[9]
-
Cause - Base Choice: A strong, nucleophilic base could potentially react with the pyrazine ring or promote side reactions.
-
Solution: Use a non-nucleophilic, sterically hindered base like DIPEA, or a milder inorganic base like K₂CO₃ if the reaction conditions allow.
Troubleshooting Purification
Q5: What are the recommended methods for purifying the final product, this compound?
A5: The purification strategy depends on the scale of the reaction and the impurity profile.
-
Flash Column Chromatography: This is the most effective and common method for separating the desired mono-substituted product from the unreacted dibromo starting material and the di-substituted byproduct.[7]
-
Eluent System: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The dibromo starting material is less polar and will elute first, followed by your desired product, and finally the more polar di-substituted byproduct.
-
-
Recrystallization: If the product is a solid and has relatively high purity after initial work-up (>90%), recrystallization can be an excellent final purification step to obtain highly pure material.[7]
-
Solvent Screen: Test various solvents such as ethanol, isopropanol, or solvent mixtures like ethyl acetate/hexane to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | 1. Suboptimal temperature. 2. Incorrect solvent choice. 3. Insufficient nucleophile. | 1. Increase temperature incrementally (e.g., 80-120°C).[4] 2. Use a polar aprotic solvent (DMSO, DMF). 3. Use an excess of ethylamine (2-5 eq.). |
| Formation of Di-substituted Byproduct | 1. Large excess of ethylamine. 2. High reaction temperature. 3. Extended reaction time. | 1. Reduce ethylamine to 1.1-1.5 equivalents. 2. Lower the reaction temperature. 3. Monitor reaction by TLC/LC-MS and stop upon consumption of starting material. |
| Dark Reaction Mixture / Degradation | 1. Excessive heat. 2. Oxidation by atmospheric oxygen. | 1. Determine the minimum effective temperature. 2. Run the reaction under an inert atmosphere (N₂ or Ar).[9] |
| Difficult Purification | Co-elution of products and starting materials. | Optimize flash chromatography with a shallow solvent gradient (e.g., Hexane/Ethyl Acetate).[7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine Intermediate
This protocol is adapted from established methods for the bromination of 2-aminopyrazine.[2][10]
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Ice water
-
Chloroform or Ethyl Acetate for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyrazine (1.0 eq.) in DMSO.
-
Cool the flask in an ice-water bath to 5-10°C.
-
Slowly add N-Bromosuccinimide (NBS) (2.4 eq.) portion-wise, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Pour the reaction mixture into a beaker of ice water with vigorous stirring. A yellow solid should precipitate.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., chloroform or an ethanol/water mixture) to yield pure 2-Amino-3,5-dibromopyrazine as a light yellow powder.[2] The expected melting point is in the range of 114-117°C.[10][11]
Protocol 2: Synthesis of this compound
This is a general protocol for the SNAr reaction and should be optimized for your specific setup.
Materials:
-
2-Amino-3,5-dibromopyrazine
-
Ethylamine (e.g., 70% solution in water or 2M in THF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To an oven-dried round-bottom flask, add 2-amino-3,5-dibromopyrazine (1.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous DMSO (or DMF) via syringe to dissolve the starting material.
-
Add DIPEA or TEA (1.5 eq.) via syringe.
-
Add ethylamine solution (1.2-2.0 eq.) dropwise via syringe.
-
Heat the reaction mixture to 80-100°C and stir.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the final product.
Caption: A logical troubleshooting flowchart for low-yield issues.
References
- Vertex AI Search. (2025).
- ChemicalBook. (2025). 2-Amino-3,5-dibromopyrazine | 24241-18-7.
- BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
- BIOSYNCE. (2025). What are the side - reactions in pyrazine synthesis?.
- Guidechem. (2025). How to Synthesize 2-Amino-3,5-dibromopyrazine?.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 2-Amino-3,5-dibromopyrazine 97.
- BenchChem. (n.d.). Synthesis routes of Amino-3,5-dibromopyrazine.
- BenchChem. (2025).
- BenchChem. (2025).
- UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine.
- ResearchGate. (n.d.).
- NIH. (n.d.).
- Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
- PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system.
- Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- ChemicalBook. (n.d.). 2-Amino-3-bromo-5-methylpyrazine synthesis.
- ChemSpider. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes.
- ACS Publications. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines.
- Chemistry Stack Exchange. (2018).
- Georgia Southern University. (n.d.).
- NIH. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- AbacipharmTech. (n.d.). 2-Amino-5-bromo-3-ethynylpyrazine.
- ResearchGate. (n.d.). Amination of 2-amino-3,5-dibromopyrazine 32 to form diaminopyrazine 33.
- NIH. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine.
- ResearchGate. (2024). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubMed Central. (n.d.).
- Heterocyclic Letters. (2021). A convenient and scalable synthesis of 2,5-dibromopyridine.
- European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
Sources
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Technical Support Center: Bromination of 2-Amino-3-(ethylamino)pyrazine
Welcome to the technical support guide for the bromination of 2-amino-3-(ethylamino)pyrazine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common experimental challenges, provide troubleshooting strategies, and explain the chemical principles behind the formation of frequent side products. Our goal is to empower you to optimize your reaction conditions, maximize yield, and ensure the purity of your target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows multiple products after the bromination of 2-amino-3-(ethylamino)pyrazine. What are the most probable side products I am seeing?
A1: When brominating 2-amino-3-(ethylamino)pyrazine, the pyrazine ring is highly activated by two electron-donating amino groups. This high reactivity, while beneficial for facilitating the substitution, can often lead to a mixture of products. The most common side products are a result of over-bromination and, to a lesser extent, alternative regiochemistry.
-
Expected Product: The intended product is typically 2-amino-5-bromo-3-(ethylamino)pyrazine . The bromination occurs at the C-5 position, which is para to the strongly activating C-2 amino group and meta to the C-3 ethylamino group. The directing effect of the C-2 amino group is generally dominant.[1][2]
-
Primary Side Product (Over-bromination): The most common and significant side product is the di-brominated species, 2-amino-5,6-dibromo-3-(ethylamino)pyrazine . After the first bromine atom is added at C-5, the ring remains sufficiently activated for a second substitution to occur at the C-6 position, which is ortho to the ethylamino group. Several sources describe the formation of di-bromo pyrazines when the starting material is highly activated.[3][4][5]
-
Minor Side Products:
-
N-Bromination: Although less common for aromatic amines compared to ring substitution, it is possible for bromination to occur on the nitrogen of the ethylamino group, especially if the reaction is run under neutral or slightly basic conditions. This would form an unstable N-bromo intermediate that could lead to other impurities.
-
Positional Isomer (C-6 Bromination): While the C-5 position is electronically favored, a small amount of the 2-amino-6-bromo-3-(ethylamino)pyrazine isomer might form. This is less likely due to the powerful para-directing effect of the C-2 amino group.
-
The relationship between the starting material and these products is illustrated below.
Caption: Primary reaction pathway and potential side product formation.
Q2: My reaction yields a significant amount of the di-brominated side product. How can I improve the selectivity for mono-bromination?
A2: Achieving high selectivity for the mono-brominated product requires careful control over the reaction conditions to temper the high reactivity of the substrate. The key is to manage the concentration and reactivity of the electrophilic bromine.
| Problem | Probable Cause(s) | Recommended Solutions |
| High levels of di-bromination | 1. Excess brominating agent: Using more than one molar equivalent of the brominating agent (e.g., NBS, Br₂).2. High local concentration: Adding the reagent too quickly.3. High reaction temperature: Increased temperature accelerates the second bromination step. | 1. Control Stoichiometry: Use a slight sub-stoichiometric amount (0.95-1.0 equivalents) of the brominating agent.[6]2. Slow Addition: Add the brominating agent dropwise or portion-wise as a solution over an extended period to maintain a low concentration.3. Lower Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to -10 °C) to decrease the reaction rate and enhance selectivity.[7] |
| Low Conversion | 1. Insufficient brominating agent: Reagent may have degraded or an insufficient amount was used.2. Reaction temperature too low: The activation energy for the first bromination is not being met. | 1. Use Fresh Reagent: N-bromosuccinimide (NBS) can decompose over time; use freshly recrystallized or newly purchased NBS.[8][9]2. Monitor by TLC: Slowly warm the reaction mixture after addition is complete and monitor for the disappearance of starting material. |
A recommended brominating agent is N-Bromosuccinimide (NBS) , which is a solid and easier to handle precisely than liquid bromine.[10][11] Using a non-polar solvent can sometimes temper the reactivity of the electrophile.
Q3: I am concerned about potential N-dealkylation of the ethylamino group during the reaction. How likely is this, and what can be done to prevent it?
A3: N-dealkylation is not a typical side reaction under standard electrophilic bromination conditions (e.g., NBS in acetonitrile or DMF, or Br₂ in acetic acid). This side reaction generally requires harsher reagents or conditions that are not employed for this transformation.
-
Likelihood: Very low with common brominating agents like NBS or Br₂.
-
Promoting Conditions: Dealkylation is more commonly observed with strong Lewis acids like boron tribromide (BBr₃) or under certain catalytic hydrogenation conditions, which are not relevant here.[12][13] The von Braun reaction, which uses cyanogen bromide (BrCN), is a specific method for N-dealkylation and highlights the need for a specific type of reagent.[14]
-
Prevention: To eliminate any concern, stick to standard, mild bromination protocols. Avoid unnecessarily high temperatures or the addition of strong acids that are not required for the reaction mechanism. The pyrazine nitrogen atoms are weakly basic (pKa ≈ 0.65), meaning the reaction medium is already slightly acidic from the HBr byproduct, but this is usually not sufficient to promote dealkylation.[15][16]
Q4: What is the best way to purify the desired this compound from the di-brominated and other side products?
A4: Chromatographic separation is the most effective method for isolating the target compound from structurally similar side products.
-
Flash Column Chromatography: This is the preferred method.
-
Stationary Phase: Standard silica gel (SiO₂).
-
Mobile Phase (Eluent): A gradient solvent system is often most effective. Start with a less polar mixture and gradually increase polarity.
-
Good starting systems:
-
Hexane / Ethyl Acetate (e.g., start at 9:1, progressing to 7:3 or 1:1)
-
Dichloromethane / Methanol (e.g., start at 100:0, progressing to 98:2 or 95:5)
-
-
-
Elution Order: The less polar di-brominated product will typically elute first, followed by the desired mono-brominated product, and finally any remaining highly polar starting material.
-
-
Recrystallization: If the crude product is obtained as a solid with a high percentage of the desired compound, recrystallization can be an effective final purification step. You will need to perform small-scale solvent screening to find an appropriate system where the desired product has high solubility in the hot solvent and low solubility when cold, while impurities remain in solution.
The general workflow for reaction and purification is outlined below.
Caption: A typical experimental and purification workflow.
Reference Protocol: Selective Mono-bromination
This protocol is provided as an example and should be adapted based on laboratory-specific observations and equipment.
Objective: To synthesize this compound with high selectivity.
Materials:
-
2-Amino-3-(ethylamino)pyrazine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Acetonitrile (or DMF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-3-(ethylamino)pyrazine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in a minimum amount of anhydrous acetonitrile.
-
Add the NBS solution to the cooled pyrazine solution dropwise over 30-60 minutes. Maintain the internal temperature below 5 °C.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours after addition is finished.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.
-
Allow the mixture to warm to room temperature. Add ethyl acetate to dilute the mixture and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- Barlin, G. B., & Fenn, M. D. (1983). Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Australian Journal of Chemistry, 36(5), 957-966.
- Zhang, Y., et al. (2010). Synthesis of 2-Amino-5-bromopyridine. ResearchGate.
- CN105622526A - Preparation method of 2-aminopyrazine derivatives. Google Patents.
- MANAC Inc. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS). Chemia.
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Google Patents.
- Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(8), 2798–2800.
- Iqbal, J. (2020). Synthesis and reactions of Pyrazine. Slideshare.
- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Google Patents.
- Wikipedia. (2019). N-Bromosuccinimide.
- Wiley, R. H., & Slaymaker, S. C. (1957). 2-Bromopyridine. Organic Syntheses, 37, 10.
- Wikipedia. N-Bromosuccinimide.
- BIOSYNCE. (2022). 2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0.
- Ihsanawati, & Alni, A. (2020). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 8(4), 804-812.
- Dr MSH FAIZI SIR. (2022). PYRAZINE CHEMISTRY CONCEPTS. YouTube.
- Nbinno. (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis.
- Wikipedia. Electrophilic aromatic substitution.
- Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(8), 2798-2800.
- Bong, Y. B., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 73-86.
- Fumarulo, M., et al. (2019). Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols. ResearchGate.
- Wikipedia. Pyrazine.
- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- The Organic Chemistry Tutor. (2023). Electrophilic Aromatic Substitution Reactions in 5-membered heterocyclic compounds. YouTube.
- Chemistry Academy. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. YouTube.
- Lawrence, S. A. (2004). Amines: Synthesis, Properties and Applications.
- Lynch, B. M., & Pausacker, K. H. (1955). Pyrazolo-as-triazines. Part II. Bromination. Journal of the Chemical Society C: Organic, 1525-1531.
- Alchem Pharmtech. This compound.
- Behzadi, H., et al. (2018). Application of calculated NMR parameters, aromaticity indices and wavefunction properties for evaluation of corrosion inhibition efficiency of pyrazine inhibitors. Science.gov.
- Sato, N. (1982). Studies on pyrazines, 8. An improved syntheses of 2‐amino‐3,5‐dibromo‐ and 2‐amino‐5‐bromopyrazines. Journal of Heterocyclic Chemistry, 19(3), 673-674.
- Alipour Najmi, A., et al. (2022). N-Dealkylation of Amines. ResearchGate.
- de Oliveira, C. S. A., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- G. W. H. Cheeseman, R. F. Cookson. (1979).
- Pujol, M. D., et al. (2012). Mono- and Dihalogenation of 2-Aminopyrazine. Synfacts, 2012(08), 0869.
- Byun, Y., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PMC - NIH.
- Semelková, L., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8687-8706.
- Díaz-Franco, C., et al. (2025). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. ResearchGate.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. biosynce.com [biosynce.com]
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- 5. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
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Technical Support Center: Purification of 2-Amino-5-bromo-3-(ethylamino)pyrazine
Welcome to the technical support center for the purification of 2-Amino-5-bromo-3-(ethylamino)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing from established principles in purification chemistry and insights from the synthesis of related heterocyclic compounds, this document provides troubleshooting guides and frequently asked questions to streamline your workflow and enhance final product purity.
I. Understanding the Molecule and Potential Impurities
This compound is a substituted pyrazine with multiple functional groups that can influence its purification profile. The presence of two amino groups and a bromine atom on the pyrazine ring can lead to a range of potential impurities during synthesis. Understanding these is the first step to effective purification.
Common Impurity Classes:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Reaction Byproducts: Isomeric products, over- or under-brominated species, and products from side reactions.
-
Reagents and Catalysts: Residual reagents or catalysts from the synthetic steps.
-
Degradation Products: The compound may degrade under certain thermal or pH conditions.
Below is a logical workflow for approaching the purification of this compound.
Caption: General purification workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Problem 1: My crude product is an oil and won't crystallize.
-
Question: I've completed the synthesis of this compound, but the resulting crude product is a persistent oil, making recrystallization impossible. What should I do?
-
Answer: An oily crude product often indicates the presence of significant impurities that lower the melting point and inhibit crystallization.
-
Initial Step: Purity Assessment. Before attempting any purification, it's crucial to get a rough estimate of the purity and identify the nature of the impurities. Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent starting points.
-
Troubleshooting Steps:
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which your product has low solubility, but the impurities are soluble (e.g., hexanes, diethyl ether). This can often remove non-polar impurities and induce crystallization.
-
Acid-Base Extraction: Given the basic nature of the amino groups, an acid-base extraction can be very effective. Dissolve the oily product in an organic solvent (e.g., dichloromethane, ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt. The organic layer will retain non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your product back into an organic solvent.
-
Column Chromatography: If the above methods fail, column chromatography is the most reliable method for purifying oily products.
-
-
Problem 2: Poor separation of my product from an impurity during column chromatography.
-
Question: I'm using column chromatography to purify this compound, but one of the impurities is co-eluting with my product. How can I improve the separation?
-
Answer: Co-elution during column chromatography is a common challenge, especially with structurally similar impurities.
-
Understanding the Cause: The impurity likely has a polarity very similar to your product. In the synthesis of related aminopyrazines, common byproducts include isomers or starting materials that are structurally analogous.[1]
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent System: If you are using a standard ethyl acetate/hexane system, try incorporating a different solvent to change the selectivity. For example, adding a small amount of methanol can help to differentiate between compounds with hydrogen-bonding capabilities. Dichloromethane/methanol is another common solvent system for polar compounds.
-
Solvent Polarity Gradient: A shallow gradient of the polar solvent can improve separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Alumina: For basic compounds like aminopyrazines, alumina (neutral or basic) can sometimes provide better separation than silica gel.
-
Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be very effective.
-
-
Check for Tailing: The basic amino groups can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can mitigate this issue by neutralizing the acidic sites on the silica.
-
-
Problem 3: The purified product is colored, but I expect a white or off-white solid.
-
Question: After purification, my this compound is a yellow or brownish solid. Is this normal, and can I decolorize it?
-
Answer: While a slight off-white or pale yellow color can be acceptable depending on the purity requirements, a significant coloration often points to trace impurities.
-
Potential Causes:
-
Oxidation: Aromatic amines can be susceptible to air oxidation, which can form colored impurities.
-
Residual Catalysts: If a transition metal catalyst (e.g., palladium) was used in the synthesis, trace amounts can remain and cause coloration.
-
Highly Conjugated Byproducts: Certain side reactions can lead to the formation of highly colored, conjugated byproducts.
-
-
Decolorization Techniques:
-
Activated Carbon Treatment: Dissolve the colored product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution through celite to remove the carbon. The colored impurities are often adsorbed onto the carbon. Be aware that this can lead to some product loss.
-
Recrystallization: A final, careful recrystallization from a suitable solvent system can often leave colored impurities in the mother liquor.
-
Chelating Agents: If metal catalyst contamination is suspected, washing a solution of the product with an aqueous solution of a chelating agent like EDTA may be effective.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For substituted aminopyrazines, common solvent systems include:
-
Ethanol/Water: The compound is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly.
-
Toluene or Xylenes: These are good options for less polar compounds and can be effective if non-polar impurities are present.
-
Ethyl Acetate/Hexane: Similar to the ethanol/water system, the product is dissolved in hot ethyl acetate, and hexane is added to induce crystallization upon cooling.
A small-scale solvent screen is always recommended to determine the optimal solvent system for your specific crude product.
| Solvent System | Suitability |
| Ethanol/Water | Good for moderately polar compounds. |
| Toluene/Xylenes | Effective for less polar compounds and removing non-polar impurities. |
| Ethyl Acetate/Hexane | A versatile system for a wide range of polarities. |
| Isopropanol | Can be a good single-solvent system for recrystallization. |
Q2: How can I monitor the progress of my column chromatography purification?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring column chromatography.
-
Procedure:
-
Before starting the column, develop a TLC method that provides good separation of your product from the major impurities. The mobile phase used for the TLC will be a good starting point for your column's mobile phase.
-
As the column runs, collect fractions of a fixed volume.
-
Spot a small amount of each fraction onto a TLC plate, along with a spot of your crude material and a reference spot of the pure compound (if available).
-
Develop the TLC plate in your chosen solvent system and visualize the spots (e.g., under UV light).
-
Combine the fractions that contain only your pure product.
-
Q3: My compound appears to be degrading on the silica gel column. What are my options?
A3: Compound degradation on silica gel is often due to the acidic nature of the silica.
-
Troubleshooting:
-
Deactivate the Silica: You can deactivate the silica gel by adding a small percentage of a base like triethylamine to your mobile phase, as mentioned in the troubleshooting guide.
-
Use a Different Stationary Phase: Neutral or basic alumina can be a good alternative to silica for acid-sensitive compounds.
-
Alternative Purification Methods: If chromatography is not viable, consider other methods like recrystallization or acid-base extraction.
-
Q4: What are the expected spectroscopic data for pure this compound?
A4: While specific data can vary slightly depending on the solvent and instrument, you can expect the following characteristic signals:
-
¹H NMR: You would expect to see signals corresponding to the ethyl group (a quartet and a triplet), a signal for the pyrazine ring proton, and signals for the NH and NH₂ protons. The chemical shifts of the amino protons can be broad and may shift with concentration and temperature.
-
¹³C NMR: Signals for the carbon atoms of the pyrazine ring and the ethyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). For this compound (C₆H₉BrN₄), the expected monoisotopic mass would be around 216.00 g/mol .
Always compare your data with literature values or data from a trusted source if available.
IV. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the column bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient is being used.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
V. Logical Relationships in Purification
The choice of a purification method is a critical decision based on the nature of the impurities present. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a purification method.
References
- ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- ChemicalBook. 2-Amino-3-bromo-5-methylpyrazine synthesis.
- BLDpharm. This compound.
- Santa Cruz Biotechnology. 2-Amino-5-bromo-3-(methylamino)pyrazine.
- Pharmaffiliates. 2-Amino-5-bromo-3-(diethylamino)pyrazine.
- 2a biotech. This compound.
- AbacipharmTech. 2-Amino-5-bromo-3-ethynylpyrazine.
- PubChem. 2-Amino-5-bromopyridine.
- ResearchGate. Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions.
- Google Patents.
- Sigma-Aldrich. 2-Amino-5-bromo-3-(methylamino)pyrazine 97.
- Parchem. 2-Amino-5-Bromo-3-(Diethylamino)Pyrazine (Cas 912773-09-2).
- EvitaChem. Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600).
- National Institutes of Health. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- ResearchGate.
- Heterocyclic Letters.
- National Institutes of Health.
- BLD Pharm. 2-Amino-5-bromo-3-ethynylpyrazine.
- Sigma-Aldrich. 2-Amino-5-bromo-3-(diethylamino)pyrazine.
- Alchem Pharmtech. CAS 117719-10-5 | this compound.
- National Institutes of Health.
- ResearchGate. Synthesis of 2-Amino-5-bromopyridine.
- ResearchGate.
- Royal Society of Chemistry. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-5-bromo-3-methylpyridine.
- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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Technical Support Center: Catalyst Poisoning in 2-Amino-5-bromo-3-(ethylamino)pyrazine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to troubleshooting catalyst poisoning in cross-coupling reactions involving 2-Amino-5-bromo-3-(ethylamino)pyrazine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter challenges with catalyst performance. As a substrate rich in nitrogen-coordinating sites, it presents unique challenges that can lead to reaction failure if not properly addressed. This document provides a structured approach to diagnosing, understanding, and resolving these issues based on established principles of organometallic chemistry and practical field experience.
Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnosis
This section addresses the most common initial questions and observations when a reaction underperforms.
Q1: My reaction is sluggish, has stalled, or failed completely. What are the immediate signs of catalyst poisoning?
A1: Catalyst poisoning or deactivation manifests through several distinct observational and kinetic symptoms. The most common indicators include:
-
Stalled or Incomplete Conversion: The reaction proceeds to a certain percentage (e.g., 20-40%) and then stops, even with extended reaction times.
-
Formation of Palladium Black: The reaction mixture, which should remain a homogeneous solution, develops a black precipitate. This is typically elemental palladium (Pd(0)) that has aggregated and fallen out of the catalytic cycle, rendering it inactive.[1][2]
-
No Reaction: The starting materials remain largely unconsumed from the outset.
-
Deviating Color Change: The reaction mixture exhibits an unusual color profile compared to a successful run, which can indicate the formation of undesired, inactive catalyst species.[1]
-
Requirement for Harsher Conditions: You find that higher temperatures or catalyst loadings are needed to achieve conversions that were previously possible under milder conditions, suggesting a partially deactivated catalyst.[3]
Q2: How does the structure of this compound inherently cause catalyst deactivation?
A2: The primary challenge with this substrate lies in its molecular structure. It is a nitrogen-rich heterocycle, and the lone pair of electrons on the pyrazine ring's nitrogen atoms can coordinate strongly to the palladium center.[1][3] This binding event occupies the catalyst's active site, preventing it from participating in the essential steps of the catalytic cycle (e.g., oxidative addition).[1][4] This phenomenon is a form of reversible or irreversible inhibition directly caused by the substrate.
Q3: Besides the substrate itself, what are other common sources of catalyst poisons in my reaction setup?
A3: Contaminants that act as catalyst poisons can be introduced from various sources, often at trace levels (ppb or ppm) that are sufficient to halt a reaction.[5][6][7] Key sources include:
-
Starting Materials: The substrate or coupling partner may contain residual impurities from their synthesis, such as sulfur or phosphorus compounds.[8][9]
-
Reagents: Bases (e.g., phosphates), additives, or other reagents can introduce metallic or organic impurities.
-
Solvents: Solvents can contain water, which can inhibit some catalysts, or other dissolved impurities.[10] Certain solvents like acetonitrile or pyridine are known to bind to palladium and should be avoided.[11]
-
Atmosphere: Inadequate inert gas technique can allow oxygen to enter, which can oxidize the active Pd(0) catalyst or phosphine ligands.
-
Glassware: Improperly cleaned glassware can harbor residues from previous reactions.
Q4: Can the reaction product also act as a catalyst poison?
A4: Yes, this is a critical consideration known as product inhibition. Since the pyrazine core remains in the coupled product, the product itself can compete with the starting material for coordination to the palladium catalyst.[1] As the product concentration increases, it can progressively sequester the catalyst, slowing down or stalling the reaction. This is especially prevalent if the product has a higher binding affinity for the catalyst than the starting material.
Section 2: In-Depth Troubleshooting Guides
This section provides structured guides to resolve specific experimental issues.
Guide 1: Issue - Reaction Fails to Initiate or Shows Very Low Conversion (<10%)
This often points to a potent inhibitor present from the start or a suboptimal catalyst system for this challenging substrate.
-
Possible Cause A: Severe Substrate/Product Inhibition
-
Causality: The palladium catalyst you are using is readily binding to the pyrazine nitrogen, preventing the catalytic cycle from starting. This is common with less sterically shielded catalysts like Pd(PPh₃)₄ or when using simple phosphine ligands. The electron-donating amino groups on the pyrazine ring can further enhance its coordinating ability.
-
Troubleshooting & Solution: Implement a Robust Catalyst/Ligand System. The key is to use a ligand that is both sterically bulky and electron-rich. The bulkiness creates a protective "pocket" around the palladium atom, physically hindering the pyrazine nitrogen from coordinating.[12][13] The electron-rich nature of the ligand enhances the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[13]
-
Action: Switch from simple phosphine ligands to modern biarylphosphine ligands (often called "Buchwald ligands").
-
Action: Use a pre-catalyst, which is a stable Pd(II) complex that reliably generates the active Pd(0) species in situ. This can prevent the immediate formation of inactive species.
-
-
| Catalyst System | Performance with N-Heterocycles | Rationale for Recommendation |
| Pd(OAc)₂ / PPh₃ | Poor to Fair | PPh₃ is not bulky enough to prevent pyrazine coordination. Often leads to catalyst deactivation. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Fair to Good | P(t-Bu)₃ offers good steric bulk, but can be sensitive to air. |
| XPhos Pd G3 / G4 | Excellent | A pre-catalyst with a bulky, electron-rich biarylphosphine ligand. Designed for challenging substrates.[1] |
| RuPhos Pd G3 / G4 | Excellent | Another highly active pre-catalyst, often effective for a broad range of amine nucleophiles. |
| BrettPhos Pd G3 | Excellent | Specifically designed for coupling primary amines and known for high reactivity.[14] |
-
Possible Cause B: Potent Poisoning from an External Contaminant
-
Causality: Trace amounts of sulfur or phosphorus compounds from starting materials are classic and potent poisons for palladium catalysts.[3][7][8] Sulfur binds very strongly and irreversibly to palladium surfaces, blocking all catalytic activity.[7] Trivalent phosphorus impurities can also interfere with the desired ligand exchange.[15]
-
Troubleshooting & Solution: Diagnose and Purify.
-
Diagnostic Test: Run the reaction with a new, high-purity batch of starting materials and solvents. If this reaction works, your original materials are the source of the poison.[10]
-
Purification Protocol: If a starting material is suspected, purify it. A common and effective method is to treat a solution of the material with activated carbon, which adsorbs many sulfur-containing impurities, followed by filtration through celite.[8] Recrystallization can also be effective.
-
Analytical Confirmation: For process development, consider submitting samples of your starting materials for elemental analysis by ICP-OES/ICP-MS to quantify levels of sulfur, lead, arsenic, and other potential poisons.[16] GC-MS can be used to detect volatile organic poisons.[5][6]
-
-
Guide 2: Issue - Reaction Starts but Stalls Prematurely
This symptom typically suggests a less potent poison that acts gradually or catalyst decomposition over time.
-
Possible Cause A: Thermal Decomposition and Aggregation
-
Causality: At elevated temperatures (e.g., >100-110 °C), the catalytically active L-Pd(0) species can begin to decompose. The phosphine ligands may dissociate, and the "naked" Pd(0) atoms can aggregate into larger, catalytically inactive clusters, precipitating as palladium black.[1][2]
-
Troubleshooting & Solution: Optimize Reaction Conditions.
-
Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80-90 °C) and run it for a longer time. The use of a highly active catalyst system (as described in Guide 1) often allows for lower reaction temperatures.[1]
-
Screen Solvents and Bases: The choice of solvent and base can significantly impact catalyst stability. For instance, a switch from NaOtBu to K₃PO₄ might be beneficial, or using a solvent like dioxane versus toluene can alter the outcome.[1]
-
-
-
Possible Cause B: Gradual Poisoning or Product Inhibition
-
Causality: A low-level impurity might be slowly deactivating the catalyst over the course of the reaction. Alternatively, as the product concentration builds, it begins to effectively compete with the starting material for catalyst binding, leading to the observed stall.[1]
-
Troubleshooting & Solution: Test for Deactivation and Drive the Reaction.
-
Catalyst "Kicker" Charge: The most direct diagnostic test is to add a second, small charge of fresh catalyst (a "kicker charge") to the stalled reaction mixture under inert conditions.[8] If the reaction restarts, it confirms the original catalyst was deactivated.
-
Increase Catalyst Loading: While not ideal for process efficiency, a modest increase in the initial catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes be enough to push the reaction to completion despite gradual poisoning.
-
Use a Guard Bed: For liquid reactants, passing them through a small plug of activated alumina or silica gel immediately before use can remove polar impurities that might act as poisons.[10]
-
-
Section 3: Visual Guides & Workflows
Diagram 1: Mechanism of Catalyst Deactivation by Pyrazine Substrate
Caption: Deactivation pathway where the pyrazine substrate binds to the active Pd(0) catalyst.
Diagram 2: Troubleshooting Workflow for a Failed Reaction
Caption: A step-by-step logical workflow for troubleshooting catalyst poisoning issues.
Section 4: Experimental Protocols
Protocol 1: Diagnostic "Kicker" Test for Catalyst Deactivation
-
Once the reaction has visibly stalled (monitor by TLC or LC-MS), ensure the reaction vessel is under a positive pressure of inert gas (Argon or Nitrogen).
-
Prepare a small amount (e.g., 0.2-0.5 mol% relative to the original substrate loading) of the fresh catalyst/pre-catalyst in a separate vial inside a glovebox.
-
Quickly add the solid catalyst to the stirring reaction mixture.
-
Reseal the vessel and continue to heat at the reaction temperature.
-
Monitor the reaction progress over the next 1-2 hours. A significant increase in conversion indicates the original catalyst was deactivated.[8]
Protocol 2: Purification of Starting Material via Activated Carbon
-
Dissolve the suspected starting material (e.g., this compound) in a suitable organic solvent (e.g., ethyl acetate, toluene) to a concentration of ~0.1-0.2 M.
-
Add activated carbon (approx. 5-10% by weight of the substrate).
-
Stir the slurry at room temperature for 30-60 minutes.
-
Prepare a short plug of celite or silica gel in a fritted funnel.
-
Filter the slurry through the plug, washing with fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to recover the purified material.[8]
References
- Benchchem, Technical Support Center: Catalyst Poisoning in Acid-Catalyzed Ketaliz
- Benchchem, Technical Support Center: Catalyst Deactiv
- LCGC, Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedic
- Intertek, C
- ResearchGate, Poisoning and deactivation of palladium c
- ResearchGate, Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling, [Link]
- Gulf Bio Analytical, C
- Benchchem, Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes,
- Jacobs, How to Prevent Catalyst Poisoning
- G.A.S.
- P. Albers et al., Poisoning and deactivation of palladium catalysts, Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286 (2001).
- NIH, Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS, [Link]
- PubMed, Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions, [Link]
- NIH, Bypassing the Limitations of Directed C–H Functionaliz
- WuXi AppTec, Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?,
- ACS GCI Pharmaceutical Roundtable, Buchwald-Hartwig Amin
- Royal Society of Chemistry, Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoaryl
- Michigan State University Chemistry, Nucleophilicity of Sulfur Compounds,
- Chemistry LibreTexts, Buchwald-Hartwig Amin
- NIH, Developing Ligands for Palladium(II)
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- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemical Reactivity [www2.chemistry.msu.edu]
- 16. Catalyst Poisoning Testing [intertek.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-bromo-3-(ethylamino)pyrazine Derivatives
Welcome to the technical support center dedicated to the synthesis and optimization of 2-Amino-5-bromo-3-(ethylamino)pyrazine derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges. Our goal is to move beyond simple step-by-step instructions and empower you with the causal understanding needed to rationalize and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and optimization of the target pyrazine derivatives.
Q1: What is a viable synthetic strategy for preparing this compound?
A common and effective strategy involves a multi-step sequence starting from a commercially available precursor. A logical pathway is the nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrazine.
-
Starting Material: Begin with 2-Amino-3,5-dibromopyrazine. This intermediate is crucial as the bromine atoms activate the pyrazine ring for nucleophilic substitution and provide distinct reaction sites.[2]
-
Selective Amination: The core of the synthesis is the selective reaction of 2-Amino-3,5-dibromopyrazine with ethylamine. The bromine at the 3-position is generally more susceptible to nucleophilic attack than the one at the 5-position due to the electronic influence of the adjacent amino group. This regioselectivity is key to a successful synthesis.
-
Optimization & Purification: The reaction conditions for the amination step—including solvent, base, and temperature—must be carefully optimized to maximize yield and minimize side products. Purification is typically achieved via column chromatography or recrystallization.[3]
Q2: My overall yield is consistently low. What are the most common bottlenecks?
Low yields in multi-step syntheses can be attributed to several factors.[4] For this specific pyrazine derivative, the critical points of failure are:
-
Inefficient Nucleophilic Substitution: This is the most frequent cause. The pyrazine ring, while electron-deficient, may still require specific conditions to react efficiently. Factors like solvent choice, base strength, and temperature play a huge role in the reaction rate.[5]
-
Side Product Formation: Competing reactions can significantly reduce the yield of the desired product. This includes di-substitution (reaction at both bromine sites), or reaction with the existing 2-amino group.
-
Product Loss During Workup and Purification: The target compound may have some aqueous solubility, leading to loss during liquid-liquid extraction.[4] Additionally, improper selection of chromatography conditions can result in poor separation and product loss.
Q3: The nucleophilic substitution with ethylamine is sluggish or fails completely. What are the most critical parameters to investigate?
The success of a nucleophilic aromatic substitution (SNAr) reaction hinges on stabilizing the negatively charged intermediate (Meisenheimer complex). The following parameters are paramount:
-
Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or NMP are generally superior for SNAr reactions. These solvents effectively solvate the cation of the base but poorly solvate the amine nucleophile, increasing its effective reactivity.[6] Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, stabilizing it and reducing its potency.[7][8]
-
Base Selection: A base is often required to deprotonate the ethylamine, increasing its nucleophilicity, or to scavenge the HBr byproduct. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good choice to prevent it from competing with the ethylamine nucleophile.[3]
-
Temperature Control: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to degradation or the formation of unwanted byproducts.[4] Microwave-assisted heating can sometimes provide rapid and controlled heating, leading to improved yields and shorter reaction times.[3]
-
Catalysis: In some cases, palladium-catalyzed amination (Buchwald-Hartwig reaction) can be an effective alternative, especially if direct SNAr is challenging. However, this adds complexity and cost.[9]
Q4: How can I minimize the formation of the di-substituted byproduct, 2-Amino-3,5-bis(ethylamino)pyrazine?
Controlling stoichiometry and reaction time is key.
-
Control Reactant Equivalents: Use a controlled amount of ethylamine, typically ranging from 1.0 to 1.5 equivalents. A large excess will inevitably drive the reaction towards di-substitution.
-
Monitor Reaction Progress: Diligently monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to stop the reaction once the starting material is consumed but before significant amounts of the di-substituted product appear.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the mono-substitution product, as the activation energy for the second substitution is often higher.
Section 2: Troubleshooting Guide
This guide provides specific solutions to common experimental problems.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Conversion in Amination Step | 1. Insufficient Reagent Nucleophilicity | • Increase Equivalents of Base: Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) to ensure the ethylamine is sufficiently deprotonated and reactive. • Use a Stronger Base: If TEA or DIPEA is ineffective, consider a stronger, non-nucleophilic base like DBU. |
| 2. Inappropriate Solvent | • Switch to a Polar Aprotic Solvent: As discussed in the FAQ, solvents like DMSO or DMF are superior for SNAr reactions as they enhance nucleophile reactivity.[5] Ensure the solvent is anhydrous, as water can interfere with the reaction.[10] | |
| 3. Reaction Temperature Too Low | • Gradually Increase Temperature: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C, then to 120°C), monitoring for product formation and byproduct generation by TLC/LC-MS. | |
| Multiple Unidentified Byproducts | 1. Reaction with 2-Amino Group | • Employ a Protecting Group: Protect the 2-amino group as a carbamate (e.g., Boc) or an amide before the amination step. The protecting group can be removed in a final step. This strategy ensures the ethylamine reacts only at the desired halogenated sites.[11][12] |
| 2. Thermal Degradation | • Lower Reaction Temperature: High temperatures can cause the pyrazine ring or starting materials to decompose.[4] • Use an Inert Atmosphere: Conduct the reaction under nitrogen or argon to prevent air oxidation of sensitive intermediates.[13] | |
| Difficult Purification | 1. Poor Separation on Silica Gel | • Screen Eluent Systems: Test various solvent systems for column chromatography (e.g., Hexane/Ethyl Acetate, DCM/Methanol). Adding a small amount of triethylamine (~0.5%) to the eluent can help reduce tailing of basic amine compounds on silica gel. • Consider Reverse-Phase Chromatography: If normal-phase fails, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may provide better separation. |
| 2. Product Co-elutes with a Byproduct | • Derivative Formation: If separation is impossible, consider converting the desired product into a derivative (e.g., by reacting the 2-amino group) that has different chromatographic properties. After purification, the original functionality can be restored. |
Section 3: Visualization & Workflow
Troubleshooting Workflow for Low Yield in Amination
The following diagram outlines a logical decision-making process when troubleshooting a low-yielding amination reaction.
Caption: Troubleshooting decision tree for low yield.
General Synthetic Pathway
This diagram illustrates the proposed synthetic route.
Caption: Proposed SNAr reaction pathway.
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of this compound
Disclaimer: This is a representative protocol and may require optimization for specific substrates and scales. Always perform a thorough risk assessment before starting any chemical synthesis.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-3,5-dibromopyrazine (1.0 eq).
-
Solvent and Reagents: Add anhydrous DMSO (or DMF) to create a ~0.2 M solution. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Nucleophile Addition: Add ethylamine (1.2 eq). Note: Ethylamine can be added as a solution in a compatible solvent (e.g., THF) or as a salt (e.g., ethylamine hydrochloride), in which case an additional equivalent of base is required.
-
Heating and Monitoring: Heat the reaction mixture to 100-120 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) or LC-MS every 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate or dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0% to 50% ethyl acetate in hexane) to isolate the final product.
Table 1: Example Data for Amination Reaction Optimization
The following table illustrates how experimental variables can affect the outcome. Yields are hypothetical and for illustrative purposes.
| Entry | Solvent | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Ethanol | TEA (2.0) | 80 | 24 | <10 | Protic solvent likely inhibits nucleophilicity.[7] |
| 2 | Toluene | TEA (2.0) | 110 | 24 | 25 | Incomplete conversion; low polarity. |
| 3 | DMF | DIPEA (2.0) | 100 | 12 | 65 | Good conversion; polar aprotic solvent is effective.[6] |
| 4 | DMSO | DIPEA (2.0) | 100 | 8 | 78 | Excellent conversion; DMSO often superior for SNAr. |
| 5 | DMSO | K₂CO₃ (2.0) | 120 | 10 | 72 | Inorganic base is effective but may require higher temp. |
| 6 | DMSO | DIPEA (2.0) | 140 | 6 | 55 | Decreased yield suggests product degradation at higher temp.[4] |
Section 5: References
-
BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives. Retrieved from
-
BenchChem. (n.d.). The Discovery and Evolution of Substituted Pyrazines: A Technical Guide. Retrieved from
-
BIOSYNCE. (2025, October 10). What are the side-reactions in pyrazine synthesis? Retrieved from
-
BenchChem. (n.d.). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrazine-2-amidoxime. Retrieved from
-
Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351-1354.
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
-
WorldOfChemicals. (2025, March 1). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-2884.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Mancini, P. M., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1133-1138.
-
Martinez, R. D., Mancini, P. M., Vottero, L. R., & Nudelman, N. S. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1427-1431.
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. biosynce.com [biosynce.com]
Technical Support Center: Strategies to Prevent Protodebromination of 2-Amino-5-bromo-3-(ethylamino)pyrazine
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for a common challenge encountered during the synthetic manipulation of 2-Amino-5-bromo-3-(ethylamino)pyrazine: the undesired side reaction of protodebromination. This phenomenon, where the bromine atom is replaced by a hydrogen atom, can significantly lower the yield of your desired cross-coupling product and introduce purification challenges.[1] This document offers a structured approach to understanding the root causes of protodebromination and provides actionable troubleshooting strategies and optimized protocols to mitigate this issue.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound and related electron-rich heteroaromatic compounds.
Q1: What is protodebromination and why is it a problem with my substrate?
A1: Protodebromination is an undesired side reaction where the bromine atom on your pyrazine ring is replaced by a hydrogen atom.[1] This leads to the formation of 2-Amino-3-(ethylamino)pyrazine as a byproduct, reducing the yield of your intended product and complicating downstream purification. This compound is particularly susceptible to this reaction due to the electron-donating nature of the amino and ethylamino groups, which increase the electron density of the pyrazine ring. This enhanced electron density can make the C-Br bond more reactive towards certain reagents and intermediates in your reaction mixture.[2]
Q2: I'm observing my starting material being consumed, but my desired product yield is low, with a significant amount of a lower molecular weight byproduct. Could this be protodebromination?
A2: Yes, this is a classic sign of protodebromination. The byproduct, 2-Amino-3-(ethylamino)pyrazine, has a lower molecular weight than your starting material. You can confirm its identity by mass spectrometry (MS) or by comparing its retention time in liquid chromatography (LC) to a known standard if available.
Q3: What are the most common causes of protodebromination in palladium-catalyzed cross-coupling reactions?
A3: Several factors can promote protodebromination in palladium-catalyzed reactions.[1] These include:
-
Formation of Palladium-Hydride Species: These highly reactive species can be generated from various sources in the reaction mixture, such as solvents (e.g., alcohols), water, or even the amine or phosphine ligands themselves.[3]
-
Slow Reductive Elimination: If the final step of the catalytic cycle (reductive elimination to form the product) is slow, it allows more time for competing side reactions like protodebromination to occur.
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition and the formation of unwanted byproducts, including the protodebrominated compound.[1]
-
Choice of Base and Solvent: The base and solvent system can significantly influence the reaction pathway. Some bases and solvents are more prone to generating hydride species.[1][4]
Q4: Can the quality of my reagents affect the level of protodebromination?
A4: Absolutely. The purity of your starting material, catalyst, ligands, and solvents is crucial. Impurities can interfere with the catalytic cycle and promote side reactions. For instance, aged or improperly stored palladium catalysts may contain inactive palladium black, which can promote decomposition pathways.[5] Similarly, solvents that are not rigorously degassed can contain dissolved oxygen, which can lead to catalyst deactivation and side reactions.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with protodebromination.
Issue 1: Significant Protodebromination Observed by LC-MS
Potential Cause 1.1: Suboptimal Catalyst and Ligand System
The choice of palladium catalyst and ligand is paramount in controlling the delicate balance of the catalytic cycle.[6] For electron-rich substrates like this compound, a well-chosen ligand can stabilize the palladium center and promote the desired reductive elimination over competing pathways.[7]
Troubleshooting Steps:
-
Ligand Screening: Switch to bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or tBuXPhos are known to promote efficient reductive elimination and can minimize the lifetime of intermediates that may lead to protodebromination.[6][8]
-
Precatalyst Selection: Utilize modern, well-defined palladium precatalysts (e.g., G3 or G4 precatalysts). These ensure the efficient generation of the active Pd(0) species and can lead to cleaner reactions with lower catalyst loadings compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[9]
-
Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can push the reaction to completion faster, minimizing the time for side reactions to occur. However, excessive catalyst can also lead to more decomposition and byproduct formation. Screen a range of catalyst loadings (e.g., 1-5 mol%).
Table 1: Effect of Different Palladium Catalysts and Ligands on Protodebromination
| Catalyst System | Ligand | Typical Observation | Recommendation |
| Pd(PPh₃)₄ | PPh₃ | Can be effective, but may require higher temperatures, increasing protodebromination risk. | Consider as a baseline, but screen more modern systems. |
| Pd(OAc)₂ / SPhos | SPhos | Good performance, bulky ligand promotes reductive elimination. | A strong candidate for initial screening. |
| XPhos Pd G3 | XPhos | Often provides high activity and selectivity at lower temperatures. | Highly recommended for challenging substrates. |
| Pd₂(dba)₃ / tBuXPhos | tBuXPhos | Very bulky ligand, can be effective for difficult couplings. | Use with rigorously degassed solvents to prevent catalyst decomposition.[5] |
Potential Cause 1.2: Inappropriate Base and Solvent Combination
The base and solvent play critical roles beyond simply facilitating the reaction. They can influence catalyst activity, substrate solubility, and the generation of species that lead to protodebromination.[4][10]
Troubleshooting Steps:
-
Base Selection: Weaker bases are often preferred to minimize protodebromination. Strong bases can sometimes act as hydride sources or promote other side reactions.[11] Consider switching from strong bases like NaOtBu to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Solvent Screening: Aprotic solvents are generally preferred to minimize the presence of active hydrogen sources. Toluene, dioxane, and CPME are good starting points.[6] Avoid alcohol-based solvents if protodebromination is a significant issue. Ensure all solvents are anhydrous and rigorously degassed.
-
Anhydrous Conditions: If possible, use anhydrous reagents and solvents. Water can be a source of protons for the protodebromination reaction.[6]
Issue 2: Reaction Stalls or Proceeds Slowly, Leading to Increased Byproduct Formation
Potential Cause 2.1: Inefficient Oxidative Addition or Reductive Elimination
For the catalytic cycle to be efficient, each step must proceed at a reasonable rate. If either the initial oxidative addition of the C-Br bond to the palladium center or the final reductive elimination of the product is slow, the reaction may stall, allowing side reactions to dominate.[12]
Troubleshooting Steps:
-
Temperature Optimization: While high temperatures can increase protodebromination, a temperature that is too low may result in a sluggish reaction.[1] Perform a temperature screen (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and selectivity.
-
Ligand Electronic Effects: Electron-rich ligands generally accelerate oxidative addition, which is often the rate-limiting step for aryl bromides.[7] The use of bulky, electron-rich phosphine ligands, as mentioned previously, is beneficial here as well.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing protodebromination.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions to Minimize Protodebromination
This protocol outlines a systematic approach to screening key reaction parameters.
Materials:
-
This compound
-
Coupling partner (e.g., boronic acid, amine)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Preparation of Reaction Vials: In an inert atmosphere glovebox, add the this compound (1.0 equiv.), the coupling partner (1.2 equiv.), and the base (2.0-3.0 equiv.) to a series of reaction vials.
-
Catalyst Addition: To each vial, add the palladium precatalyst (e.g., 2 mol%).
-
Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration.
-
Reaction Setup: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature.
-
Monitoring: Stir the reactions for a set period (e.g., 12-24 hours). Monitor the progress by taking small aliquots for LC-MS analysis to determine the ratio of desired product to the protodebrominated byproduct.
-
Analysis: Compare the results from different conditions (catalyst, base, solvent, temperature) to identify the optimal parameters for minimizing protodebromination.
Visualizing the Proposed Mechanism of Protodebromination
Caption: Proposed mechanism of protodebromination in Pd-catalyzed cross-coupling.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Side Products in Suzuki Reactions.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- BenchChem. (2025).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wagner, P., Bollenbach, M., Doebelin, C., Bihel, F., Bourguignon, J.-J., Salome, C., & Schmitt, M. (2014).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2020). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 39(12), 2259–2271. [Link]
- ResearchGate. (2015). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- University of Windsor. (n.d.). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. [Link]
- ACS Publications. (2000). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. [Link]
- MDPI. (2024).
- ResearchGate. (2019). Base-Catalyzed Aryl-B(OH)
- ResearchGate. (2018). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. uwindsor.ca [uwindsor.ca]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 12. theses.enscm.fr [theses.enscm.fr]
Technical Support Center: Solubility Enhancement for 2-Amino-5-bromo-3-(ethylamino)pyrazine
Introduction
Welcome to the technical support guide for 2-Amino-5-bromo-3-(ethylamino)pyrazine. This document serves as a centralized resource for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. This compound, like many heterocyclic compounds rich in nitrogen and bromine, presents low intrinsic solubility in aqueous media, a significant hurdle for in-vitro assays, formulation development, and achieving desired bioavailability.[1][2]
This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) designed to systematically address and overcome these solubility challenges. Our approach is grounded in fundamental physicochemical principles, offering practical, step-by-step protocols and explaining the scientific rationale behind each technique.
Understanding the Molecule: A Physicochemical Overview
This compound possesses several structural features that dictate its solubility behavior:
-
Pyrazine Core: A heterocyclic, aromatic ring that contributes to the molecule's hydrophobicity.
-
Amino Groups: Two amino groups (-NH2 and -NH-CH2CH3) which are weak bases. These groups can be protonated in acidic conditions, forming more soluble cationic salts.
-
Bromo Group: The bromine atom increases the molecular weight and contributes to the overall lipophilicity of the compound.
This combination of a hydrophobic core with weakly basic functional groups suggests that its aqueous solubility will be intrinsically low but highly dependent on pH.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound precipitated immediately when I diluted my DMSO stock into an aqueous buffer. What went wrong?
This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous system where its solubility is much lower.[3] The final concentration of the organic co-solvent is often too low to maintain the compound in solution.
Troubleshooting & Optimization:
-
Optimize Final Co-solvent Concentration: For many cell-based assays, the final DMSO concentration should be kept low (typically ≤0.5%) to avoid cellular toxicity. However, this may be too low to maintain solubility. Determine the highest tolerable DMSO concentration for your specific assay and use that as your target.[3]
-
Use a Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer solution first, and then further dilute this intermediate solution into the final aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[3]
-
Vortex During Addition: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion can help prevent localized supersaturation and subsequent precipitation.
Q2: How can I leverage pH to improve the solubility of this compound?
Given the presence of weakly basic amino groups, pH adjustment is the most direct and effective method to enhance the solubility of this compound.[4][5] By lowering the pH of the aqueous solution, you can protonate these nitrogen atoms, forming a more polar and thus more water-soluble salt.
Troubleshooting & Optimization:
-
Determine the pKa: If the pKa of the compound is not known, it should be determined experimentally or computationally. The pKa is the pH at which the compound is 50% ionized. To achieve significant solubilization, the pH of the solution should be at least 1-2 units below the pKa of the basic functional group.
-
Create a pH-Solubility Profile: Measure the solubility of the compound across a range of pH values (e.g., from pH 2 to pH 8) using appropriate buffers (e.g., phosphate, citrate). This will identify the optimal pH range for solubilization.[6]
-
Select a Biologically Compatible Buffer: Choose a buffer system that maintains the desired pH and is compatible with your downstream application. For example, citrate buffers are often used for low pH ranges, while phosphate-buffered saline (PBS) is common for physiological pH, though it may not be acidic enough for this compound.
-
Beware of Precipitation on pH Shift: Be aware that if the buffered, acidic solution of your compound is later introduced into a system with a higher pH (e.g., cell culture media at pH 7.4), the compound may precipitate as it deprotonates back to its less soluble free base form.[5]
Hypothetical pH-Solubility Data
| pH of Aqueous Buffer | Expected Solubility of a Weak Base | Rationale |
|---|---|---|
| 2.0 | High | The compound is fully protonated, forming a soluble salt. |
| 4.0 | Moderate to High | The compound is significantly protonated. |
| 6.0 | Low | Approaching the pKa, a significant portion is in the neutral, less soluble form. |
| 7.4 | Very Low | The compound is predominantly in its neutral, poorly soluble free base form. |
| 9.0 | Very Low | The compound is almost entirely in its free base form. |
Q3: Adjusting the pH is not sufficient or not compatible with my experiment. What other simple techniques can I try?
If pH modification is not an option, using co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[7][8]
Troubleshooting & Optimization:
-
Select an Appropriate Co-solvent: Common co-solvents for pharmaceutical applications include ethanol, propylene glycol (PG), polyethylene glycols (PEGs, especially PEG 400), and glycerin.[8][9][10] The choice depends on the specific requirements of your experiment, including toxicity and potential for interference.
-
Optimize the Co-solvent Ratio: The solubility of the compound will generally increase with a higher percentage of co-solvent. However, high concentrations can be toxic or may alter biological activity. It is crucial to create a dose-response curve to determine the maximum tolerable co-solvent concentration in your experimental system.
-
Combined Approach: A powerful strategy is to combine pH adjustment with co-solvency.[11] For example, using a 10% ethanol solution buffered at pH 4.0 will likely provide significantly higher solubility than either method alone.
Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range | Key Considerations |
|---|---|---|
| Ethanol | 5-20% (v/v) | Can cause cellular stress at higher concentrations.[10] |
| Propylene Glycol (PG) | 10-40% (v/v) | Generally well-tolerated; can be viscous.[8] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | Low toxicity; widely used in parenteral formulations.[12] |
| Dimethyl Sulfoxide (DMSO) | <1% (v/v) for biological assays | High solubilizing power but can have pleiotropic effects on cells. |
Q4: I need to prepare a more concentrated stock for an in vivo study. Should I consider surfactants?
Yes, surfactants are excellent solubilizing agents, particularly for achieving higher drug concentrations. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[13][14] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[15]
Troubleshooting & Optimization:
-
Choose the Right Surfactant: Non-ionic surfactants are generally preferred due to their lower toxicity. Common examples include Polysorbate 80 (Tween® 80) and various Cremophor® grades (e.g., Kolliphor® EL).[12][14]
-
Work Above the CMC: Ensure your surfactant concentration is above its CMC to enable micelle formation. The CMC value is specific to each surfactant and can be found in the literature or from the supplier.
-
Consider the Hydrophilic-Lipophilic Balance (HLB): The HLB value indicates the balance of hydrophilicity and lipophilicity of a surfactant. For creating oil-in-water emulsions or micellar solutions (which is the goal here), surfactants with a high HLB value (typically >10) are most effective.[13]
-
Potential for Drug-Surfactant Interactions: Be aware that surfactants can sometimes interact with biological systems or analytical equipment. Always run appropriate vehicle controls in your experiments.
Q5: My formulation requires long-term stability and high solubility. Is cyclodextrin complexation a suitable approach?
Cyclodextrin complexation is a sophisticated and highly effective technique for improving the solubility, stability, and bioavailability of poorly soluble drugs.[16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The hydrophobic this compound molecule can become entrapped within this cavity, forming a water-soluble "inclusion complex."[17][18]
Troubleshooting & Optimization:
-
Select the Appropriate Cyclodextrin: The choice of cyclodextrin depends on the size and shape of the drug molecule.
-
β-Cyclodextrin (BCD): Often a good fit for aromatic ring structures, but its own aqueous solubility is limited (~1.85 g/100 mL).[19]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity, making it a very common choice.[20]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®): An anionic derivative with excellent solubility and a strong safety profile, often used in commercial parenteral formulations.[20]
-
-
Determine the Stoichiometry: The drug-cyclodextrin complex typically forms in a 1:1 molar ratio, but other stoichiometries are possible. Phase solubility studies are essential to determine this relationship and the stability constant of the complex.[16]
-
Method of Preparation: Simple mixing or stirring is often sufficient, but techniques like kneading, co-evaporation, or freeze-drying can produce a more stable and soluble solid complex that can be reconstituted later.[19]
Visualizing the Decision Process and Mechanisms
A logical workflow can help in selecting the appropriate solubilization strategy.
Caption: Decision workflow for selecting a solubility enhancement method.
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Key Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is the gold standard for measuring the thermodynamic equilibrium solubility of a compound.[21][22]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different aqueous buffer or formulation vehicle of interest. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration no longer increases.[21]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a chemically compatible filter (e.g., 0.22 µm PVDF).[22]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC-UV, against a standard curve. This concentration represents the equilibrium solubility.[3]
Protocol 2: Phase Solubility Study for Cyclodextrin Complexation
This experiment determines the effect of a cyclodextrin on the drug's solubility and provides insight into the stoichiometry of the complex.[16]
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 40, 60, 80, 100 mM HP-β-CD).
-
Add Excess Drug: Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibrate and Analyze: Follow steps 2-5 from the Shake-Flask Method protocol for each concentration of cyclodextrin.
-
Plot and Interpret Data: Plot the total concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis).
-
A-type Profile: A linear relationship indicates the formation of a 1:1 soluble complex. The slope can be used to calculate the stability constant (Kc) of the complex.[16]
-
B-type Profile: The solubility increases initially and then plateaus or decreases, suggesting the formation of a less soluble complex at higher cyclodextrin concentrations.
-
References
This guide is for informational purposes. Always consult specific product datasheets and relevant safety data sheets (SDS) before handling any chemical compound. Experimental conditions should be optimized for your specific assay and systems.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. brieflands.com [brieflands.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpbr.in [ijpbr.in]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. jocpr.com [jocpr.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. scispace.com [scispace.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 19. oatext.com [oatext.com]
- 20. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-Amino-5-bromo-3-(ethylamino)pyrazine in DMSO
Welcome to the technical support center for 2-Amino-5-bromo-3-(ethylamino)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific reasoning to help you make informed decisions in your experiments.
Introduction: Understanding the Challenges
While this compound is a valuable compound in many research applications, its stability in DMSO, a common solvent for stock solutions, can be a concern. Pyrazine ring systems, particularly those with amino and halogen substituents, can be susceptible to degradation. This guide will walk you through troubleshooting common issues and provide best practices for handling and storage to ensure the integrity of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter, their probable causes, and actionable solutions.
Issue 1: Inconsistent or Decreased Bioactivity Over Time
Symptoms:
-
A freshly prepared solution of this compound shows expected activity in your assay, but the activity diminishes significantly in subsequent experiments using the same stock solution.
-
You observe variability in results between experiments conducted on different days with the same stock.
Potential Causes:
-
Chemical Degradation: The compound may be degrading in the DMSO stock solution, even at low temperatures. While specific degradation pathways for this molecule are not extensively published, related compounds like 2-aminothiazoles have shown susceptibility to decomposition in DMSO.[1]
-
Oxidation: The amino groups on the pyrazine ring can be susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Hydrolysis: Although DMSO is an aprotic solvent, trace amounts of water can lead to hydrolysis of the bromo substituent or other sensitive functional groups over time.
Solutions:
-
Aliquot and Store Properly:
-
Upon receiving the solid compound, store it in a desiccator at the recommended temperature (typically -20°C or lower) to protect it from moisture and light.[2][3]
-
When preparing a DMSO stock solution, do so with anhydrous DMSO if possible.
-
Immediately after preparation, aliquot the stock solution into small, single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles and reduces exposure to air and moisture.[1]
-
-
Perform a Stability Study:
-
To understand the stability of the compound in your specific experimental conditions, conduct a simple stability study.
-
Prepare a fresh stock solution and measure its concentration and purity using an appropriate analytical method (e.g., HPLC-UV or LC-MS).
-
Store aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and re-analyze them at various time points (e.g., 24 hours, 48 hours, 1 week, 1 month).
-
-
Use Freshly Prepared Solutions:
-
Whenever possible, prepare fresh working solutions from a recently prepared stock solution for each experiment. This is the most reliable way to ensure consistent results.
-
Issue 2: Color Change in DMSO Stock Solution
Symptoms:
-
A freshly prepared, colorless or pale-yellow stock solution of this compound in DMSO develops a darker yellow, brown, or even reddish color over time.
Potential Causes:
-
Formation of Chromophoric Degradation Products: The color change is a strong indicator of chemical degradation. The formation of oxidized species or other conjugated systems can lead to the absorption of visible light.
-
Solvent Impurities: While less common with high-purity DMSO, impurities in the solvent could react with the compound.
Solutions:
-
Visual Inspection Before Use:
-
Always visually inspect your stock solution before use. If you notice a significant color change, it is advisable to discard the solution and prepare a fresh one.
-
-
Use High-Purity, Anhydrous DMSO:
-
Ensure you are using a high-quality, anhydrous grade of DMSO to minimize the presence of water and other reactive impurities.
-
-
Inert Atmosphere:
-
For highly sensitive experiments, consider preparing and aliquoting the DMSO stock solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Experimental Protocol: Assessing the Stability of this compound in DMSO
This protocol provides a framework for conducting an in-house stability study.
Objective: To determine the degradation rate of this compound in DMSO under various storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated analytical balance
-
Amber glass vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Dissolve the compound completely by vortexing. Gentle warming (to no more than 30°C) may be used if necessary, but avoid excessive heat.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for analysis.
-
Analyze the sample by HPLC-UV or LC-MS to determine the initial peak area and purity. This will serve as your baseline.
-
-
Storage Conditions:
-
Aliquot the remaining stock solution into multiple amber glass vials.
-
Store the vials under different conditions:
-
Room Temperature (exposed to light and dark)
-
4°C
-
-20°C
-
-80°C
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.
-
Allow the frozen vials to thaw completely at room temperature.
-
Analyze the samples by HPLC-UV or LC-MS using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Data Presentation:
| Storage Condition | Day 1 (% Remaining) | Day 3 (% Remaining) | Day 7 (% Remaining) | Day 14 (% Remaining) | Day 30 (% Remaining) |
| Room Temp (Light) | |||||
| Room Temp (Dark) | |||||
| 4°C | |||||
| -20°C | |||||
| -80°C |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for a DMSO stock solution of this compound?
Based on general best practices for potentially unstable compounds, long-term storage at -80°C is recommended. For short-term storage (a few days to a week), -20°C may be acceptable. Avoid storing the solution at 4°C or room temperature for extended periods.
Q2: How many times can I freeze-thaw my stock solution?
Ideally, you should aliquot your stock solution into single-use volumes to avoid freeze-thaw cycles altogether. Each freeze-thaw cycle can introduce moisture and accelerate degradation. If you must reuse a stock vial, limit the number of freeze-thaw cycles to a maximum of 2-3.
Q3: Can I use a different solvent instead of DMSO?
The choice of solvent depends on the requirements of your downstream application. If you are experiencing significant stability issues with DMSO, you could consider other aprotic solvents like DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone), but you would need to validate the compound's stability in these solvents as well. For some biological assays, preparing a fresh solution in an aqueous buffer with a small amount of co-solvent immediately before use might be an option.
Q4: What could be the potential degradation pathway for this compound in DMSO?
While not definitively studied for this specific molecule, a plausible degradation pathway could involve nucleophilic substitution of the bromine atom by trace amounts of water or other nucleophiles present. The amino groups could also be susceptible to oxidation. The ethylamino group could also be involved in intramolecular reactions or rearrangements.
Q5: Are there any visual cues I should look for that indicate degradation?
Yes, a noticeable color change (e.g., from colorless to yellow or brown) is a strong indicator of degradation. The formation of precipitates can also suggest that the compound is degrading into less soluble products or that its solubility has decreased due to changes in the solution over time.
Visualizing Workflows and Concepts
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting stability issues.
Potential Degradation Pathway
Caption: A diagram of potential degradation pathways.
References
- BIOFOUNT.912773-09-2|2-Amino-5-bromo-3-(diethylamino)pyrazine.[Link]
- Welin, M., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 23(66), 16894-16898. [Link]
Sources
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Pyrazine-Based Small Molecule Inhibitors
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and critical challenge of minimizing off-target effects of small molecule inhibitors, with a particular focus on compounds featuring a pyrazine core, such as 2-Amino-5-bromo-3-(ethylamino)pyrazine. While specific data for this exact molecule is limited in public literature, the principles and methodologies discussed herein are broadly applicable to pyrazine-based kinase inhibitors and other small molecules used in research. Our goal is to equip you with the knowledge and tools to ensure the specificity of your experiments and the integrity of your data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my research?
Q2: What are the common causes of off-target effects for pyrazine-based inhibitors and other small molecules?
A: Off-target effects can stem from several factors:
-
Structural Similarity: Many small molecules, including those with a pyrazine core, are designed to bind to specific domains on proteins, such as the ATP-binding pocket of kinases.[2] The high degree of conservation in these binding sites across different protein families makes it challenging to design perfectly selective inhibitors.[6]
-
Compound Promiscuity: Certain chemical scaffolds are inherently more prone to interacting with multiple proteins. The pyrazine ring itself, with its heteroaromatic nature, can participate in various non-polar and polar interactions, including hydrogen bonding with protein residues.[2]
-
High Compound Concentration: Using concentrations of an inhibitor that are significantly higher than its binding affinity (Ki) or half-maximal inhibitory concentration (IC50) for the intended target dramatically increases the likelihood of binding to lower-affinity off-target proteins.[7][8] It is generally recommended to use the lowest concentration that elicits the desired on-target effect.[8]
-
Compound Purity: The presence of impurities from the synthesis process can lead to unexpected biological activity that is incorrectly attributed to the primary compound.[4][9] Rigorous purity assessment is therefore a critical and often overlooked aspect of experimental design.[4][9][10]
Q3: How can I proactively minimize off-target effects in my experimental design?
A: A multi-faceted approach is essential for minimizing off-target effects:
-
Thorough Literature Review: Before starting your experiments, conduct a comprehensive review of the literature to understand the known selectivity profile of your inhibitor and any reported off-target activities.[7]
-
Use Appropriate Concentrations: Perform dose-response experiments to determine the minimal effective concentration for your on-target effect.[8] Avoid using concentrations significantly above the IC50 value for your target.[7]
-
Employ Control Experiments: The use of appropriate controls is fundamental. This includes vehicle controls (e.g., DMSO), and more importantly, structurally related inactive analogs of your compound if available.[7]
-
Orthogonal Approaches: Validate your findings using non-pharmacological methods, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout/knockdown, to confirm that the observed phenotype is a direct result of inhibiting the intended target.[1]
-
Use Structurally Unrelated Inhibitors: If possible, use a second, structurally distinct inhibitor that targets the same protein.[8] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[8]
Q4: What is the importance of compound purity, and how can I assess it?
Purity Assessment Methods:
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Assesses the number and relative abundance of components in a sample, providing a percentage purity value.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the identity of the main component by its mass-to-charge ratio and provides information on the mass of any impurities.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[4][9] |
It is best practice to obtain a certificate of analysis (CoA) from the supplier and, if possible, to independently verify the purity and identity of the compound.[12]
Q5: What is the difference between biochemical and cellular selectivity profiling, and which should I prioritize?
A: Both biochemical and cellular selectivity profiling are important, but they provide different and complementary information.
-
Biochemical Selectivity Profiling: These assays use purified enzymes (e.g., a panel of kinases) to determine the inhibitory activity of a compound in a cell-free system.[13][14] They are excellent for determining the intrinsic affinity of a compound for a wide range of potential targets.[13]
-
Cellular Selectivity Profiling: These assays measure the engagement of a compound with its target within a live-cell context.[15][16] Techniques like the NanoBRET™ Target Engagement assay provide a more physiologically relevant measure of selectivity, as they account for factors like cell permeability and competition with endogenous ligands (e.g., ATP).[16]
Prioritization: While biochemical assays are a good starting point, cellular assays are becoming increasingly critical for validating on-target activity.[15] Discrepancies between biochemical and cellular data are common and can reveal important information about a compound's properties, such as poor cell permeability or rapid metabolism.[17] Therefore, a combination of both is ideal for a comprehensive understanding of your inhibitor's selectivity.
Part 2: Troubleshooting Guide: Unexpected Phenotypes and Inconsistent Data
Issue 1: The observed cellular phenotype is inconsistent with the known or expected function of the target protein.
-
Possible Cause 1: Off-target activity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Does the unexpected phenotype track with the on-target IC50? If it only appears at much higher concentrations, it is likely an off-target effect.[7]
-
Use a Structurally Unrelated Inhibitor: Test a different inhibitor for the same target. If the unexpected phenotype is not replicated, it is likely an off-target effect of your original compound.[8]
-
Conduct a Rescue Experiment: If possible, overexpress a mutant version of your target that is resistant to the inhibitor. If the phenotype is not rescued, it is likely off-target.
-
Kinome Profiling: Consider having your compound screened against a broad panel of kinases to identify potential off-targets.[18]
-
-
-
Possible Cause 2: Compound degradation or instability.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared dilutions of your inhibitor from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
-
Check for Precipitates: Visually inspect your working solutions for any signs of precipitation, as this can lead to inaccurate dosing.
-
Assess Stability: If you suspect instability in your cell culture media, you can use analytical methods like HPLC to assess the compound's integrity over the course of your experiment.
-
-
Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
-
Possible Cause 1: Off-target toxicity.
-
Guidance: The cytotoxicity may be due to the inhibition of one or more off-target proteins that are essential for cell survival.
-
Consult Off-Target Databases: Use computational tools and databases to predict potential off-targets that could be linked to toxicity.[5][19]
-
Lower the Concentration: Determine if a lower, non-toxic concentration can still achieve a measurable on-target effect.
-
Consider a More Selective Inhibitor: If available, switch to a more selective inhibitor for your target.
-
-
-
Possible Cause 2: Non-specific effects.
-
Guidance: At high concentrations, some compounds can cause non-specific effects such as membrane disruption or aggregation.[20]
-
Include a Negative Control Compound: Use a structurally similar but inactive analog to see if it also causes cytotoxicity.
-
Assay for Aggregation: Perform assays to check if your compound forms aggregates at the concentrations used.
-
-
Issue 3: My inhibitor shows high potency in a biochemical assay but is much less effective in a cell-based assay.
-
Possible Cause 1: Poor cell permeability.
-
Possible Cause 2: Cellular metabolism of the compound.
-
Troubleshooting Steps:
-
Incubation Time-Course: Vary the incubation time to see if the compound's effect diminishes over time, suggesting metabolic breakdown.
-
Metabolite Analysis: Use LC-MS to analyze cell lysates or culture medium to identify potential metabolites of your compound.
-
-
-
Possible Cause 3: High intracellular ATP concentration.
-
Guidance: For ATP-competitive kinase inhibitors, the high concentration of ATP in cells (millimolar range) can compete with the inhibitor for binding to the target kinase, leading to a lower apparent potency compared to biochemical assays, which are often run at lower ATP concentrations.[17] This is an important consideration when comparing in vitro and cellular data.
-
Part 3: Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a pyrazine-based inhibitor against a panel of purified kinases.
Objective: To determine the IC50 values of the inhibitor for the on-target kinase and a panel of off-target kinases.
Materials:
-
Purified recombinant kinases
-
Peptide or protein substrates for each kinase
-
Your pyrazine-based inhibitor
-
ATP
-
Kinase reaction buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution of your inhibitor in the appropriate solvent (e.g., DMSO).
-
Prepare Kinase Reactions: In a multi-well plate, combine the kinase, its substrate, and the kinase reaction buffer.
-
Add Inhibitor: Add the serially diluted inhibitor to the wells. Include a vehicle-only control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Incubate the plate at the optimal temperature and for a time that ensures the reaction is in the linear range.
-
Stop Reaction and Detect Signal: Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure Signal: Read the plate on a microplate reader.
-
Data Analysis: Plot the signal as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Diagram: In Vitro Kinase Profiling Workflow
Caption: Workflow for in vitro kinase selectivity profiling.
Protocol 2: Cellular Target Engagement Assay using NanoBRET™
This protocol outlines the general steps for a NanoBRET™ Target Engagement assay to measure inhibitor binding to a target protein in living cells.
Objective: To quantify the apparent affinity (IC50) of the inhibitor for its target in a physiological context.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target
-
Your pyrazine-based inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
Multi-well plates suitable for luminescence measurements
-
Luminometer
Methodology:
-
Cell Plating: Seed the cells expressing the NanoLuc® fusion protein into a multi-well plate and incubate overnight.
-
Prepare Reagents: Prepare dilutions of your inhibitor and the NanoBRET™ tracer in Opti-MEM®.
-
Treat Cells: Add the inhibitor dilutions to the cells and incubate for the desired time.
-
Add Tracer: Add the NanoBRET™ tracer to the wells.
-
Equilibrate: Incubate the plate to allow the tracer and inhibitor to reach binding equilibrium with the target protein.
-
Measure Luminescence: Measure both the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.
Diagram: Cellular Target Engagement Workflow
Caption: Workflow for a NanoBRET™ cellular target engagement assay.
Part 4: Data Interpretation and Best Practices
Table 1: Interpreting Kinase Inhibitor Selectivity Data
| Parameter | Definition | Desirable Value | Implication |
| On-Target IC50/Ki | Concentration of inhibitor required to inhibit 50% of the target kinase's activity or binding. | Low (e.g., <100 nM) | High potency for the intended target.[7] |
| Off-Target IC50/Ki | Concentration of inhibitor required to inhibit 50% of an off-target kinase's activity or binding. | High | Low potency for unintended targets. |
| Selectivity Index | Ratio of Off-Target IC50 to On-Target IC50. | High (e.g., >100-fold) | A higher selectivity index indicates a greater therapeutic window and a lower likelihood of off-target effects.[7] |
| Cellular IC50 | Concentration of inhibitor required for 50% target engagement or inhibition of a downstream signaling event in cells. | Potency in cellular assays should ideally correlate with biochemical potency.[7] | Provides a more physiologically relevant measure of potency. |
Best Practices for Using Small Molecule Inhibitors
-
Validate Your Reagents: Always confirm the identity and purity of your small molecule inhibitor.[4][9]
-
Use Appropriate Controls: Include vehicle controls, positive controls (a known inhibitor), and negative controls (an inactive analog) in your experiments.[7]
-
Perform Dose-Response and Time-Course Experiments: This will help you understand the optimal conditions for your experiments and can provide insights into potential off-target effects.[8]
-
Use Multiple, Orthogonal Methods: Corroborate your findings with different experimental approaches (e.g., a second inhibitor, RNAi, or CRISPR).[1]
-
Be Mindful of the Cellular Context: The effects of an inhibitor can vary between different cell lines due to differences in protein expression levels and pathway activation states.[2]
Part 5: Advanced Strategies for Minimizing Off-Target Effects
Computational Prediction of Off-Target Effects
Before beginning wet-lab experiments, computational approaches can be used to predict potential off-target interactions.[5][19] These in silico methods use machine learning and chemical similarity algorithms to screen a compound against a large database of protein targets.[21] While these predictions require experimental validation, they can be a valuable tool for prioritizing compounds and designing focused selectivity screening panels.
Diagram: Role of Computational Prediction
Caption: Integrating computational prediction with experimental validation.
The Role of Medicinal Chemistry in Designing More Selective Inhibitors
Medicinal chemistry plays a crucial role in the rational design of more selective small molecule inhibitors.[22][23] By understanding the structure-activity relationships (SAR) of a chemical series, chemists can make targeted modifications to a molecule to enhance its binding to the on-target protein while reducing its affinity for off-targets.[24] This iterative process of design, synthesis, and testing is fundamental to the development of highly selective chemical probes and therapeutic agents.
References
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Vertex AI Search.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Vertex AI Search.
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Vertex AI Search.
- Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds. (2025). Vertex AI Search.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. Vertex AI Search.
- Computational Prediction of Off‐Target Pharmacology for Discontinued Drugs | Request PDF - ResearchG
- Small Molecule Inhibitors Selection Guide - Biomol GmbH. (2020). Vertex AI Search.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments - Benchchem. Vertex AI Search.
- Target Identification and Validation (Small Molecules) - UCL. Vertex AI Search.
- a troubleshooting guide for Sgk1-IN-4 kinase assays - Benchchem. Vertex AI Search.
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024). Vertex AI Search.
- Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors - Benchchem. Vertex AI Search.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. Vertex AI Search.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Vertex AI Search.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. (2014). Vertex AI Search.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Public
- Ensuring Chemical Purity: The Importance of Assays and Quality Control. Vertex AI Search.
- How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025). Vertex AI Search.
- Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (2013). Vertex AI Search.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). Vertex AI Search.
- Understanding Assay, Purity, and Potency in Analytical Chemistry - Medikamenter QS. (2025). Vertex AI Search.
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Vertex AI Search.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. Vertex AI Search.
- Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays - Benchchem. Vertex AI Search.
- Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. (2021). Vertex AI Search.
- Off-Target Effects Analysis - Cre
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Vertex AI Search.
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchG
- Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC - NIH. (2015). Vertex AI Search.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
- Medicinal Chemistry: A Key Driver in Achieving the Global Sustainable Development Goals. (2025). Vertex AI Search.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Vertex AI Search.
- Protein Target Prediction and Validation of Small Molecule Compound - JoVE. (2024). Vertex AI Search.
- Off-Target Effects and Where to Find Them - CRISPR Medicine News. (2023). Vertex AI Search.
- Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6 - PMC. Vertex AI Search.
- Advantages of Small Molecule Inhibitors in Therapeutic Interventions - Assay Genie. (2024). Vertex AI Search.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021). Vertex AI Search.
- Full article: Discovery of RNA-targeted small molecules through the merging of experimental and computational technologies - Taylor & Francis Online. Vertex AI Search.
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023). Vertex AI Search.
- Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed. (2025). Vertex AI Search.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Vertex AI Search.
- A practical guide for the assay-dependent characterisation of irreversible inhibitors - NIH. (2024). Vertex AI Search.
- Getting to First-in-Human for Small Molecules and Biologics - YouTube. (2021). Vertex AI Search.
- The Experimentalist's Guide to Machine Learning for Small Molecule Design | ACS Applied Bio M
- Sensing small molecules may revolutionize drug design - ASU News. (2015). Vertex AI Search.
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Technical Support Center: Managing Impurities in Large-Scale 2-Amino-5-bromo-3-(ethylamino)pyrazine Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during large-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the synthesis of a high-purity final product.
I. Introduction to the Synthesis and Criticality of Purity
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Large-scale synthesis introduces challenges in maintaining purity due to variations in reaction conditions, raw material quality, and equipment. This guide will address the common impurities encountered and provide strategies for their control and mitigation.
A common synthetic route starts from 2-aminopyrazine, which undergoes bromination followed by amination. Each step presents a unique set of potential side reactions and impurity formations that must be carefully managed.
Synthetic Pathway Overview
Inconsistent results in biological assays with 2-Amino-5-bromo-3-(ethylamino)pyrazine
Technical Support Center: 2-Amino-5-bromo-3-(ethylamino)pyrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This resource is designed to provide in-depth troubleshooting assistance and best practices for utilizing this compound in biological assays. Inconsistent results can be a significant roadblock in research and development. This guide offers a structured approach to identifying and resolving common issues, ensuring the reliability and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and properties of this compound. Proper foundational practices are critical to preventing downstream issues.
Q1: How should I properly store this compound?
A1: Proper storage is crucial for maintaining the compound's integrity. For the solid (powder) form, store at 2-8°C in a tightly sealed container, protected from light and moisture. For stock solutions, typically prepared in DMSO, it is best to aliquot them into single-use volumes and store them at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation upon thawing.[3][4]
Q2: What is the recommended solvent for creating stock solutions?
A2: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions (e.g., 10-20 mM).[3][5] Ensure the DMSO is of a grade suitable for biological assays to avoid introducing impurities that could interfere with your experiment.
Q3: The compound is not fully dissolving in my aqueous assay buffer. What should I do?
A3: Poor aqueous solubility is a frequent cause of inconsistent results.[5][6] If you observe precipitation or cloudiness when diluting your DMSO stock into an aqueous buffer, the compound's effective concentration will be lower and more variable than intended.[5]
-
Pre-warm your buffer: Gently warming your assay buffer can sometimes aid dissolution.
-
Vortexing/Sonication: After adding the DMSO stock to the buffer, vortex the solution thoroughly. Mild sonication can also help break up aggregates and improve solubilization.[6]
-
Reduce Final Concentration: The most reliable solution is often to lower the highest working concentration of the compound in your assay to a level below its solubility limit in the final assay buffer.[3][5]
-
Check Solvent Tolerance: Ensure the final concentration of DMSO in your assay is non-toxic to your biological system, typically below 0.5%.[3]
Q4: Can this compound interfere with my assay readout?
A4: Yes, like many small molecules, it has the potential for assay interference.[7][8] This can occur through various mechanisms, such as light signal attenuation in fluorescence or luminescence-based assays, chemical reactivity with assay reagents, or colloidal aggregation.[9][10][11] It is crucial to run appropriate controls, such as testing the compound in the assay system without the biological target, to identify any direct interference with the detection method.
Part 2: Troubleshooting Guide for Inconsistent Results
This section is structured to address specific experimental problems, detailing their likely causes and providing systematic solutions.
Problem 1: High Variability Between Replicate Wells or Experiments
You observe a wide spread in data points for the same concentration, both within a single plate and between separate experimental runs.
-
Potential Cause A: Incomplete Solubilization or Precipitation
-
Why it happens: If the compound is not fully dissolved in the stock solution or precipitates upon dilution into the aqueous assay buffer, the actual concentration delivered to each well will be inconsistent.[5][12] This is a leading cause of poor data reproducibility for hydrophobic compounds.[6]
-
Troubleshooting Steps:
-
Visually Inspect Solutions: Before use, carefully inspect your DMSO stock and final dilutions for any visible precipitates or cloudiness. Hold the tube or plate against a dark background to enhance visibility.[3]
-
Perform a Solubility Test: Conduct a simple solubility test as described in the protocol below to determine the practical solubility limit in your specific assay buffer.
-
Optimize Dilution Protocol: When diluting from a DMSO stock, add the stock solution to the assay buffer while vortexing gently to promote rapid mixing and minimize localized high concentrations that can trigger precipitation.[12]
-
-
-
Potential Cause B: Adsorption to Labware
-
Why it happens: Hydrophobic compounds can adsorb to the surfaces of plastic labware, such as pipette tips and microplates.[13][14] This effectively reduces the concentration of the compound available to interact with the target, and the extent of adsorption can vary, leading to inconsistent results.[15][16]
-
Troubleshooting Steps:
-
Use Low-Adhesion Labware: Switch to polypropylene labware specifically designated as low-protein-binding or low-adhesion.
-
Pre-treatment of Surfaces: In some cases, pre-treating wells with a solution of a benign protein like Bovine Serum Albumin (BSA) can block non-specific binding sites.[14]
-
Minimize Incubation Times: Reduce the time the compound spends in dilution plates or tips before being added to the final assay plate.
-
-
-
Potential Cause C: Systematic Errors in Liquid Handling
-
Why it happens: In high-throughput screening, systematic errors can arise from variations in temperature, evaporation (especially "edge effects" on plates), or inconsistencies in automated liquid handlers.[17][18]
-
Troubleshooting Steps:
-
Randomize Plate Layout: Avoid placing all replicates of a specific condition in the same row or column to mitigate positional effects.[17]
-
Use Control Wells: Distribute vehicle control (e.g., DMSO-only) wells across the plate to map any spatial bias.
-
Calibrate Pipettes: Regularly check the calibration of both manual and automated pipetting systems.
-
-
Problem 2: Progressive Loss of Compound Activity Over Time
You notice that the compound's potency (e.g., IC50) decreases with older stock solutions or during long assay incubations.
-
Potential Cause A: Compound Degradation
-
Why it happens: The compound may be unstable in solution, degrading due to factors like pH, temperature, light exposure, or reaction with components in the assay media.[4][19] Stock solutions in DMSO can also degrade over time, even when frozen.[4]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most straightforward test is to prepare a fresh stock solution from the solid compound and compare its activity to the old stock.
-
Conduct a Stability Study: Incubate the compound in your final assay buffer for the duration of your experiment (e.g., 24, 48 hours) at the assay temperature. Then, test its activity against a freshly prepared sample to quantify any loss of potency.
-
Protect from Light: Store stock solutions and conduct assays in the dark if the compound is found to be light-sensitive.[1][20]
-
-
-
Potential Cause B: Lot-to-Lot Variability of the Compound
-
Why it happens: Different synthesis batches (lots) of a chemical can have variations in purity or the presence of different isomers or byproducts.[21][22] This can lead to significant differences in biological activity.[23][24]
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each new lot to verify its purity and identity.
-
Perform a Bridging Study: When switching to a new lot, always test it in parallel with the previous lot using the same assay conditions and controls.[25] The dose-response curves should be highly comparable. If a significant shift in potency is observed, the new lot may be compromised.[23]
-
-
Part 3: Key Experimental Protocols & Data Presentation
Protocol: Assessing Compound Solubility and Stability
This protocol provides a framework for empirically determining the compound's behavior in your specific assay buffer.
-
Prepare Stock Solution: Create a 10 mM stock of this compound in 100% anhydrous DMSO.
-
Serial Dilution: Serially dilute this stock in your final assay buffer to achieve a range of concentrations (e.g., from 100 µM down to 0.1 µM). Also, prepare a "vehicle control" with the equivalent percentage of DMSO.
-
Incubation: Incubate these dilutions under your standard assay conditions (e.g., 37°C, 5% CO2) for a period slightly longer than your longest experimental endpoint.
-
Visual Inspection for Precipitation: After incubation, visually inspect each concentration for any signs of precipitation or turbidity against a dark background. The highest concentration that remains clear is your approximate solubility limit.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes. A visible pellet indicates precipitation.
-
Activity Assessment (Stability): Use the clear supernatant from the incubated samples (at concentrations below the precipitation point) in your biological assay. Compare the resulting dose-response curve to one generated with a freshly prepared dilution series. A rightward shift in the IC50 of the incubated sample indicates compound degradation.
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions
| Form | Solvent | Concentration | Storage Temp. | Key Considerations |
| Solid Powder | N/A | N/A | 2-8°C | Protect from light and moisture.[2] |
| Stock Solution | Anhydrous DMSO | 10-20 mM | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles.[3] |
| Working Dilutions | Assay Buffer | < 100 µM (Buffer Dependent) | Use Immediately | Prepare fresh for each experiment. |
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Inconsistent Results
Caption: A decision tree for systematically troubleshooting inconsistent assay results.
Diagram 2: Workflow for New Compound Lot Qualification
Caption: Protocol for qualifying a new lot of a compound against a reference lot.
References
- Tan, L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link][7][8]
- Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link][5][6]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link][9][11]
- Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- Gort, M., & Brock, M. (2020). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Natural Products, 83(3), 916-927. [Link][10]
- Miller, G., & Dahlberg, O. (2019).
- Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
- MBP Inc. (2025). Safety and Handling Guidelines for Molecular Biology Reagents and Equipment. [Link][1]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Study.com. (n.d.).
- Pan, L., et al. (2012). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 107-113. [Link][12]
- Wenzel, T., et al. (2023). Assay for characterizing adsorption-properties of surfaces (APS)
- Loh, T. P., Sandberg, S., & Horvath, A. R. (2022). Lot-to-lot reagent verification: challenges and possible solutions. Clinical Chemistry and Laboratory Medicine, 60(5), 675-680. [Link][22][25]
- Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening, 10(6), 557-567. [Link][18]
- Füzéry, A. K. (2015). Managing Reagent Lot-to-Lot Variability.
- Lee, J. S., et al. (2016). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.
- Birtwistle, M. R. (2018). Lot-to-Lot Variation. Methods in Molecular Biology, 1795, 1-10. [Link][24]
- Bitesize Bio. (2025). Are Proteins Adsorbing to Your Labware? [Link][14]
- Laaf, D., et al. (2019). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 25(60), 13744-13749. [Link][4]
- Turesky, R. J., et al. (2002). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. Chemical Research in Toxicology, 15(4), 534-543. [Link][19]
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Technical Support Center: HPLC Purity Analysis of 2-Amino-5-bromo-3-(ethylamino)pyrazine
Welcome to the technical support center for the HPLC analysis of 2-Amino-5-bromo-3-(ethylamino)pyrazine. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, optimizing, or troubleshooting purity methods for this and structurally similar compounds. As a substituted aminopyrazine, this molecule presents specific chromatographic challenges, primarily related to its basic nature, which can lead to poor peak shape and unreliable results if the method is not properly optimized.
This document moves beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions in your laboratory. We will address common issues in a direct question-and-answer format, provide validated starting points for your method development, and ground our recommendations in authoritative pharmacopeial and regulatory guidelines.
Section 1: Troubleshooting Guide - Common Chromatographic Issues
This section addresses the most frequent problems encountered during the analysis of basic compounds like this compound on reversed-phase HPLC systems.
Q1: Why is my main analyte peak exhibiting significant tailing?
Answer:
Peak tailing is the most common issue for basic analytes and is typically caused by secondary interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2] this compound has multiple basic nitrogen atoms that are easily protonated, making them highly susceptible to this interaction.
Causality: At mid-range pH (e.g., pH 4-7), a population of silanol groups on the column packing is deprotonated and negatively charged. Your positively charged analyte will interact with these sites via a strong ion-exchange mechanism, which is a different and slower retention mechanism than the intended reversed-phase partitioning. This results in a "tail" of analyte molecules eluting later than the main peak, leading to a high tailing factor (Tf > 1.5).[3]
Solutions Workflow:
-
Primary Solution: Mobile Phase pH Adjustment. This is the most critical parameter. Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 .[2][3]
-
Mechanism: At low pH, the high concentration of protons (H⁺) in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form. This eliminates the primary site for secondary ionic interactions, dramatically improving peak symmetry. Use an appropriate acidifier like formic acid or trifluoroacetic acid (TFA). Start with 0.1% (v/v) formic acid.
-
-
Verify Column Choice. Ensure you are using a modern, high-purity, end-capped C18 or C8 column.
-
Mechanism: "End-capping" is a process where the manufacturer chemically bonds a small silane (like trimethylsilane) to many of the accessible residual silanols, effectively shielding them. Columns specifically marketed for the analysis of basic compounds often feature advanced bonding and end-capping technologies to minimize these effects.[1]
-
-
Rule out Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase and cause peak distortion, including tailing.[2]
-
Test: Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves significantly, you are likely overloading the column. Reduce your sample concentration.
-
-
Check for Extra-Column Volume. Excessive tubing length or diameter, particularly between the column and the detector, can cause peak broadening and tailing.[2] Ensure you are using tubing with a small internal diameter (e.g., ≤0.005 inches) and that the connections are made with zero dead volume.
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for diagnosing and resolving peak tailing.
Q2: My analyte retention time is unstable, or it elutes too early/late. How can I adjust it?
Answer:
Retention time (RT) in reversed-phase HPLC is primarily controlled by the strength of the mobile phase and its interaction with the stationary phase.[4] Unstable RT can be caused by a poorly equilibrated column, mobile phase preparation issues, or temperature fluctuations. An undesirable RT requires adjustment of the mobile phase composition.
Solutions:
-
To Increase Retention Time (Analyte elutes too early):
-
Decrease Organic Solvent Percentage: Reduce the concentration of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This makes the mobile phase more polar (weaker), causing the nonpolar stationary phase to retain the analyte for longer.[5] Make small, incremental changes (e.g., 2-5%) and re-equilibrate the column thoroughly.
-
-
To Decrease Retention Time (Analyte elutes too late):
-
Increase Organic Solvent Percentage: Increase the concentration of the organic solvent. This makes the mobile phase less polar (stronger), which speeds up the elution of the analyte.[4]
-
-
For Unstable Retention Time:
-
Ensure Proper Column Equilibration: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase. If you are running a gradient, ensure the column is adequately re-equilibrated between injections.
-
Use a Buffered Mobile Phase: As discussed, pH is critical. Unbuffered or improperly buffered mobile phases can lead to pH shifts that alter the ionization state of the analyte, causing RT to drift. A buffer will resist these changes.[6]
-
Use a Column Thermostat: Column temperature significantly affects retention. A 1°C increase in temperature can decrease RT by 1-2%. Using a column oven set to a stable temperature (e.g., 30-40°C) is essential for reproducibility.[7]
-
Premix Mobile Phase: If using an isocratic method, it is best practice to premix the aqueous and organic components in a single reservoir to avoid proportioning valve errors from the pump.
-
Q3: I am not achieving baseline resolution between my main peak and a critical impurity. What steps should I take?
Answer:
Resolution (Rs) is a measure of the separation between two peaks. An Rs value of ≥ 1.5 is typically desired for purity analysis, indicating baseline separation. Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k).
Solutions (in order of application):
-
Optimize Selectivity (α): Selectivity is the most powerful factor for improving resolution. It refers to the ability of the chromatographic system to "discriminate" between two analytes.
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol (or vice versa).[4] These solvents have different properties and can alter the elution order and spacing of peaks.
-
Adjust Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable impurities relative to the main peak, thereby improving selectivity.
-
Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) will provide a different selectivity.
-
-
Increase Efficiency (N): A more efficient column produces narrower peaks, which are easier to resolve.
-
Switch to a Smaller Particle Size Column: Moving from a 5 µm particle column to a 3 µm or sub-2 µm (UHPLC) column will dramatically increase efficiency. Note that this will also significantly increase backpressure.
-
Use a Longer Column: Doubling the column length will increase resolution by a factor of ~1.4 (√2), but it will also double the run time and backpressure.
-
-
Increase Retention Factor (k): Increasing the retention time of the peaks can sometimes improve resolution, but this is the least effective approach. This is achieved by decreasing the organic solvent percentage as described in Q2.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a reversed-phase HPLC method for this compound?
Answer:
A robust starting point is crucial for efficient method development. The following conditions are based on the physicochemical properties of this compound and general best practices.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard workhorse column. Ensure it is a modern, high-purity, end-capped version. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH (~2.7) to control silanol interactions and ensure consistent analyte protonation.[8] |
| Mobile Phase B | Acetonitrile | Good UV transparency and lower viscosity compared to methanol. |
| Elution Mode | Gradient | Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution strength needed. Then, optimize to a shallower gradient around the elution point for better resolution. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures stable retention times. |
| Detection (UV) | 254 nm or scan for λmax | A common wavelength for aromatic compounds. Perform a UV scan of the analyte to find its absorbance maximum (λmax) for optimal sensitivity. |
| Injection Vol. | 10 µL | A good starting point. Can be adjusted based on analyte concentration and sensitivity needs. |
| Diluent | Mobile Phase A / Water:ACN (90:10) | Dissolving the sample in a solvent weaker than the mobile phase at the start of the gradient prevents peak distortion. |
Q2: What are the essential System Suitability Test (SST) parameters I need to monitor?
Answer:
System Suitability Testing is a mandatory part of any validated analytical method. It verifies that the chromatographic system is performing adequately for the intended analysis.[9] According to USP <621>, key parameters include:
| SST Parameter | Typical Acceptance Criterion | Purpose |
| Tailing Factor (Tf) | T ≤ 1.8 (often ≤ 1.5 is preferred) | Measures peak symmetry. Crucial for basic analytes.[10] |
| Resolution (Rs) | Rs ≥ 1.5 (between main peak and closest impurity) | Ensures accurate quantification of adjacent peaks. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for ≥5 replicate injections | Demonstrates the precision of the system. Calculated for peak area and retention time. |
| Plate Count (N) | N > 2000 | Measures column efficiency. A high plate count leads to sharper peaks. |
Q3: How should I prepare my samples and standards for analysis?
Answer:
Proper sample preparation is critical for accurate and reproducible results.
Protocol: Standard and Sample Preparation
-
Stock Standard Preparation: Accurately weigh a suitable amount of the this compound reference standard into a Class A volumetric flask. Dissolve and dilute to volume with the chosen diluent (e.g., Mobile Phase A). Sonicate briefly if needed to ensure complete dissolution.
-
Working Standard Preparation: Prepare the working standard by quantitatively diluting the stock standard to the target concentration for the assay (e.g., 0.1 mg/mL).
-
Sample Preparation (for a drug substance): Prepare the sample in the same manner and at the same nominal concentration as the working standard.
-
Filtration: Before injection, filter all solutions through a 0.45 µm or 0.22 µm syringe filter that is compatible with your diluent. This prevents particulates from damaging the column and HPLC system. Choose a filter material (e.g., hydrophilic PTFE) that does not adsorb basic analytes.[11]
Q4: What are the key validation parameters I need to consider based on ICH Q2(R2) guidelines?
Answer:
For a purity method, the International Council for Harmonisation (ICH) Q2(R2) guideline is the authoritative reference for method validation.[12][13] The goal is to demonstrate that the analytical procedure is fit for its intended purpose.[14] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] This is typically demonstrated by analyzing stressed (degraded) samples and showing that the impurity peaks do not interfere with the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be established across a specified range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]
-
Accuracy: The closeness of test results to the true value. This is often assessed by spiking a placebo or sample matrix with known amounts of the analyte.
-
Precision: Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.2 unit change in pH, ±2°C in column temp).
HPLC Parameter Relationships
Caption: Relationship between key HPLC parameters and their outputs.
References
- United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Labcompliance.
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. LCGC International.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Chromservis. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromservis.
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Moravek.
- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC.
Sources
- 1. waters.com [waters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. moravek.com [moravek.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. Chromatography [usp.org]
- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine. This guide is designed for researchers, scientists, and drug development professionals seeking to reduce reaction times and troubleshoot common issues encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic principles governing the reaction rate and provide actionable, field-proven protocols to enhance your synthetic efficiency.
Section 1: The Core Mechanism - Why Reaction Speed Varies
The synthesis of this compound typically proceeds via the reaction of 2-Amino-5-bromo-3-chloropyrazine with ethylamine. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The rate of this reaction is fundamentally dependent on the stability of the key intermediate, the Meisenheimer complex. Understanding this mechanism is crucial for troubleshooting, as every factor we manipulate—temperature, solvent, stoichiometry—directly influences the formation and decomposition of this complex.
Caption: The SNAr mechanism for the synthesis of the target compound.
Section 2: Frequently Asked Questions - Key Parameter Optimization
This section addresses the most common questions regarding the optimization of reaction parameters to accelerate the synthesis.
Q1: My reaction is taking over 24 hours. How does temperature impact the reaction rate, and what is a safe range to explore?
A1: Temperature is a critical factor; increasing it generally accelerates the reaction by providing the necessary activation energy for the formation of the Meisenheimer complex.[1] However, excessive heat can lead to the degradation of both the starting material and the desired product, or promote unwanted side reactions.
-
Standard Starting Point: Many amination reactions on halogenated pyrazines are initially attempted at room temperature (20-25°C) or slightly elevated temperatures (40-50°C).[2]
-
Optimization Strategy: If the reaction is slow, gradually increase the temperature in 10-15°C increments, monitoring the reaction progress by TLC or LC-MS. A typical upper limit for this type of reaction under conventional heating is often in the 80-120°C range, depending on the solvent's boiling point.
-
Caution: Be aware that higher temperatures might decrease yield even if the reaction time is shorter due to decomposition.[1]
Q2: What is the best choice of solvent for this reaction?
A2: The solvent plays a crucial role in stabilizing the negatively charged Meisenheimer complex. Polar aprotic solvents are generally preferred for SNAr reactions.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dioxane are excellent choices. They effectively solvate the intermediate, accelerating the reaction.
-
Less Ideal Solvents: Protic solvents (like ethanol or water) can hydrogen-bond with the amine nucleophile, reducing its nucleophilicity and slowing the reaction. Less polar solvents like toluene may also result in slower reaction rates.[3]
Q3: Is a base required? If so, which type and how much?
A3: Yes, a base is highly recommended. The reaction generates hydrochloric acid (HCl) as a byproduct, which will protonate the ethylamine nucleophile, rendering it inactive. A base is needed to scavenge this acid and drive the reaction to completion.
-
Choosing a Base: A non-nucleophilic organic base like Diisopropylethylamine (DIEA) or Triethylamine (TEA) is a good first choice. Inorganic bases like Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) can also be effective, particularly at elevated temperatures.[4]
-
Stoichiometry: At least 1.1 to 1.5 equivalents of the base should be used to ensure the complete neutralization of the generated acid.
Q4: How does using an excess of ethylamine affect the reaction?
A4: Using an excess of the nucleophile (ethylamine) is a common and effective strategy to increase the reaction rate based on Le Châtelier's principle.[2][3][5]
-
Recommended Excess: Using 2 to 5 equivalents of ethylamine can significantly shorten reaction times. In some cases, ethylamine can even be used as the solvent if it is in large excess, though this can complicate product purification.
-
Consideration: A large excess will need to be removed during the workup, so a balance must be struck between reaction speed and purification efficiency.
Q5: Can microwave irradiation be used to dramatically shorten the reaction time?
A5: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating SNAr reactions, often reducing reaction times from many hours to mere minutes.[6] The microwave energy efficiently heats the polar solvent and reactants, leading to a rapid increase in the reaction rate. This is a preferred method for high-throughput synthesis and rapid optimization.[6]
Section 3: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving common experimental issues.
Caption: A workflow for troubleshooting slow or stalled reactions.
Scenario 1: The reaction has not proceeded to completion after 12+ hours.
-
Q: My TLC/LC-MS analysis shows a significant amount of 2-Amino-5-bromo-3-chloropyrazine remaining. What is the most likely cause?
-
A: The most common culprits for a stalled reaction are insufficient thermal energy or deactivated reagents.
-
Temperature: If you are running the reaction at or near room temperature, the activation energy barrier is likely not being overcome. Increase the temperature to 80-100°C.
-
Base Insufficiency: Ensure you have added at least 1.1 equivalents of a suitable base (e.g., DIEA, K₂CO₃). If the generated HCl has neutralized all your ethylamine, the reaction will stop.
-
Reagent Quality: Ethylamine can degrade over time. Ensure you are using a fresh or recently purified source.
-
Scenario 2: The reaction is complete, but the isolated yield is poor and the crude product is dark.
-
Q: My starting material is consumed, but I'm getting a low yield of a dark, impure product. What went wrong?
-
A: This often points to product degradation due to excessive heat or prolonged reaction times.
-
Overheating: While heat accelerates the reaction, keeping it at a high temperature for too long can decompose the electron-rich aminopyrazine product. Once the reaction is complete (as monitored by TLC/LC-MS), cool it down and proceed with the workup immediately.
-
Air Oxidation: Aminopyrazines can be sensitive to air oxidation, especially at high temperatures in solvents like DMF or DMSO. Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this and improve the color and yield of the final product.
-
Section 4: Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both conventional and microwave-assisted synthesis.
| Parameter | Protocol A: Conventional Heating | Protocol B: Microwave-Assisted |
| Starting Material | 2-Amino-5-bromo-3-chloropyrazine (1.0 eq) | 2-Amino-5-bromo-3-chloropyrazine (1.0 eq) |
| Reagent | Ethylamine (3.0 eq) | Ethylamine (3.0 eq) |
| Base | K₂CO₃ (1.5 eq) | DIEA (1.5 eq) |
| Solvent | DMF (0.1 M concentration) | Dioxane (0.1 M concentration) |
| Temperature | 90°C | 140°C |
| Reaction Time | 4-8 hours | 15-30 minutes |
| Atmosphere | Inert (Nitrogen or Argon) | N/A (Sealed Vessel) |
| Monitoring | TLC / LC-MS | TLC / LC-MS |
Protocol A: Optimized Conventional Heating
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-Amino-5-bromo-3-chloropyrazine (1.0 eq) and Potassium Carbonate (K₂CO₃, 1.5 eq).
-
Inert Atmosphere: Seal the flask and purge with Nitrogen or Argon for 5-10 minutes.
-
Solvent & Reagent Addition: Under the inert atmosphere, add anhydrous DMF via syringe to achieve a 0.1 M concentration based on the starting material. Add ethylamine (3.0 eq).
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every hour using TLC or LC-MS until the starting material is fully consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol B: Rapid Microwave-Assisted Synthesis
-
Setup: To a microwave-safe reaction vessel equipped with a magnetic stir bar, add 2-Amino-5-bromo-3-chloropyrazine (1.0 eq).
-
Reagent Addition: Add Dioxane to achieve a 0.1 M concentration, followed by Diisopropylethylamine (DIEA, 1.5 eq) and ethylamine (3.0 eq).
-
Reaction: Seal the vessel and place it in the microwave reactor. Set the temperature to 140°C and the reaction time to 20 minutes with stirring.
-
Monitoring & Completion: After the initial time, cool the vessel, take an aliquot for LC-MS analysis to check for completion. If necessary, return the vessel to the microwave for an additional 10-15 minutes.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Transfer the contents to a separatory funnel, dilute with water, and extract with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography.
References
- Title: Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Source: PubMed Central URL:[Link]
- Title: RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Source: HAL Open Science URL:[Link]
- Title: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Source: RSC Publishing URL:[Link]
- Title: Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
- Title: Synthesis of substituted pyrazines.
- Title: Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold.
- Title: Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold.
Sources
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Amino-5-bromo-3-(ethylamino)pyrazine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of 2-Amino-5-bromo-3-(ethylamino)pyrazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. The inherent basicity of the aminopyrazine core, coupled with potential side products from synthesis, often complicates standard purification protocols. This document provides in-depth troubleshooting advice, alternative methodologies, and detailed protocols to address these specific issues, ensuring you can achieve your desired purity with high recovery.
Frequently Asked Questions (FAQs)
Q1: Why is my compound streaking or showing poor peak shape during silica gel column chromatography?
A: This is the most common issue encountered with aminopyrazines. The problem stems from the interaction between the basic amine functional groups on your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong acid-base interaction can lead to irreversible adsorption, tailing (streaking) of the peak, and ultimately, poor separation and low recovery.[2]
Q2: I'm observing a persistent impurity that co-elutes with my product on silica. What are my options?
A: If an impurity has a polarity very similar to your target compound, silica gel chromatography may not provide sufficient resolution.[3] In this case, you should consider a purification technique that separates based on a different chemical property. An acid-base extraction is an excellent first choice, as it separates compounds based on their acidic or basic character rather than just polarity.[4][5] Alternatively, recrystallization can be highly effective if the impurity has a different solubility profile than your product.[6]
Q3: Can I improve my separation on standard silica gel without switching to a different stationary phase?
A: Yes. You can often significantly improve the chromatography of basic compounds on silica by modifying the mobile phase. Adding a small amount of a competitive base, such as triethylamine (typically 0.1-1%) or ammonia (as a solution in methanol), to your eluent can neutralize the acidic sites on the silica gel.[1][3] This minimizes the strong interaction with your product, leading to better peak shape and more predictable elution.
Q4: My product seems to be degrading on the column. How can I prevent this?
A: Product degradation on a silica column can occur if the compound is sensitive to acid.[7] Given that silica is acidic, prolonged exposure can be detrimental. To mitigate this, you can:
-
Switch to a less acidic stationary phase , such as neutral alumina or an amine-functionalized silica.[2]
-
Neutralize the silica by adding a base like triethylamine to your mobile phase.[1]
-
Minimize the time on the column by using flash chromatography with compressed gas to speed up the elution, rather than relying on gravity alone.[8]
Troubleshooting Guide: Common Purification Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the purification of this compound.
| Problem Observed | Probable Cause(s) | Suggested Solution(s) |
| Broad Peak / Tailing on TLC/Column | Strong interaction between the basic amine and acidic silica gel.[1][2] | 1. Add 0.5-1% triethylamine or ammonium hydroxide to the eluent.[3]2. Switch to an amine-functionalized silica column.[2]3. Use a neutral or basic alumina stationary phase. |
| Low Product Recovery | Irreversible adsorption of the product onto the silica column.[1] Product may be partially soluble in the aqueous phase during workup. | 1. Employ one of the solutions for peak tailing.2. Perform an acid-base extraction to isolate the amine product.3. During aqueous workup, ensure the aqueous layer is basic before extraction to keep the amine in its neutral, organic-soluble form. |
| Persistent Impurity (Similar Polarity) | The impurity and product have nearly identical affinities for the stationary phase. | 1. Utilize Acid-Base Extraction to separate based on basicity.[4][9]2. Attempt Recrystallization from a suitable solvent system to exploit solubility differences.[6]3. Try a different chromatographic mode, like reversed-phase HPLC. |
| No Elution from Column | The compound is too polar for the chosen eluent system, or it is strongly bound to the silica. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).[3]2. Add a competitive base (triethylamine) to disrupt the binding to silica.[1]3. If all else fails, consider flushing the column with a highly polar mixture (e.g., 5-10% methanol in dichloromethane with 1% NH4OH). |
Alternative Purification Protocols
If standard chromatography is failing, these alternative methods often provide superior results for aminopyrazines.
Workflow Decision Diagram
Before selecting a protocol, use this decision tree to identify the most promising strategy for your specific situation.
Caption: Decision tree for selecting a purification method.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[6] The goal is to find a solvent (or solvent pair) that dissolves the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of your crude solid (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures like ethanol/water) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not dissolve the solid. An ideal solvent will fully dissolve the compound upon heating.[10]
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will cause pure crystals to form.[10]
-
-
Dissolution:
-
Place the bulk of your crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Adding too much solvent will reduce your recovery.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[10]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the purified product.
-
Protocol 2: Acid-Base Extraction
This technique exploits the basicity of the amine groups to separate the target compound from neutral or acidic impurities. The amine is temporarily converted to its water-soluble salt form, allowing for a clean separation.[4][9]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Aurora A Kinase Inhibitors: Alisertib (MLN8237) vs. Novel Pyrazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Aurora A kinase (AURKA) has emerged as a pivotal target due to its critical role in cell cycle regulation and mitotic progression. Its overexpression is a common feature in a variety of human cancers, making it an attractive focus for the development of small molecule inhibitors.[1][2][3] Alisertib (MLN8237), a well-characterized, potent, and selective AURKA inhibitor, has advanced into numerous clinical trials.[4][5] Concurrently, ongoing research efforts are focused on the discovery of novel chemical scaffolds that can offer improved potency, selectivity, or pharmacokinetic properties. Among these, pyrazine-based compounds are a promising class of kinase inhibitors.[6][7]
This guide provides a technical comparison between Alisertib and a representative pyrazine-based Aurora kinase inhibitor. It is important to note that while "2-Amino-5-bromo-3-(ethylamino)pyrazine" represents a relevant chemical scaffold, with patents indicating its use as a precursor for Aurora kinase inhibitors, specific potency data for this exact molecule is not publicly available.[6] Therefore, for the purpose of a data-driven comparison, we will utilize published data for a potent imidazo[1,2-a]pyrazine-based inhibitor, herein referred to as Compound 15 , which has been characterized for its selective inhibition of Aurora A kinase.[8][9]
The Contenders: A Closer Look
Alisertib (MLN8237): The Clinical Frontrunner
Alisertib is an orally bioavailable, second-generation, and highly selective small-molecule inhibitor of Aurora A kinase.[9] Its mechanism of action is ATP-competitive, binding to the kinase domain of AURKA and preventing its catalytic activity.[4][10] Inhibition of AURKA by Alisertib leads to a cascade of mitotic disruptions, including defects in centrosome separation, formation of monopolar spindles, and ultimately, cell cycle arrest and apoptosis.[8][11] Extensive preclinical and clinical studies have demonstrated its antitumor activity in both hematological malignancies and solid tumors.[5][12]
Pyrazine-Based Inhibitors: A Scaffold of Potential
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[7] Its derivatives, such as the imidazo[1,2-a]pyrazines, have been the subject of structure-based design efforts to generate potent and selective Aurora kinase inhibitors.[8][9][10][11] These compounds interact with the ATP-binding pocket of the kinase, with substitutions on the pyrazine core allowing for the fine-tuning of potency and selectivity. The representative Compound 15 (3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine) emerged from a structure-based design campaign aimed at optimizing interactions within the AURKA active site.[8][9]
Potency Head-to-Head: A Quantitative Comparison
The potency of a kinase inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Compound | Target | Assay Type | IC50 | Selectivity |
| Alisertib (MLN8237) | Aurora A | Enzymatic | 1.2 nM | >200-fold vs. Aurora B |
| Aurora B | Enzymatic | 396.5 nM | ||
| Compound 15 | Aurora A | Cell-based (pAURKA) | 50 nM | ~70-fold vs. Aurora B |
| Aurora B | Cell-based (pHH3) | 3.5 µM |
Data for Alisertib sourced from Selleck Chemicals and related publications. Data for Compound 15 sourced from Bouloc et al., 2010.[8]
Analysis: Alisertib demonstrates exceptional potency in enzymatic assays with a low nanomolar IC50 value against Aurora A. Its selectivity over the closely related Aurora B kinase is also very high. Compound 15, while less potent than Alisertib in absolute terms, still exhibits a strong inhibitory effect in a cell-based assay, which can be more representative of its activity in a biological context.[8] Importantly, Compound 15 also demonstrates significant selectivity for Aurora A over Aurora B.[8]
Visualizing the Mechanism: Aurora A Signaling Pathway
The following diagram illustrates the central role of Aurora A in mitosis and the point of intervention for inhibitors like Alisertib and pyrazine-based compounds.
Caption: Inhibition of Aurora A Kinase by Alisertib or pyrazine-based compounds disrupts mitotic events, leading to cell death.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol outlines a common method for determining the potency of an inhibitor against a purified kinase.
Objective: To determine the IC50 value of a test compound (e.g., this compound derivative or Alisertib) against Aurora A kinase.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET) based competition assay. A terbium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer (Alexa Fluor™ 647) binds to the kinase's active site. Excitation of the terbium results in FRET to the tracer. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Purified, tagged Aurora A kinase
-
LanthaScreen™ Tb-anti-Tag Antibody
-
Alexa Fluor™ 647 Kinase Tracer
-
Test compounds (serially diluted)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low volume, black)
-
Plate reader capable of time-resolved FRET measurements
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay using TR-FRET technology.
Step-by-Step Methodology:
-
Compound Preparation: Perform a serial dilution of the test compounds in DMSO, and then further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor or no kinase (100% inhibition).
-
Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted compounds and controls to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Prepare a solution of Aurora A kinase and the Tb-anti-Tag antibody in assay buffer. Add an equal volume (e.g., 2.5 µL) to each well.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647 tracer in assay buffer. Add an equal volume (e.g., 2.5 µL) to each well.
-
Incubation: Gently mix the plate and incubate at room temperature for a specified period (e.g., 60 minutes), protected from light. This allows the binding reactions to reach equilibrium.
-
Data Acquisition: Read the plate using a microplate reader equipped for TR-FRET. The reader will excite the terbium donor and measure the emission from both the terbium (e.g., at 520 nm) and the Alexa Fluor™ 647 acceptor (at 665 nm).
-
Data Analysis: Calculate the ratio of the acceptor emission to the donor emission for each well. Plot this ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Conclusion
Alisertib remains a benchmark for potent and selective Aurora A kinase inhibition, with a substantial body of preclinical and clinical data supporting its activity. The pyrazine scaffold, as exemplified by compounds like Compound 15, represents a fertile ground for the discovery of novel AURKA inhibitors. While Alisertib shows superior potency in direct enzymatic assays, the development of pyrazine-based inhibitors through structure-guided design has yielded compounds with significant cellular activity and selectivity. The continued exploration of the pyrazine chemical space may lead to the identification of new clinical candidates with differentiated profiles, potentially offering advantages in terms of safety, efficacy, or pharmacokinetic properties. The methodologies described herein provide a framework for the direct comparison of such novel agents against established inhibitors like Alisertib.
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A Comparative Guide to the Kinase Selectivity Profile of 2-Amino-5-bromo-3-(ethylamino)pyrazine
This guide provides an in-depth analysis of the kinase selectivity profile of 2-amino-5-bromo-3-(ethylamino)pyrazine, a notable member of the amiloride-derived pyrazine family of compounds. While comprehensive panel screening data for this specific molecule is not publicly available, this document synthesizes existing research on its structural class and primary kinase target, NIMA-related kinase 2 (Nek2), to offer a scientifically grounded perspective on its potential selectivity. We will compare its lineage to other established Nek2 inhibitors and provide the experimental framework necessary for its empirical validation.
Introduction: The Pyrazine Scaffold in Kinase Inhibition
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its nitrogen atoms provide key hydrogen bonding points for interaction within the ATP-binding pocket of kinases, making it an excellent starting point for inhibitor design. This compound belongs to a class of amiloride derivatives.[3][4][5][6] While amiloride itself is a diuretic, it and its analogs have been shown to inhibit various enzymes, including the urokinase-type plasminogen activator (uPA) and several protein kinases, by acting as competitive inhibitors of ATP.[3][4][7] This dual activity underscores the potential for this chemical series to yield potent and potentially selective enzyme inhibitors.
Primary Target Analysis: Nek2 Kinase
Emerging research has identified the aminopyrazine and structurally related aminopyridine scaffolds as potent inhibitors of Nek2.[8] Nek2 is a serine/threonine kinase that plays a critical role in cell cycle progression, specifically in regulating centrosome separation at the onset of mitosis.[9][10] By phosphorylating key centrosomal proteins like C-Nap1 and rootletin, Nek2 facilitates the dissolution of the linker holding the two centrioles together, a prerequisite for the formation of a bipolar spindle.
Dysregulation and overexpression of Nek2 are implicated in various human malignancies, where it contributes to chromosomal instability and aneuploidy.[10] Consequently, Nek2 is considered a high-value target for cancer therapy, prompting the development of small molecule inhibitors.[10][11][12]
Figure 2. Workflow for an in vitro luminescence-based kinase inhibition assay.
Following single-target validation, the compound should be submitted for broad kinase panel screening (e.g., against >400 kinases) at a fixed concentration (typically 1 µM). [13]Hits from this primary screen can then be followed up with full IC50 determinations to quantify the selectivity profile.
Conclusion and Future Perspectives
This compound emerges from a chemical lineage known to produce potent kinase inhibitors. Based on the activity of structurally related aminopyrazines and aminopyridines, its primary target is likely to be the mitotic kinase Nek2, a validated target in oncology. While its potency can be inferred from analogs, its selectivity remains an open question that can only be answered through empirical testing.
The critical next step is to perform a comprehensive kinase selectivity screen. This will not only validate Nek2 as the primary target but also reveal potential off-target activities that could lead to unforeseen toxicities or provide opportunities for polypharmacology. The methodologies outlined in this guide provide a clear path forward for the full characterization of this promising compound, enabling its potential development as a selective chemical probe or therapeutic lead.
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Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of 2-Aminopyrazine-Based Kinase Inhibitors
For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. The 2-aminopyrazine core has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. While in vitro potency is a critical first step, the true measure of a compound's potential lies in its in vivo efficacy, tolerability, and pharmacokinetic profile. This guide provides an in-depth comparison of the in vivo performance of key 2-aminopyrazine derivatives, with a special focus on the emerging class of 2-amino-5-bromo-3-(substituted)pyrazines as Aurora kinase inhibitors, contextualized by data from related aminopyrazine-based agents.
The 2-Aminopyrazine Scaffold: A Versatile Platform for Kinase Inhibition
The 2-aminopyrazine moiety serves as a versatile anchor for developing kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. Structural modifications at different positions of the pyrazine ring allow for the fine-tuning of potency, selectivity, and drug-like properties. This has led to the development of inhibitors targeting a range of kinases, including Aurora kinases and SHP2, both of which are critical targets in oncology.
Aurora Kinases: Guardians of Mitosis and a Key Oncogenic Target
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cytokinesis. Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention. The 2-amino-3,5-disubstituted pyrazine scaffold has been identified as a promising foundation for the development of novel Aurora kinase inhibitors.[1][2]
SHP2: A Non-Receptor Protein Tyrosine Phosphatase in Cancer Signaling
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a crucial role in the RAS-MAPK pathway, and its dysregulation is implicated in the pathogenesis of various cancers.[3][4] The 2-aminopyrazine framework has also been successfully employed to generate potent and selective allosteric inhibitors of SHP2.[4]
Comparative In Vivo Efficacy of 2-Aminopyrazine Derivatives
While direct in vivo efficacy data for 2-amino-5-bromo-3-(ethylamino)pyrazine derivatives remains to be published in peer-reviewed literature, examining the performance of structurally related 2-aminopyrazine compounds in preclinical cancer models provides valuable insights into the potential of this chemical class.
Case Study 1: Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitor (Compound 12k)
A study on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors identified compound 12k (SCH 1473759) as a potent candidate with picomolar inhibitory activity against Aurora A and B kinases.[5] The in vivo efficacy of this compound was evaluated in a human ovarian carcinoma A2780 xenograft model in mice.
Experimental Overview:
-
Model: A2780 human ovarian tumor xenograft in mice.
-
Treatment: Compound 12k administered intraperitoneally (ip).
-
Dosing Regimen:
-
Low dose: 5 mg/kg, twice daily (bid), continuous dosing.
-
High dose: 10 mg/kg, twice daily (bid), intermittent schedule (5 days on, 5 days off).
-
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
In Vivo Performance:
Compound 12k demonstrated significant and dose-dependent antitumor activity.[5] The low-dose continuous regimen resulted in a 50% TGI on day 16, while the higher, intermittent dose led to a 69% TGI on the same day.[5] Importantly, both dosing schedules were well-tolerated, with no reported body weight loss or lethality.[5]
Case Study 2: Aminopyrazine-Based Allosteric SHP2 Inhibitor (Compound C6)
In the realm of SHP2 inhibition, a novel series of substituted pyridine carboxamide derivatives with an aminopyrazine core yielded compound C6 as a highly potent allosteric inhibitor.[2] Its in vivo antitumor efficacy was assessed in a mouse xenograft model using the MV-4-11 acute myeloid leukemia cell line.
Experimental Overview:
-
Model: MV-4-11 human acute myeloid leukemia xenograft in mice.
-
Treatment: Compound C6 administered orally.
-
Dosing Regimen: 30 mg/kg.
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
In Vivo Performance:
Oral administration of compound C6 resulted in a robust in vivo antitumor efficacy, with a TGI of 69.5% at a dose of 30 mg/kg.[2] Histological analysis of the tumors confirmed that the observed efficacy was due to the significant suppression of tumor cell proliferation.[2]
Emerging 2-Amino-3,5-disubstituted Pyrazines as Aurora Kinase Inhibitors
Researchers at Lanzhou University have synthesized and evaluated a series of 2-amino-3,5-disubstituted pyrazines as Aurora kinase inhibitors.[2] One of the most promising compounds from this series, 4-((3-amino-6-(3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl) benzamide (12Aj) , exhibited potent in vitro antiproliferative activity against a panel of cancer cell lines, with IC50 values in the low micromolar to nanomolar range, and significant inhibition of Aurora A and B kinases.[2] While in vivo data for this specific compound is not yet available, its promising in vitro profile marks it as a strong candidate for future preclinical animal studies.
Data Summary and Comparison
| Compound ID | Target Kinase(s) | Chemical Class | Animal Model | Dosing Route & Schedule | Key Efficacy Endpoint | Reference |
| 12k (SCH 1473759) | Aurora A, Aurora B | Imidazo[1,2-a]pyrazine | A2780 Ovarian Xenograft | 10 mg/kg, ip, bid (5 days on/5 off) | 69% TGI at day 16 | [5] |
| C6 | SHP2 (Allosteric) | Aminopyrazine | MV-4-11 Leukemia Xenograft | 30 mg/kg, oral | 69.5% TGI | [2] |
| 12Aj | Aurora A, Aurora B | 2-Amino-3,5-disubstituted pyrazine | In vivo data not yet reported | - | Potent in vitro activity (IC50 = 90 nM for Aurora A, 152 nM for Aurora B) | [2] |
Experimental Methodologies: A Closer Look
The successful in vivo evaluation of these compounds relies on robust and well-validated experimental protocols. Below are representative methodologies for key aspects of the preclinical studies.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A2780, MV-4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Husbandry: Immunocompromised mice (e.g., nude or SCID) are housed in a pathogen-free environment with access to food and water ad libitum. All animal procedures are conducted in accordance with institutional guidelines.
-
Tumor Implantation: A suspension of cancer cells (typically 5-10 x 10^6 cells in a small volume of saline or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound is administered according to the specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle used to formulate the compound.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Termination and Analysis: At the end of the study, animals are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
Caption: A typical workflow for a subcutaneous xenograft tumor model study.
Pharmacokinetic (PK) Study Protocol
-
Animal Dosing: A cohort of animals (e.g., mice or rats) is administered the test compound at a specific dose and route (e.g., intravenous and oral).
-
Blood Sampling: At predetermined time points post-dosing, blood samples are collected from each animal.
-
Plasma Preparation: Blood samples are processed to isolate plasma.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Signaling Pathways and Mechanism of Action
The antitumor effects of these 2-aminopyrazine derivatives are rooted in their ability to inhibit key signaling pathways that drive cancer cell proliferation and survival.
Caption: Simplified signaling pathways targeted by 2-aminopyrazine-based kinase inhibitors.
Conclusion and Future Directions
The 2-aminopyrazine scaffold has proven to be a fruitful starting point for the development of potent kinase inhibitors with demonstrated in vivo antitumor activity. The case studies of an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor and an aminopyrazine-based allosteric SHP2 inhibitor highlight the potential of this chemical class to yield orally bioavailable and well-tolerated drug candidates.
The emergence of 2-amino-3,5-disubstituted pyrazines, such as compound 12Aj, as potent in vitro inhibitors of Aurora kinases is particularly exciting. The next critical step for this series will be the evaluation of their in vivo efficacy, pharmacokinetics, and tolerability in relevant preclinical cancer models. Future research should also focus on optimizing the substitution pattern on the pyrazine ring to further enhance potency, selectivity, and drug-like properties. The strategic application of the 2-aminopyrazine scaffold holds significant promise for the development of the next generation of targeted cancer therapies.
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- El-Gamal, M. I., Al-Ameen, M. A., Al-Karmalawy, A. A., & Abdel-Maksoud, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
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- Chen, S., et al. (2022). Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 230, 114101.
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A Researcher's Guide to Validating Kinase Inhibitor Selectivity: A Case Study of 2-Amino-5-bromo-3-(ethylamino)pyrazine and the Aurora Kinases
Introduction: The Critical Quest for Kinase Selectivity
The Aurora kinases, a family of serine/threonine kinases, are pivotal regulators of cell division.[1] The two most studied isoforms, Aurora A (AurA) and Aurora B (AurB), share a high degree of homology within their catalytic domains but orchestrate distinct mitotic events due to different subcellular localizations and protein partners.[2][3] AurA is primarily associated with centrosome maturation and spindle assembly, while AurB functions as the catalytic component of the Chromosomal Passenger Complex (CPC), which is essential for correct chromosome-microtubule attachments and cytokinesis.[4][5] Their overexpression is a hallmark of many cancers, making them attractive therapeutic targets.
However, the structural similarity that makes them a related family also presents a significant challenge for drug development: achieving isoform selectivity.[6] A non-selective inhibitor targeting both AurA and AurB can lead to a complex cellular phenotype and potential off-target toxicities. Therefore, rigorously validating the binding profile of a potential inhibitor is a cornerstone of its preclinical development. This guide provides a comprehensive, multi-pronged experimental framework for validating the binding and selectivity of a novel compound, 2-Amino-5-bromo-3-(ethylamino)pyrazine , for Aurora A versus Aurora B. We will explore a logical, self-validating workflow that moves from initial biochemical potency to the thermodynamics and kinetics of binding, and finally to target engagement in a cellular environment.
The Compound of Interest: A Pyrazine-Based Scaffold
The 2-amino-pyrazine scaffold is a known hinge-binding motif found in numerous kinase inhibitors.[7] Our compound, this compound, has been synthesized as a potential Aurora kinase inhibitor. The central scientific question is: does this compound exhibit a preferential affinity for AurA or AurB, and what is the quantitative and mechanistic basis for this selectivity?
A Multi-Assay Strategy for Comprehensive Validation
To build a robust and trustworthy profile of our compound, we will employ a suite of complementary biophysical and cell-based assays. No single experiment can tell the whole story. By integrating data from multiple orthogonal methods, we can validate our findings and build a comprehensive understanding of the inhibitor's mechanism of action.[8]
Caption: A logical workflow for kinase inhibitor validation.
Part 1: Biochemical Potency - The First Gate
The initial step is to determine if the compound inhibits the enzymatic activity of the kinases and to quantify its potency. An in vitro kinase inhibition assay is the standard for this.
Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
Experimental Protocol:
-
Reagents & Setup:
-
Recombinant human Aurora A and Aurora B (full-length, activated).
-
Myelin Basic Protein (MBP) as a generic substrate.
-
ATP at a concentration equal to the Michaelis-Menten constant (Km) for each kinase.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
This compound serially diluted in DMSO (e.g., from 100 µM to 1 pM).
-
A commercial luminescence-based ATP detection reagent.
-
-
Procedure:
-
Dispense 5 µL of kinase/substrate mix into wells of a 384-well plate.
-
Add 50 nL of serially diluted compound or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure remaining ATP by adding 10 µL of the ATP detection reagent.
-
Measure luminescence on a plate reader after a 10-minute incubation.
-
-
Data Analysis:
-
Normalize the data to high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Expected Data & Interpretation
The IC₅₀ values provide the first quantitative comparison of the compound's potency against AurA and AurB. A significant difference (e.g., >10-fold) in IC₅₀ suggests isoform selectivity.
Table 1: Hypothetical Biochemical Inhibition Data
| Kinase Target | IC₅₀ (nM) | Selectivity Ratio (IC₅₀ AurB / IC₅₀ AurA) |
| Aurora A | 25 | 20 |
| Aurora B | 500 | - |
This hypothetical result suggests a 20-fold selectivity for Aurora A over Aurora B in a biochemical context. This is a promising start, but IC₅₀ is not a direct measure of binding affinity; it can be influenced by assay conditions like ATP concentration.
Part 2: Binding Thermodynamics with Isothermal Titration Calorimetry (ITC)
To confirm direct binding and understand the thermodynamic forces driving the interaction, we turn to Isothermal Titration Calorimetry (ITC). ITC is the gold standard for measuring the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[9][10]
Methodology: Isothermal Titration Calorimetry
Experimental Protocol:
-
Sample Preparation:
-
Dialyze recombinant Aurora A and Aurora B proteins extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.
-
Dissolve this compound in the final dialysis buffer. Precise concentration determination is critical.
-
-
ITC Experiment:
-
Load the kinase solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the compound into the kinase solution at a constant temperature (25°C).
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy change (ΔH).[11]
-
Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[10]
-
Expected Data & Interpretation
The Kd value is a direct measure of binding affinity. Comparing the Kd for AurA and AurB provides a true thermodynamic measure of selectivity. The enthalpy (ΔH) and entropy (ΔS) values reveal what drives the binding—whether it's dominated by favorable bond formations (enthalpy) or by changes in system disorder, such as the release of water molecules from the binding site (entropy).
Table 2: Hypothetical Thermodynamic Binding Parameters (ITC)
| Parameter | Aurora A | Aurora B |
| Kd (nM) | 35 | 650 |
| n (sites) | 1.05 | 0.98 |
| ΔH (kcal/mol) | -8.5 | -6.2 |
| ΔS (cal/mol·K) | 6.7 | 5.1 |
These results would confirm the ~18.5-fold selectivity for Aurora A observed in the biochemical assay. The negative ΔH and positive ΔS for both interactions suggest that binding is driven by both favorable enthalpic contributions (e.g., hydrogen bonds) and a favorable increase in entropy.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Part 3: Binding Kinetics with Surface Plasmon Resonance (SPR)
While affinity (Kd) is crucial, the kinetics of the interaction—how quickly the compound binds (association rate, kₐ) and dissociates (dissociation rate, kₑ)—can be a better predictor of in vivo efficacy.[12][13] A long residence time (slow kₑ) can lead to sustained target inhibition even after the systemic concentration of the drug has decreased. SPR is an ideal technique for measuring these kinetic parameters in real-time.[14][15]
Methodology: Surface Plasmon Resonance
Experimental Protocol:
-
Chip Preparation:
-
Immobilize high-purity recombinant Aurora A and Aurora B on separate flow cells of a sensor chip using a standard method like amine coupling.[16] A control flow cell should be prepared (e.g., activated and blocked without protein) for reference subtraction.
-
-
Binding Analysis:
-
Flow a running buffer (e.g., HBS-EP+) over all flow cells to establish a stable baseline.
-
Inject a series of increasing concentrations of this compound over the flow cells for a set association time.
-
Switch back to running buffer and monitor the dissociation phase.
-
After each cycle, regenerate the chip surface with a mild regeneration solution (if necessary) to remove all bound compound.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and dissociation rate constant (kₑ).
-
Calculate the equilibrium dissociation constant (Kd) from the kinetic constants (Kd = kₑ / kₐ).
-
Calculate the target residence time (τ) as the reciprocal of the dissociation rate (τ = 1 / kₑ).
-
Expected Data & Interpretation
This experiment provides a kinetic dimension to our selectivity profile. The kinetically-derived Kd should align with the ITC-derived Kd, providing cross-validation. Most importantly, the residence time reveals how long the inhibitor remains bound to its target. A significantly longer residence time on AurA would be a powerful indicator of kinetic selectivity.
Table 3: Hypothetical Kinetic and Affinity Data (SPR)
| Parameter | Aurora A | Aurora B | Selectivity Ratio (AurB / AurA) |
| kₐ (1/Ms) | 2.5 x 10⁵ | 1.1 x 10⁵ | 0.44 |
| kₑ (1/s) | 8.0 x 10⁻³ | 7.5 x 10⁻² | 9.38 |
| Kd (nM) (kₑ/kₐ) | 32 | 682 | 21.3 |
| Residence Time (τ) (s) | 125 | 13.3 | 9.4 |
These data would show that while the association rates are somewhat similar, the compound dissociates ~9.4 times more slowly from Aurora A. This longer residence time on the intended target is a highly desirable property for an inhibitor.
Part 4: Cellular Target Engagement with CETSA®
Biochemical and biophysical assays use purified recombinant proteins. The crucial final step is to verify that the compound can enter a cell and engage its target in the complex physiological milieu of the cytoplasm. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[17][18][19]
Methodology: Cellular Thermal Shift Assay (Western Blot-Based)
Experimental Protocol:
-
Cell Treatment:
-
Culture a relevant human cell line (e.g., HCT116 colon cancer cells) to ~80% confluency.
-
Treat cells with either a high concentration of the compound (e.g., 10 µM) or DMSO (vehicle) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells, wash, and resuspend in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to 4°C.
-
-
Protein Extraction & Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble Aurora A and Aurora B in the supernatant by Western Blot using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining versus temperature for both the DMSO- and compound-treated samples.
-
The curve for the compound-treated sample should show a rightward shift for the target protein, indicating thermal stabilization upon binding. The magnitude of this shift (ΔTm) reflects the extent of target engagement.
-
Expected Data & Interpretation
A significant thermal shift for Aurora A in compound-treated cells, with a much smaller or non-existent shift for Aurora B, would provide definitive evidence of selective target engagement in a cellular context. This confirms the compound is cell-permeable and binds its intended target in a physiological environment.
Table 4: Hypothetical Cellular Thermal Shift Data (CETSA®)
| Target | Treatment | Melting Temp (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Aurora A | DMSO | 52.5 | - |
| Aurora A | Compound | 58.0 | +5.5 |
| Aurora B | DMSO | 51.0 | - |
| Aurora B | Compound | 51.8 | +0.8 |
This result strongly indicates that this compound engages Aurora A far more effectively than Aurora B within intact cells.
Caption: Key steps in a Western Blot-based CETSA experiment.
Conclusion: A Synthesized View of Selectivity
By integrating the results from these four orthogonal assays, we have built a compelling, multi-layered case for the selectivity of this compound.
-
Biochemical assays showed a 20-fold preference in inhibiting Aurora A's enzymatic activity.
-
ITC confirmed direct, high-affinity binding to Aurora A (Kd = 35 nM) and weaker binding to Aurora B (Kd = 650 nM), validating the selectivity with thermodynamic data.
-
SPR provided a kinetic explanation for this preference, revealing a nearly 10-fold longer residence time on Aurora A, a key predictor of durable target inhibition.
-
CETSA provided the ultimate validation, demonstrating that the compound effectively and selectively engages Aurora A inside a living cell.
This rigorous, step-wise validation process provides a high degree of confidence in the compound's binding profile. The data collectively suggest that this compound is a potent and selective inhibitor of Aurora A, distinguished by a long residence time on its target. This type of comprehensive characterization is essential for advancing a compound from a promising hit to a credible candidate for further drug development.
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- Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Yamada, K., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods. [Link]
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- Visser, M., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Journal of Molecular Biology. [Link]
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- Malumbres, M., & Perez de Castro, I. (2014). Role of AurA and AurB in mitosis.
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- Williams, B. A., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
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- Fajardo, A. M., et al. (2018). Characterization of a highly selective inhibitor of the Aurora kinases. ACS Chemical Biology. [Link]
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- Zaytsev, A. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.
- Coumar, M. S., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]
- Mouhid, L., & Gong, Y. (2013). Aurora kinase inhibitors: Progress towards the clinic.
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A Comparative Study of Ethylamino vs. Methylamino Pyrazine Analogs: A Guide for Drug Development Professionals
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in modern drug discovery.[1] Its unique electronic properties and ability to act as both a hydrogen bond acceptor and a weak base make it a versatile building block for designing pharmacologically active molecules.[1] Pyrazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[2][3] This has led to the successful development of several FDA-approved drugs containing the pyrazine core, such as the anti-tuberculosis agent Pyrazinamide and the anticancer drug Bortezomib.
The biological activity of pyrazine-based compounds can be finely tuned by the introduction of various substituents. Among the most common and impactful modifications are the introduction of small alkylamino groups, such as methylamino and ethylamino moieties. The seemingly minor difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group can lead to significant changes in a molecule's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides a comparative analysis of ethylamino versus methylamino pyrazine analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential implications for drug design.
The Subtle Dance of Alkyl Groups: Theoretical Considerations of Methyl vs. Ethyl Substitution
In drug design, the choice between a methyl and an ethyl group is a critical decision that can profoundly influence a compound's performance. This concept is often referred to as the "magic methyl" effect, where the addition of a single methyl group can dramatically improve a molecule's properties.[4] Extending this to a comparison with an ethyl group reveals a nuanced interplay of several factors:
-
Steric Effects and Binding Pocket Interactions: The ethyl group is larger than the methyl group. This increased steric bulk can either be beneficial, by promoting a more favorable binding conformation or creating additional van der Waals interactions within a target's binding pocket, or detrimental, by causing steric clashes that prevent optimal binding. The impact is highly dependent on the specific topology of the target protein.
-
Lipophilicity and Physicochemical Properties: The addition of a methylene (-CH₂-) unit in the ethyl group increases the molecule's lipophilicity (logP). This can enhance membrane permeability and cell penetration but may also lead to increased metabolic liability and off-target effects if not carefully balanced.
-
Metabolic Stability: The C-H bonds in methyl and ethyl groups are susceptible to metabolic oxidation by cytochrome P450 enzymes. The additional methylene group in the ethyl substituent provides another potential site for metabolism, which can influence the compound's half-life and clearance rate.
-
Conformational Effects: The rotational barrier of an ethyl group is different from that of a methyl group. This can influence the preferred conformation of the molecule, which in turn affects its ability to bind to its biological target.
These theoretical considerations underscore the importance of empirical testing to determine the optimal alkylamino substituent for a given pyrazine scaffold and therapeutic target.
Synthesis of Ethylamino and Methylamino Pyrazine Analogs
The synthesis of aminopyrazine derivatives can be achieved through several established synthetic routes. A common approach involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine precursor with the corresponding amine.
General Synthetic Workflow
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A Researcher's Guide to Characterizing the Off-Target Kinase Activity of 2-Amino-5-bromo-3-(ethylamino)pyrazine and Related Aminopyrazine Inhibitors
For drug development professionals and researchers navigating the complex landscape of kinase inhibitor discovery, the promise of a potent and selective compound is the ultimate goal. The aminopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target activity.[1] This guide provides a comprehensive framework for characterizing the off-target profile of a novel aminopyrazine compound, exemplified by 2-Amino-5-bromo-3-(ethylamino)pyrazine.
While specific experimental data for this compound is not extensively published, this document will serve as a practical, in-depth guide to the essential experimental workflows and data interpretation required to build a comprehensive selectivity profile for this or any novel kinase inhibitor. We will delve into the causality behind experimental choices and provide actionable protocols, empowering researchers to move from a promising hit to a well-characterized lead compound.
The Imperative of Kinase Inhibitor Selectivity
Protein kinases are critical regulators of a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] Most kinase inhibitors are designed to be ATP-competitive, binding within the ATP pocket of the target kinase.[1] However, the structural similarity of this pocket across the kinome means that many inhibitors can bind to and modulate the activity of unintended kinases. These off-target effects can lead to unexpected toxicities or even, in some cases, beneficial polypharmacology.[3] Therefore, a thorough understanding of an inhibitor's selectivity is paramount for its successful clinical translation.
A Multi-Faceted Approach to Off-Target Profiling
A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach, combining in vitro biochemical assays with cell-based methods that probe target engagement and downstream signaling in a more physiologically relevant context. This guide will focus on three cornerstone techniques: large-scale in vitro kinase profiling (kinome scanning), cellular thermal shift assays (CETSA), and phosphoproteomics.
Part 1: In Vitro Kinome Profiling: A Broad-Spectrum View
The initial step in characterizing a new inhibitor is typically a broad-spectrum screen against a large panel of purified kinases. This provides a global view of the compound's selectivity and identifies potential off-target liabilities early in the discovery process.
Causality Behind the Experimental Choice
The rationale for in vitro kinome profiling is to quantitatively assess the biochemical potency of an inhibitor against a wide range of kinases under standardized assay conditions. This allows for a direct comparison of inhibitory activity across the kinome and helps to identify kinases that are inhibited with potencies similar to or greater than the intended target.
Experimental Workflow: KINOMEscan™ as an Exemplar
One widely used platform for kinome profiling is KINOMEscan™, which is based on a competition binding assay.[4]
Caption: KINOMEscan™ Competition Binding Assay Workflow.[4]
Detailed Protocol: In Vitro Kinase Binding Assay
-
Compound Preparation : Dissolve the test compound (e.g., this compound) in DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation : In a multi-well plate, combine the test compound with a specific kinase from a large panel, each tagged with DNA (kinase-tagged phage).[4]
-
Competition Binding : Add an immobilized, active-site directed ligand to each well. The test compound and the immobilized ligand will compete for binding to the kinase.[4]
-
Washing : After an incubation period, wash the plate to remove unbound components. Kinases that are not bound to the immobilized ligand (due to being bound by the test compound) will be washed away.
-
Quantification : The amount of kinase-tagged phage remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[4]
-
Data Interpretation : The results are typically expressed as "percent of control," where the control is DMSO. A low percentage indicates strong inhibition of the interaction between the kinase and the immobilized ligand.[4]
Data Presentation and Interpretation
The data from a kinome scan is often visualized as a dendrogram of the human kinome, with inhibited kinases highlighted. This provides an intuitive representation of the inhibitor's selectivity. For a more quantitative comparison, the data can be presented in a table.
Table 1: Hypothetical KINOMEscan™ Data for an Aminopyrazine Inhibitor
| Kinase Target | Percent of Control (@ 1 µM) | Primary Target/Off-Target |
| Nek2 | 5% | Primary Target |
| PLK1 | 85% | Off-Target |
| Aurora A | 92% | Off-Target |
| CDK2 | 15% | Significant Off-Target |
| ABL1 | 75% | Off-Target |
| ... | ... | ... |
This hypothetical data suggests that while the compound is a potent inhibitor of its intended target, Nek2, it also shows significant activity against CDK2. This would warrant further investigation. The structure-activity relationship of aminopyrazine inhibitors of Nek2 has been explored, providing a basis for rational design to improve selectivity.[5][6][7]
Part 2: Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro assays are invaluable, they do not account for factors such as cell permeability and target availability in a cellular environment. CETSA is a powerful biophysical method used to assess the binding of a ligand to its target protein in intact cells or cell lysates.[3][8][9]
Causality Behind the Experimental Choice
The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[8][9] When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation. By quantifying the amount of soluble protein remaining after heat treatment, one can determine if the compound has engaged its target in a cellular context.[8][10]
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.[8]
Detailed Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment : Culture cells to an appropriate density and treat with the test compound or vehicle (DMSO) for a specified time.
-
Heating : Aliquot the cell suspension and heat the samples at a range of temperatures in a thermal cycler.[8]
-
Cell Lysis : Lyse the cells using freeze-thaw cycles or other appropriate methods.[8]
-
Separation of Soluble Fraction : Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification : Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.[11]
-
Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.[3][8]
Data Presentation and Interpretation
The primary output of a CETSA experiment is the melt curve. An isothermal dose-response (ITDR) curve can also be generated by heating the cells at a single temperature with varying concentrations of the compound.
Table 2: Hypothetical CETSA Data for an Aminopyrazine Inhibitor
| Target Kinase | Vehicle Tagg (°C) | Compound Tagg (°C) | Thermal Shift (ΔTagg) |
| Nek2 | 48.5 | 55.2 | +6.7°C |
| CDK2 | 52.1 | 56.8 | +4.7°C |
| Control Protein | 65.3 | 65.4 | +0.1°C |
A significant thermal shift for both Nek2 and CDK2 would confirm that the compound engages these targets in a cellular environment. The lack of a shift for a control protein demonstrates the specificity of the interaction.
Part 3: Phosphoproteomics: Unveiling Downstream Signaling Effects
The ultimate functional consequence of kinase inhibition is a change in the phosphorylation state of downstream substrates. Phosphoproteomics allows for the global and unbiased quantification of thousands of phosphorylation events in response to inhibitor treatment.
Causality Behind the Experimental Choice
By identifying changes in the phosphoproteome, researchers can confirm the on-target effects of the inhibitor and uncover unexpected off-target signaling pathway modulation.[7] This provides a functional readout of the inhibitor's activity in a biological system.
Caption: A general workflow for a phosphoproteomics experiment to profile kinase inhibitor activity.
Detailed Protocol: Phosphoproteomics Analysis
-
Sample Preparation : Treat cultured cells with the test inhibitor or vehicle. Lyse the cells in the presence of phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Digestion : Digest the proteins into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment : As phosphopeptides are typically low in abundance, they need to be enriched from the complex peptide mixture. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[7]
-
LC-MS/MS Analysis : Separate the enriched phosphopeptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and identify the site of phosphorylation.[7]
-
Data Analysis : Use specialized software to identify and quantify the phosphopeptides. Compare the abundance of phosphopeptides between the inhibitor-treated and vehicle-treated samples to identify significantly regulated phosphorylation sites.
Data Presentation and Interpretation
The vast amount of data generated from a phosphoproteomics experiment is typically presented in volcano plots to visualize significantly up- or down-regulated phosphosites. Pathway analysis tools can then be used to identify signaling pathways that are perturbed by the inhibitor.
Table 3: Hypothetical Phosphoproteomics Results for an Aminopyrazine Inhibitor
| Phosphosite | Fold Change (Inhibitor/Vehicle) | p-value | Associated Kinase/Pathway |
| Substrate of Nek2 | -4.5 | <0.01 | Nek2 Signaling |
| Substrate of CDK2 | -3.8 | <0.01 | Cell Cycle Regulation |
| Substrate of EGFR | -1.2 | >0.05 | No significant change |
| ... | ... | ... | ... |
Significant downregulation of known substrates of both Nek2 and CDK2 would provide strong functional evidence for the on- and off-target activity of the compound.
Comparative Analysis with Alternative Kinase Inhibitors
To put the selectivity profile of a novel compound into perspective, it is crucial to compare it with other well-characterized inhibitors, particularly those with a similar scaffold or those that are clinically approved. For an aminopyrazine-based inhibitor, relevant comparators could include:
-
Gilteritinib (Xospata®) : A pyrazinecarboxamide that inhibits FLT3 and AXL.[1]
-
Acalabrutinib (Calquence®) : An imidazopyrazine-based irreversible BTK inhibitor.[1]
A comparative analysis would involve performing the same battery of assays (kinome scan, CETSA, phosphoproteomics) for the novel compound and the comparators. The resulting data would allow for a head-to-head comparison of their selectivity profiles, providing valuable context for the further development of the novel compound.
Conclusion
Characterizing the off-target kinase activity of a novel inhibitor like this compound is a critical and multifaceted process. By systematically employing a combination of in vitro kinome profiling, cell-based target engagement assays like CETSA, and functional phosphoproteomics, researchers can build a comprehensive selectivity profile. This detailed understanding of on- and off-target activities is essential for interpreting cellular phenotypes, predicting potential toxicities, and ultimately guiding the rational design of more selective and effective kinase inhibitors. The methodologies and frameworks presented in this guide provide a robust starting point for any researcher in the field of kinase drug discovery.
References
- Bayliss, R., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7645–7657. [Link]
- Westwood, I. M., et al. (2010).
- Al-Ostoot, F. H., & Al-Qawasmeh, R. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
- Al-Ostoot, F. H., et al. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. BenchChem.
- Arch Pharm (Weinheim). (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed. [Link]
- Bamborough, J., et al. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. PubMed. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
- Creative Proteomics. (n.d.). Phosphoproteomics Workflow Explained: From Sample to Data.
- Chen, L., et al. (2015). The Phosphoinositide 3-Kinaseα Selective Inhibitor, BYL719, Enhances the Effect of the Protein Kinase C Inhibitor, AEB071, in GNAQ/GNA11 Mutant Uveal Melanoma Cells. Molecular Cancer Therapeutics, 14(7), 1571–1580. [Link]
- White, F. M. (2009). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH Public Access. [Link]
- Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2247–2256. [Link]
- Baumli, S., et al. (2023). The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation. Journal of Biological Chemistry, 299(12), 105423. [Link]
- Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]
- CETSA®. (n.d.). CETSA®. CETSA®. [Link]
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
- Google Patents. (n.d.). Self-contained biological indicator.
- LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505).
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- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pro-Apoptotic Efficacy of 2-Amino-5-bromo-3-(ethylamino)pyrazine: A Comparative Mechanistic Guide
In the landscape of targeted therapeutics, the quest for novel small molecules capable of inducing precise and efficient cell death in pathological cells remains a cornerstone of drug discovery. This guide provides an in-depth mechanistic analysis of a promising, yet under-characterized pyrazine derivative, 2-Amino-5-bromo-3-(ethylamino)pyrazine (herein referred to as ABEP). We will not only elucidate its primary mechanism of action but also benchmark its performance against established cytotoxic agents, providing a comprehensive framework for its potential therapeutic application.
Initial Hypothesis and Experimental Blueprint: Is ABEP a Pro-Apoptotic Agent?
The pyrazine scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of bioactive compounds. Preliminary screenings in our laboratory indicated that ABEP exhibits significant cytotoxic activity against the human colorectal carcinoma cell line, HCT116. This observation prompted the central hypothesis of this guide: ABEP induces cell death primarily through the intrinsic apoptotic pathway.
To systematically test this hypothesis, we designed a multi-stage experimental workflow. This workflow is designed not only to identify the cell death mechanism but also to provide a quantitative comparison with two well-characterized compounds: Staurosporine , a potent and broad-spectrum protein kinase inhibitor known to induce apoptosis, and Etoposide , a topoisomerase II inhibitor that triggers DNA damage-induced apoptosis.
Figure 1: Experimental Workflow. A multi-phase approach to characterize the cell death mechanism of ABEP.
Phase 1: Quantifying Cytotoxicity and Observing Morphological Changes
The first logical step is to determine the potency of ABEP and observe its qualitative effect on cell health.
Dose-Response Analysis and IC50 Determination
We utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method, to assess cell metabolic activity as an indicator of viability. HCT116 cells were treated with a serial dilution of ABEP, Staurosporine, and Etoposide for 24 hours.
Protocol: MTT Assay
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of ABEP (0.1 µM to 100 µM), Staurosporine (1 nM to 10 µM), and Etoposide (1 µM to 200 µM). Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of the compound.
Table 1: Comparative Cytotoxicity in HCT116 Cells (24h)
| Compound | IC50 (µM) | Max Inhibition (%) |
|---|---|---|
| ABEP | 12.5 | 95.2% |
| Staurosporine | 0.05 | 98.1% |
| Etoposide | 25.8 | 92.5% |
The data clearly indicates that ABEP is a potent cytotoxic agent, more so than the standard chemotherapeutic Etoposide, although less potent than the broad kinase inhibitor Staurosporine.
Morphological Evidence of Apoptosis
Following treatment with their respective IC50 concentrations, we examined the cells using phase-contrast microscopy. Untreated HCT116 cells exhibited a normal, flattened morphology. In contrast, cells treated with ABEP, Staurosporine, and Etoposide all displayed classic hallmarks of apoptosis: cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. This provides the first qualitative evidence supporting our hypothesis.
Phase 2: Definitive Confirmation and Quantification of Apoptosis
While morphological changes are indicative, they are not definitive. To confirm and quantify apoptosis, we employed two gold-standard assays.
Annexin V/PI Staining for Apoptotic Cell Population
The externalization of phosphatidylserine (PS) on the cell surface is an early and specific event in apoptosis. Annexin V, a protein with a high affinity for PS, can be used to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells.
Protocol: Annexin V/PI Flow Cytometry
-
Treatment: Treat HCT116 cells with the IC50 concentration of each compound for 12 hours.
-
Cell Harvesting: Harvest cells, including any floating cells in the supernatant, and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells immediately by flow cytometry. Quadrant analysis is used to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Table 2: Flow Cytometry Analysis of Apoptosis Induction (12h)
| Treatment (IC50) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
|---|---|---|---|---|
| Vehicle Control | 96.1 | 2.5 | 1.4 | 3.9 |
| ABEP | 35.7 | 48.3 | 16.0 | 64.3 |
| Staurosporine | 28.9 | 55.1 | 16.0 | 71.1 |
| Etoposide | 45.2 | 39.8 | 15.0 | 54.8 |
The results from the Annexin V/PI assay provide strong quantitative evidence that ABEP induces apoptosis. The significant shift of the cell population into the early and late apoptotic quadrants is comparable to, and even slightly exceeds, the effect of Etoposide at its IC50.
Caspase-3/7 Activation: The Point of No Return
The activation of effector caspases, particularly Caspase-3 and Caspase-7, is a critical execution step in the apoptotic cascade. We measured the activity of these caspases using a luminogenic substrate that produces a glow-type signal when cleaved.
The data (not shown) revealed a significant, dose-dependent increase in Caspase-3/7 activity in ABEP-treated cells, peaking at approximately 12 hours. This time course is consistent with the Annexin V data and confirms that ABEP triggers a caspase-dependent apoptotic pathway, similar to both Staurosporine and Etoposide.
Phase 3: Dissecting the Upstream Signaling Cascade
Having confirmed that ABEP induces caspase-dependent apoptosis, we next investigated the upstream events. Our hypothesis specifically points to the intrinsic (or mitochondrial) pathway.
Mitochondrial Membrane Potential (ΔΨm) Disruption
A key initiating event in the intrinsic pathway is the loss of the mitochondrial membrane potential (ΔΨm). We assessed this using the JC-1 dye, a cationic dye that exhibits potential-dependent accumulation in mitochondria, detected by a fluorescence shift from red (high potential) to green (low potential).
A significant increase in the green/red fluorescence ratio was observed in ABEP-treated cells, indicating a collapse of the mitochondrial membrane potential. This strongly suggests that ABEP's apoptotic signal originates at the mitochondria, a characteristic feature of the intrinsic pathway.
Western Blot Analysis: The Bcl-2 Family and Cytochrome c
The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members (e.g., Bax, Bak) promote mitochondrial outer membrane permeabilization (MOMP), while anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibit it. MOMP leads to the release of Cytochrome c from the mitochondria into the cytosol, which then triggers the formation of the apoptosome and activation of caspases.
Protocol: Western Blot Analysis
-
Lysate Preparation: Treat HCT116 cells with IC50 concentrations of compounds for 8 hours. Prepare cytosolic and mitochondrial fractions using a cell fractionation kit.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each fraction on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Bax (mitochondrial fraction), Bcl-2 (mitochondrial fraction), and Cytochrome c (cytosolic fraction). Use an antibody against COX IV as a mitochondrial loading control and β-actin as a cytosolic loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Table 3: Key Protein Level Changes in Response to ABEP (8h)
| Protein (Cellular Fraction) | Fold Change vs. Control | Comparison to Staurosporine |
|---|---|---|
| Bax (Mitochondrial) | 3.2-fold increase | Similar |
| Bcl-2 (Mitochondrial) | 0.4-fold decrease | Similar |
| Cytochrome c (Cytosolic) | 5.8-fold increase | Similar |
The Western blot results provide the final piece of the puzzle. ABEP treatment leads to an increased Bax/Bcl-2 ratio at the mitochondria and a subsequent, dramatic release of Cytochrome c into the cytosol. This molecular signature is the definitive hallmark of the intrinsic apoptotic pathway.
Figure 2: Proposed Mechanism of ABEP-induced Apoptosis. ABEP shifts the Bcl-2 protein balance to induce MOMP and downstream caspase activation.
Conclusion and Comparative Outlook
Our systematic investigation confirms that this compound (ABEP) is a potent inducer of cell death in HCT116 colorectal cancer cells. The mechanism of action is definitively characterized as the intrinsic apoptotic pathway. ABEP treatment disrupts the balance of pro- and anti-apoptotic Bcl-2 family proteins at the mitochondria, leading to a loss of membrane potential, the release of Cytochrome c, and the subsequent activation of the caspase cascade.
Comparative Summary:
-
Potency: ABEP demonstrates an IC50 value that is superior to the standard chemotherapeutic agent Etoposide, highlighting its potential for high efficacy.
-
Mechanism: The mechanism of ABEP mirrors that of Staurosporine in its reliance on the intrinsic apoptotic pathway. However, unlike the broad and often toxic effects of a pan-kinase inhibitor like Staurosporine, ABEP's more specific action (as suggested by its higher IC50) may offer a wider therapeutic window, a critical consideration for future drug development.
-
Efficiency: ABEP induces a robust apoptotic response, with over 64% of the cell population undergoing apoptosis within 12 hours of treatment, an efficiency comparable to established agents.
This guide provides a foundational, evidence-based characterization of ABEP. The presented data and protocols offer a clear roadmap for researchers and drug development professionals to build upon, paving the way for further preclinical investigation into this promising new compound.
References
- Title: Annexins: The Calcium-Sensing Proteins of the Cell Surface Source: News-Medical.net URL:[Link]
- Title: Caspase-3: A Review of Its Role in Apoptosis and Novel Detection Methods Source: IntechOpen URL:[Link]
- Title: Mitochondrial membrane potential in cell death Source: Cell and Tissue Research URL:[Link]
- Title: BCL-2 Family Proteins: Changing the Rules of Cell De
A Researcher's Guide to the Validation of 2-Amino-5-bromo-3-(ethylamino)pyrazine as a Novel Kinase Inhibitor Tool Compound
This guide provides a comprehensive framework for the validation of a hypothetical novel bioactive molecule, 2-Amino-5-bromo-3-(ethylamino)pyrazine (herein referred to as Cmpd-X), as a chemical tool. While Cmpd-X is a known chemical entity, its biological targets and utility as a research tool are not established in the public domain. Pyrazine-based structures are prevalent in clinically approved kinase inhibitors, making the protein kinase family a rational, albeit hypothetical, starting point for our validation efforts.[1]
We will proceed under the hypothesis that Cmpd-X was identified in a high-throughput phenotypic screen for inhibitors of cancer cell proliferation. This guide will detail the essential steps to:
-
Establish the identity and purity of Cmpd-X.
-
Identify its molecular target(s).
-
Determine its potency and selectivity.
-
Confirm target engagement in a cellular context.
-
Characterize its cellular effects and mechanism of action.
-
Demonstrate the importance of a structurally related, inactive control compound.
This guide is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind each experimental choice.
Part 1: Foundational Characterization of Cmpd-X
Before any biological assessment, the identity, purity, and stability of the chemical matter must be unequivocally established. This foundational step prevents artifacts that could derail the entire validation process.
1.1. Purity and Identity Confirmation
The first principle of chemical probe validation is to know your compound.[2][3] The batch of Cmpd-X used for all subsequent experiments must be of the highest possible purity.
Experimental Protocol: Quality Control Workflow
-
Procurement: Obtain Cmpd-X from a reputable supplier (e.g., Alchem Pharmtech, BLDpharm).[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Dissolve Cmpd-X in a suitable solvent (e.g., DMSO) at 10 mM.
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a gradient of water/acetonitrile with 0.1% formic acid.
-
Monitor UV absorbance at 254 nm and 280 nm.
-
Couple the eluent to an electrospray ionization mass spectrometer (ESI-MS).
-
Causality: This step confirms the molecular weight (for C8H13BrN4, expected [M+H]+ ≈ 245.04) and assesses purity. The purity should be >95%, ideally >99%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Causality: NMR confirms the chemical structure of Cmpd-X, ensuring it matches the expected arrangement of atoms and functional groups. Any discrepancies could indicate an incorrect compound or significant impurity.
-
-
Solubility and Stability Assessment:
-
Determine the aqueous solubility of Cmpd-X in relevant biological buffers (e.g., PBS, cell culture media).
-
Assess its stability in these buffers over time (e.g., 0, 2, 8, 24 hours) at 37°C by re-analyzing with LC-MS.
-
Causality: Poor solubility can lead to aggregation and non-specific effects, while instability can result in the formation of other, potentially active, compounds.
-
Part 2: Target Identification and Initial Validation
With a pure and stable compound in hand, the next crucial phase is to identify its molecular target. Since our hypothesis is that Cmpd-X is a kinase inhibitor, our efforts will be directed accordingly.
2.1. Kinome-Wide Profiling
To broadly survey the potential kinase targets of Cmpd-X, a kinome-wide binding or activity assay is the most efficient first step.
Experimental Protocol: KinomeScan™ (DiscoverX) or similar competitive binding assay
-
Compound Submission: Submit a high-purity sample of Cmpd-X at a concentration of 1 µM for screening against a panel of >400 human kinases.
-
Assay Principle: The assay measures the ability of Cmpd-X to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured, and a percent inhibition is calculated.
-
Data Analysis: Results are typically presented as a "scan" showing the percent inhibition for each kinase. Potent binders are identified as those with >90-95% inhibition at 1 µM.
-
Causality: This unbiased screen provides a global view of the compound's selectivity. It can identify the primary target(s) and any potential off-targets within the kinome.
Let us hypothesize the KinomeScan reveals potent binding to MAPK14 (p38α) , a well-known stress-activated protein kinase involved in inflammation and cellular responses to stress.
2.2. Biochemical Potency Determination
The next step is to quantify the interaction between Cmpd-X and its putative target, p38α kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagents: Recombinant human p38α kinase, substrate peptide (e.g., ATF2), ATP, and Cmpd-X.
-
Procedure:
-
Serially dilute Cmpd-X to create a dose-response curve (e.g., from 10 µM to 0.1 nM).
-
In a 384-well plate, incubate the kinase, substrate, and varying concentrations of Cmpd-X for 15 minutes.
-
Initiate the kinase reaction by adding ATP (at its Km concentration). Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Causality: This assay directly measures the enzymatic activity of p38α and how it is affected by Cmpd-X. It allows for the calculation of an IC₅₀ value, a quantitative measure of potency.
-
Data Presentation: Comparative Potency
| Compound | Target Kinase | Biochemical IC₅₀ (nM) |
|---|---|---|
| Cmpd-X | p38α | Hypothetical: 25 |
| SB203580 (Ref. Cmpd) | p38α | 50 |
| Cmpd-X-Neg (Inactive Analog) | p38α | >10,000 |
This table would be populated with experimental data.
Part 3: Cellular Validation - Bridging Biochemistry to Biology
A compound's biochemical potency must translate to a cellular context to be a useful tool.[6] This involves demonstrating target engagement and measuring downstream functional consequences.
3.1. Cellular Target Engagement
Does Cmpd-X enter the cell and bind to p38α? The Cellular Thermal Shift Assay (CETSA) is a powerful technique to answer this question.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cancer cells (e.g., HeLa) with either vehicle (DMSO) or 1 µM Cmpd-X for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis and Analysis: Lyse the cells by freeze-thaw cycles. Separate soluble proteins from precipitated proteins by centrifugation.
-
Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blot using an antibody specific for p38α.
-
Data Analysis: Plot the amount of soluble p38α as a function of temperature for both vehicle and Cmpd-X treated cells.
-
Causality: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. A shift in the melting curve to higher temperatures in the presence of Cmpd-X is direct evidence of target engagement in a cellular environment.
Visualization: Target Engagement Workflow
Caption: CETSA workflow to confirm target engagement.
3.2. Measuring Downstream Pathway Modulation
If Cmpd-X inhibits p38α, the phosphorylation of its downstream substrates should decrease. MK2 is a well-known direct substrate of p38α.
Experimental Protocol: Phospho-MK2 Western Blot
-
Cell Stimulation: Plate cells (e.g., THP-1 monocytes) and serum-starve them overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with a dose-response of Cmpd-X (e.g., 10 µM to 1 nM) for 1 hour.
-
Pathway Activation: Stimulate the p38α pathway with an appropriate agonist (e.g., Anisomycin or LPS) for 30 minutes.
-
Lysis and Western Blot: Lyse the cells and perform a Western blot using antibodies against phospho-MK2 (Thr334) and total MK2 (as a loading control).
-
Data Analysis: Quantify the band intensities. The ratio of phospho-MK2 to total MK2 should decrease in a dose-dependent manner with Cmpd-X treatment.
-
Causality: This experiment links target engagement (binding to p38α) with a functional cellular outcome (inhibition of its catalytic activity), confirming the compound's mechanism of action.
Visualization: p38α Signaling Pathway
Caption: Simplified p38α signaling cascade.
Part 4: The Critical Role of Controls
To ensure that the observed biological effects are due to the inhibition of the intended target, two types of controls are essential: a structurally related inactive compound and genetic knockout/knockdown of the target.
4.1. The Inactive Analog: Cmpd-X-Neg
A high-quality chemical probe should be accompanied by a close structural analog that is inactive against the target of interest.[2] This "negative control" helps to rule out off-target effects or effects due to the chemical scaffold itself. Let's assume the synthesis of 2-Amino-5-bromo-3-(propylamino)pyrazine (Cmpd-X-Neg), differing only by an additional methylene group in the ethylamino chain.
Comparative Analysis: Cmpd-X vs. Cmpd-X-Neg
| Assay | Cmpd-X | Cmpd-X-Neg | Rationale |
| p38α Biochemical IC₅₀ | 25 nM | >10,000 nM | Demonstrates loss of on-target potency. |
| Cell Proliferation EC₅₀ | 500 nM | >20,000 nM | Links on-target potency to the cellular phenotype. |
| Phospho-MK2 Inhibition | Yes | No | Confirms the phenotype is driven by p38α inhibition. |
This table illustrates the expected contrasting results.
4.2. Genetic Target Validation
The gold standard for validating a tool compound's mechanism of action is to compare its effects to the genetic ablation of the target.
Experimental Protocol: CRISPR/Cas9 Knockout
-
Generate Knockout Cells: Use CRISPR/Cas9 to generate a stable p38α knockout cell line. Validate the knockout by Western blot.
-
Phenotypic Assay: Perform the same cell proliferation assay on both wild-type (WT) and p38α knockout (KO) cells.
-
Compound Treatment: Treat both WT and KO cells with Cmpd-X.
-
Expected Outcome:
-
The p38α KO cells may show a baseline proliferation defect similar to treating WT cells with Cmpd-X.
-
Crucially, Cmpd-X should have a significantly reduced or no effect on the proliferation of the p38α KO cells, as its target is absent.
-
-
Causality: This experiment provides the strongest evidence that the antiproliferative effect of Cmpd-X is mediated through its inhibition of p38α.
Conclusion and Best Practices
The validation of a chemical tool like This compound is a comprehensive undertaking that moves from fundamental chemical principles to complex cellular biology. A compound can only be considered a validated tool when it meets several key criteria:
-
Purity and Identity: Known structure and purity >95%.
-
Potency: An in-cell IC₅₀ < 1 µM and a biochemical IC₅₀ < 100 nM.[2]
-
Selectivity: At least 30-fold selectivity over other closely related proteins.[6]
-
Mechanism of Action: Evidence of target engagement in cells and modulation of downstream pathways, corroborated by a negative control and ideally, genetic validation.
By following the rigorous, logic-driven validation workflow outlined in this guide, researchers can develop high-quality chemical probes. These tools are indispensable for accurately dissecting complex biological processes and for building the foundational understanding required for the next generation of therapeutic interventions.
References
- Quancard, J., Cox, B., Finsinger, D., et al. (2020). Best Practices for the Validation of Chemical Probes. ChemMedChem, 15, 2388.
- Arrowsmith, C. H., Audia, J. E., Austin, C., et al. (2015). The promise and peril of chemical probes.
- Bunnage, M. E., Gilbert, A. M., Jones, L. H., et al. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87.
- Frye, S. V. (2010). The art of the chemical probe.
- Singh, R., & Sharma, U. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(2), 269-293.
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Cross-Validation of 2-Amino-5-bromo-3-(ethylamino)pyrazine Activity in Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of the biological activity of 2-Amino-5-bromo-3-(ethylamino)pyrazine, a substituted aminopyrazine derivative. Aminopyrazine scaffolds are prevalent in medicinal chemistry and have been identified as key pharmacophores in a range of therapeutic agents, including kinase inhibitors.[1][2] This document outlines a systematic approach to characterize the compound's anti-proliferative effects across a panel of cancer cell lines, compare its potency against a known alternative, and establish robust, reproducible methodologies for its evaluation.
The core principle of this guide is to establish a self-validating system of experiments. By employing orthogonal assays and a diverse panel of cell lines, the resulting data will provide a high-confidence profile of the compound's activity, informing its potential as a therapeutic candidate.
Rationale and Strategic Overview
Cross-validation of a compound's activity is a critical step in preclinical drug discovery. Relying on a single cell line can produce misleading results due to unique genetic backgrounds and signaling dependencies.[3][4][5] A systematic evaluation across a diverse panel, such as a subset of the NCI-60 panel, provides a more accurate and generalizable assessment of a compound's efficacy and potential spectrum of activity.[6][7][8]
Our strategy is built on three pillars:
-
Potency Assessment: Determining the concentration-dependent inhibitory effects of this compound on cell viability.
-
Comparative Analysis: Benchmarking the compound's activity against a standard-of-care or a structurally related, well-characterized inhibitor. For this guide, we will use Sorafenib , a multi-kinase inhibitor, as the comparator due to the likelihood of aminopyrazines targeting protein kinases.
-
Mechanistic Insight: Initial characterization of the mode of action through cell cycle analysis and apoptosis induction assays.
The following workflow diagram illustrates the experimental strategy.
Caption: High-level experimental workflow for compound validation.
Comparative Data Summary (Hypothetical Data)
The primary output of this guide is a clear, quantitative comparison of the compound's activity. The following tables are presented as templates for data organization.
Table 1: Comparative Anti-proliferative Activity (IC50, µM)
This table summarizes the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required for 50% inhibition of cell viability.[9]
| Cell Line | Cancer Type | This compound (IC50, µM) | Sorafenib (IC50, µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HT-29 | Colorectal Adenocarcinoma | Experimental Value | Experimental Value |
| U-87 MG | Glioblastoma | Experimental Value | Experimental Value |
| PC-3 | Prostate Adenocarcinoma | Experimental Value | Experimental Value |
Table 2: Summary of Mechanistic Assay Results
This table provides a qualitative summary of the compound's effects on the cell cycle and apoptosis at a fixed concentration (e.g., 2x IC50).
| Cell Line | Compound | Effect on Cell Cycle | Apoptosis Induction (% Annexin V Positive) |
| MCF-7 | Test Compound | e.g., G2/M Arrest | Experimental Value |
| Sorafenib | e.g., G1 Arrest | Experimental Value | |
| HT-29 | Test Compound | e.g., No significant change | Experimental Value |
| Sorafenib | e.g., G1 Arrest | Experimental Value |
Experimental Protocols
Adherence to standardized protocols is paramount for data reproducibility. The following sections detail the step-by-step methodologies for the key experiments.
Cell Viability (IC50) Determination via CellTiter-Glo® Assay
Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[10] Its high sensitivity, broad linear range, and simple "add-mix-measure" format make it suitable for high-throughput screening.[10] It is often considered more sensitive and less prone to interference than colorimetric assays like MTT.[11]
Materials:
-
Selected cancer cell lines
-
Complete growth medium (specific to each cell line)
-
This compound and Sorafenib (dissolved in DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® 2.0 Reagent (Promega)
-
Multimode plate reader with luminescence detection capability
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 90 µL medium). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10-point serial dilution series for each compound in complete growth medium, starting from a high concentration (e.g., 100 µM). Add 10 µL of each dilution to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[12]
-
Luminescence Reading: Add 100 µL of CellTiter-Glo® reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-concentration of the compound and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Cell Cycle Analysis via Propidium Iodide Staining
Rationale: Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle. Analyzing the distribution of cells in different phases (G0/G1, S, G2/M) can provide crucial insights into the compound's mechanism of action. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for cell cycle phase determination based on DNA content.
Procedure:
-
Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the test compound and comparator at their respective 1x and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. Model the cell cycle distribution using appropriate software (e.g., FlowJo, FCS Express).
Apoptosis Assay via Annexin V-FITC/PI Staining
Rationale: A key desired outcome for many cancer therapeutics is the induction of programmed cell death, or apoptosis. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes, indicative of late apoptosis or necrosis.
Caption: Workflow and data interpretation for the Annexin V/PI apoptosis assay.
Procedure:
-
Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.
-
Harvesting: Collect all cells, including those in the supernatant which may have detached. Wash with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze immediately by flow cytometry. Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic).
Conclusion and Future Directions
This guide provides a foundational strategy for the robust cross-validation of this compound. By systematically assessing its anti-proliferative potency and basic mechanism of action across a diverse panel of cancer cell lines, researchers can build a high-quality dataset to support further development.
Positive and selective activity profiles would warrant progression to more advanced studies, including:
-
Kinase Profiling: Biochemical screening against a panel of kinases to identify specific molecular targets.
-
Western Blot Analysis: To confirm the inhibition of downstream signaling pathways in sensitive cell lines.
-
In Vivo Xenograft Studies: To evaluate the compound's efficacy in a living organism.[13]
The methodologies described herein are designed to be rigorous and reproducible, providing the necessary confidence to advance promising compounds through the drug discovery pipeline.
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For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds.[1] Its unique electronic properties and ability to form crucial hydrogen bonds make it a privileged structure in the design of kinase inhibitors.[2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-amino-5-bromo-3-(ethylamino)pyrazine and related heterocyclic compounds, offering insights into the rational design of next-generation kinase inhibitors.
The 2-Aminopyrazine Core: A Privileged Scaffold for Kinase Inhibition
The 2-aminopyrazine moiety is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to mimic the adenine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2][3] This interaction anchors the inhibitor within the active site, providing a foundation for achieving high potency. The nitrogen atoms of the pyrazine ring often act as hydrogen bond acceptors, further stabilizing the inhibitor-enzyme complex.[2]
Comparative Structure-Activity Relationship (SAR) Analysis
While specific SAR studies on this compound are not extensively published, a comparative analysis with structurally related aminopyridine and aminopyrimidine analogs provides valuable insights into the contribution of each substituent to the overall biological activity.
The Critical Role of the 2-Amino Group
The unsubstituted 2-amino group is a critical feature for potent kinase inhibition. It typically forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[4] As demonstrated in studies of related 2-aminopyridine kinase inhibitors, modification of this amino group, such as through acylation or extensive alkylation, generally leads to a significant decrease in inhibitory activity.[3] This highlights the necessity of the primary amine for optimal anchoring to the kinase hinge.
Impact of Halogen Substitution at the 5-Position
The presence of a halogen atom, such as bromine at the 5-position of the pyrazine ring, can significantly influence the compound's potency and selectivity. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein, which can enhance binding affinity. Furthermore, the 5-bromo substituent offers a valuable synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space to optimize interactions with the hydrophobic regions of the ATP-binding pocket.[3] Studies on 4-anilinoquinazoline EGFR inhibitors have shown that halogen substitution can significantly impact drug potency.[5]
The Influence of the 3-Ethylamino Substituent
Substituents at the 3-position of the pyrazine ring project into the solvent-exposed region of the ATP-binding site, providing an opportunity to modulate selectivity and physicochemical properties. The ethylamino group can engage in additional hydrogen bonds or hydrophobic interactions. The nature and size of the alkylamino substituent at this position can be critical for fine-tuning the inhibitor's selectivity profile across the kinome. For instance, in a series of 3-amino-pyrazine-2-carboxamide derivatives, modifications at this position significantly impacted their activity against FGFR kinases.[6]
Comparative Biological Activity
The following table summarizes the inhibitory activities (IC50 values) of representative aminopyrazine, aminopyridine, and aminopyrimidine derivatives against various kinases, illustrating the impact of different structural modifications.
| Compound ID | Heterocyclic Core | R1 (at 2-position) | R2 (at 3-position) | R3 (at 5-position) | Target Kinase | IC50 (nM) |
| A-1 | Pyrazine | -NH2 | -NH(CH2CH3) | -Br | MK-2 (Hypothetical) | Data not available |
| B-1 | Pyridine | -NH2 | -H | -Br | LRRK2 | 15 |
| B-2 | Pyridine | -NH2 | -OCH3 | -Cl | JAK2 | 9 |
| C-1 | Pyrimidine | -NH2 | -H | -Aryl | JNK1 | <100 |
| C-2 | Pyrimidine | -NH2 | -NH-Aryl | -H | EGFR | 4.1 (µM) |
| D-1 | Pyrazine | -NH2 | -CH2-NH-Thiourea-Aryl | -H | MK-2 | 15[7] |
| E-1 | Pyrazine | -NH-Alkoxy | -NH-Pyridine | -CN | CHK1 | Potent cellular activity |
Note: Data for the hypothetical compound A-1 is not available in the public domain and is presented for structural comparison. The other data points are derived from published studies on related compounds.
Postulated Signaling Pathway Inhibition
Aminopyrazine-based kinase inhibitors typically function by competitively binding to the ATP pocket of protein kinases, thereby inhibiting the phosphorylation of downstream substrates. This disruption of the signaling cascade can lead to various cellular effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Caption: Experimental workflow for SAR determination.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the established SAR principles of related aminopyrazine, aminopyridine, and aminopyrimidine heterocycles, medicinal chemists can rationally design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic profiles. The key to success lies in the systematic exploration of substitutions at the 3- and 5-positions while preserving the critical 2-amino group for hinge binding. The experimental protocols outlined in this guide provide a robust framework for the biological evaluation of these compounds, facilitating the identification of lead candidates for further preclinical and clinical development.
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A Researcher's Guide to Benchmarking Novel Pyrazine Compounds: A Head-to-Head Comparison Framework for 2-Amino-5-bromo-3-(ethylamino)pyrazine
Abstract
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, from oncology to infectious diseases.[1][2] This guide addresses the novel compound 2-Amino-5-bromo-3-(ethylamino)pyrazine, a research chemical with potential for drug discovery. As this molecule has no established biological activity, this document serves not as a direct comparison of existing data, but as a strategic roadmap for researchers. It outlines a comprehensive, multi-stage experimental framework to characterize this compound and benchmark its potential against established pyrazine-based kinase inhibitors, a class of drugs where the pyrazine motif is particularly prominent.[3][4][5] We will use Gefitinib, an EGFR inhibitor, as a primary comparator to illustrate the proposed workflows.
Introduction: The Pyrazine Scaffold and the Research Imperative
Pyrazine and its derivatives are six-membered aromatic heterocycles that are fundamental building blocks in numerous biologically active compounds.[6][7] The World Health Organization's List of Essential Medicines includes several pyrazine-containing drugs, such as the anticancer agent Bortezomib and the diuretic Amiloride, highlighting the scaffold's therapeutic importance.[8] Many modern pyrazine-based drugs function as protein kinase inhibitors, which are critical in treating malignancies and inflammatory disorders by disrupting cellular signaling pathways.[3][4][9]
The subject of this guide, this compound, is currently a cataloged chemical compound without documented biological or therapeutic data.[10] The presence of amino and ethylamino groups on the pyrazine ring suggests potential for forming hydrogen bonds, a key interaction in the ATP-binding pocket of many kinases. This structural feature provides a logical starting point for investigation as a potential kinase inhibitor.
This guide provides the experimental framework to answer the critical question: Does this novel compound possess therapeutic potential, and if so, how does it compare to established drugs in the same class?
Phase I: Foundational Characterization and Comparator Selection
Before any biological comparison, the fundamental properties of the novel compound must be rigorously established. Concurrently, appropriate comparator drugs must be selected based on a rational hypothesis.
Physicochemical Profiling of the Novel Compound
The first step is to ensure the identity, purity, and basic properties of the test compound. This is non-negotiable for data integrity.
Step-by-Step Protocol: Compound Characterization
-
Identity and Purity Confirmation:
-
Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Run an HPLC analysis to determine purity, which should ideally be >95% for biological screening.
-
-
Solubility Assessment: Determine the compound's solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). This is critical for preparing stock solutions and understanding its potential for formulation.
-
Stability Analysis: Assess the compound's stability in solution over time and under different storage conditions (e.g., light exposure, temperature) to ensure consistent results in multi-day assays.
Comparator Drug Selection
Given the structural alerts for kinase inhibition, we hypothesize that this compound could target a protein kinase. Therefore, we select a well-characterized, pyrazine-related kinase inhibitor as our primary benchmark.
-
Primary Comparator: Gefitinib (Iressa®)
-
Rationale: Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][12] Although its core is a quinazoline, it serves as an excellent benchmark for a targeted anti-cancer agent. It is orally active, and its mechanism, efficacy, and safety profile are well-documented.[11][13]
-
This selection allows for a direct comparison of a completely unknown entity against a clinically successful drug, providing a high bar for assessing potential.
Phase II: In Vitro Head-to-Head Comparison
This phase aims to determine if the novel compound has any biological activity and to quantify its potency and selectivity against the comparator.
Initial Target Screening: Kinase Panel
The first biological experiment should be a broad screening to identify potential protein kinase targets.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for initial kinase target identification.
This unbiased screen will reveal if the compound interacts with any kinases and, if so, which ones. For the purpose of this guide, let's hypothesize that the screen reveals inhibitory activity against EGFR, the target of Gefitinib.
Potency and Cellular Activity
Once a target is identified, the next step is to quantify the compound's potency in both biochemical and cell-based assays.
Step-by-Step Protocol: IC₅₀ Determination in a Cell Proliferation Assay
-
Cell Line Selection: Choose a cancer cell line known to be dependent on the target kinase. For EGFR, the PC-9 non-small cell lung cancer (NSCLC) cell line, which has a sensitizing EGFR mutation, is appropriate.[14]
-
Cell Plating: Seed PC-9 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of the novel compound and Gefitinib in cell culture medium. The concentration range should span from nanomolar to micromolar (e.g., 1 nM to 10 µM).
-
Treatment: Replace the medium in the cell plates with the medium containing the various drug concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percent inhibition versus the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Comparative Data Table (Hypothetical Results)
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (PC-9 cells, nM) |
| Gefitinib | EGFR | 33[12] | ~50 |
| Novel Compound | EGFR (Hypothetical) | 150 | 800 |
This table allows for a direct, quantitative comparison of potency. In this hypothetical scenario, the novel compound is less potent than the established drug.
Preliminary Safety Profiling
An early assessment of off-target effects and general cytotoxicity is crucial.
-
Cytotoxicity in Normal Cells: Test the compound on a non-cancerous cell line (e.g., human fibroblasts) to determine its therapeutic window. A good candidate should be significantly more potent against cancer cells than normal cells.
-
hERG Channel Assay: Screen for inhibition of the hERG potassium channel, a common cause of cardiotoxicity and a major reason for drug failure.
Phase III: In Vivo Evaluation
If the in vitro data is promising (i.e., potent, selective, and a good therapeutic window), the comparison moves to an animal model.
Pharmacokinetics (PK)
This step assesses how the animal's body processes the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).
Experimental Workflow: Mouse PK Study
Caption: Standard workflow for a pharmacokinetic study in mice.
Comparative Data Table (Hypothetical Results)
| Compound | Oral Bioavailability (%F) | Half-life (t½, hours) |
| Gefitinib | 59%[11] | ~41[11] |
| Novel Compound | 25% | 4 |
In this hypothetical case, the novel compound has lower bioavailability and a shorter half-life, suggesting it may require more frequent dosing or formulation improvements.
In Vivo Efficacy Study
The ultimate preclinical test is whether the compound can inhibit tumor growth in a living animal.
Step-by-Step Protocol: Mouse Xenograft Model
-
Model Establishment: Implant human PC-9 cancer cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Gefitinib, Novel Compound).
-
Dosing: Administer the compounds daily via oral gavage at a predetermined dose based on PK and tolerability studies.
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight (as a sign of toxicity) every 2-3 days.
-
Endpoint: Continue the study for a set period (e.g., 21 days) or until tumors in the vehicle group reach a predetermined size limit.
-
Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle.
Conclusion and Future Directions
This guide presents a logical, phased approach to evaluating the therapeutic potential of a novel research chemical, this compound, using the established drug Gefitinib as a benchmark. By systematically progressing from fundamental characterization through in vitro and in vivo comparisons, researchers can generate the critical data needed to make an informed " go/no-go " decision.
Based on our hypothetical results, the novel compound, while showing on-target activity, is inferior to Gefitinib in potency, bioavailability, and half-life. This would suggest that while the core scaffold may have value, further medicinal chemistry efforts would be required to optimize its properties before it could be considered a viable drug candidate. This structured, comparative approach is fundamental to efficient and effective drug discovery.
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A Comparative Guide to the Validation of Analytical Methods for 2-Amino-5-bromo-3-(ethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Characterizing the Analyte
2-Amino-5-bromo-3-(ethylamino)pyrazine is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds.[1][2] These compounds are significant as intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][3] While specific data for this exact molecule is sparse, its structure—featuring a pyrazine core, a bromine substituent, and two amino groups—suggests it is a polar, aromatic compound with UV-absorbing properties. A closely related compound, 2-Amino-5-bromo-3-(methylamino)pyrazine, is a solid with a melting point of 132-137 °C, providing an indication of its physical state.[4]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6][7] For a compound like this compound, which may serve as an active pharmaceutical ingredient (API) or a critical intermediate, validated methods are essential for identity confirmation, purity assessment, and quantification.
Comparison of Potential Analytical Methodologies
The selection of an analytical technique is the first critical decision in method development. Based on the chemical nature of substituted aromatic amines and pyrazines, several methods are viable.[8][9]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique for non-volatile, polar compounds like substituted pyrazines.[8][9] Coupled with a UV detector, HPLC offers a robust and reliable method for both quantification (assay) and impurity determination. Reverse-phase C18 columns are typically effective for separating aromatic amines.[8][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For enhanced specificity and sensitivity, particularly for impurity profiling and identification at very low levels, LC-MS is superior. The mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for confirming the identity of the main component and any related substances.[9]
-
Gas Chromatography (GC): GC is generally reserved for volatile and thermally stable compounds. While some aromatic amines can be analyzed by GC, it often requires derivatization to improve volatility and chromatographic performance, adding complexity to the procedure.[8]
Comparative Justification:
For the dual purpose of assay and impurity determination of this compound, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is selected as the primary recommended technique. It strikes an optimal balance between performance, cost, and accessibility in a typical quality control laboratory. LC-MS will be considered a supplementary technique for peak identification where necessary.
Workflow for Analytical Method Validation
The following diagram outlines the logical flow for validating an analytical method, from initial parameter definition to final reporting, in accordance with established guidelines.
Caption: A flowchart of the analytical method validation process.
Detailed Validation Protocol for RP-HPLC-UV Method
This section provides a comprehensive, step-by-step protocol for the validation of an HPLC method for the assay of this compound, based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][11][12]
3.1. Proposed Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of aromatic compounds.[8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and resolution for aromatic amines.[13] |
| Gradient | Time (min): 0, 10, 12, 15%B: 20, 80, 20, 20 | A gradient elution is suitable for separating the main peak from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 280 nm | Aromatic amines typically exhibit strong UV absorbance; 280 nm is a common wavelength for such structures.[8] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring good sensitivity. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[9] |
3.2. Validation Parameters and Experimental Design
The validation process involves a series of experiments to assess the method's performance characteristics.[14][15][16]
Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[5][7][15]
Protocol:
-
Blank Analysis: Inject the diluent (e.g., 50:50 water:acetonitrile) to ensure no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples by the proposed HPLC method.
-
Peak Purity Assessment: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any degradation products.
Acceptance Criteria:
-
The analyte peak should be free from co-elution with any degradation products or blank components.
-
The peak purity index should be greater than 0.995.
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14][15]
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay method, a typical range is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant relative to the response at 100% concentration.
Objective: To determine the closeness of the test results obtained by the method to the true value.[14][15][16]
Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
% Recovery = (Measured Concentration / Theoretical Concentration) x 100
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each level.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14][15]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.
-
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 1.0%.
-
Intermediate Precision: %RSD should be ≤ 2.0%.
Objective: To determine the lowest amount of analyte that can be detected (LOD) and quantitatively measured (LOQ) with suitable precision and accuracy.[5][14]
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare a series of diluted solutions of the analyte.
-
Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm the LOQ by preparing and analyzing six samples at this concentration and verifying that the precision (%RSD) and accuracy (% Recovery) are acceptable.
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1, with %RSD ≤ 10% and recovery within 80-120%.
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][15]
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH or composition (e.g., ± 2% acetonitrile)
-
-
Analyze a system suitability solution and a standard sample under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry) and the assay result.
Acceptance Criteria:
-
System suitability parameters must pass under all varied conditions.
-
The assay result should not deviate significantly from the result obtained under normal conditions (e.g., ≤ 2% difference).
Summary of Validation Data and Acceptance Criteria
The table below summarizes the validation parameters, a typical experimental approach, and industry-standard acceptance criteria for an HPLC assay method.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Forced degradation, blank analysis, peak purity | No interference; Peak Purity > 0.995 |
| Linearity | 5 concentrations, 80-120% range, in triplicate | Correlation Coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision data | 80% to 120% of target concentration |
| Accuracy | 3 levels (80%, 100%, 120%), 3 replicates each | Mean Recovery: 98.0% - 102.0% |
| Precision (Repeatability) | n=6 at 100% concentration | %RSD ≤ 1.0% |
| Precision (Intermediate) | Different day/analyst/instrument, n=6 | %RSD ≤ 2.0% |
| LOD | Signal-to-Noise Ratio | S/N ≈ 3:1 |
| LOQ | Signal-to-Noise Ratio and confirmation | S/N ≈ 10:1; Precision (%RSD) ≤ 10% |
| Robustness | Deliberate small changes in method parameters | System suitability passes; results remain consistent |
Method Selection Logic
This diagram illustrates the decision-making process for selecting the most appropriate analytical technique for this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of an analytical method is a mandatory process in drug development and manufacturing to ensure data integrity, product quality, and patient safety.[16] For this compound, a reverse-phase HPLC method with UV detection provides a reliable, robust, and accurate platform for quantification and purity assessment. The experimental protocols and acceptance criteria detailed in this guide are based on the globally recognized ICH Q2(R1) guidelines and represent a comprehensive framework for successful method validation. While HPLC-UV is the workhorse for routine quality control, LC-MS remains a powerful complementary tool for in-depth investigations, such as the structural elucidation of unknown impurities. Adherence to these principles ensures that the analytical method is fit for its intended purpose throughout its lifecycle.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- ICH and FDA Guidelines for Analytical Method Valid
- ICH Guidelines for Analytical Method Valid
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]
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- Synthesis of some substituted pyrazines and their olfactive properties. Perfumer & Flavorist. [Link]
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A Researcher's Guide to Ensuring Reproducibility in In Vitro Experiments with 2-Amino-5-bromo-3-(ethylamino)pyrazine
In the landscape of preclinical drug discovery, the reproducibility of in vitro experiments is the bedrock of scientific integrity and translational success. The journey of a novel compound from a laboratory curiosity to a potential therapeutic is paved with rigorous, repeatable data. This guide focuses on 2-Amino-5-bromo-3-(ethylamino)pyrazine, a pyrazine derivative with potential applications in anticancer research, to illustrate the critical importance of robust experimental design in achieving reproducible results.[1] While specific data on this particular molecule is emerging, the principles outlined here are universally applicable to the in vitro evaluation of similar small molecules.
The challenge of irreproducibility in preclinical research is a well-documented concern, leading to wasted resources and a delay in the development of effective therapies.[2][3] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for conducting highly reproducible in vitro experiments. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative sources.
The Critical Role of a Standardized Protocol: A Case Study with the MTT Assay
To assess the cytotoxic potential of compounds like this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for measuring cell viability.[4][5] The assay's principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[6]
However, the apparent simplicity of the MTT assay belies numerous potential sources of variability that can significantly impact reproducibility.[7][8] Below, we present a detailed, optimized protocol designed to mitigate these variables, followed by a comparison with common, less stringent practices.
Experimental Workflow for a Reproducible MTT Assay
Caption: Optimized workflow for a reproducible MTT assay.
Detailed Step-by-Step Methodology for the MTT Assay
This protocol is designed for adherent cancer cell lines and can be adapted for other cell types with appropriate optimization.
Materials:
-
Authenticated cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform an accurate cell count.
-
Resuspend cells to a final concentration that will result in 70-80% confluency at the end of the experiment. This must be optimized for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. To avoid the "edge effect," consider filling the outer wells with sterile PBS or medium only.[8]
-
Incubate the plate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully aspirate the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include "vehicle control" wells (medium with the same concentration of the solvent) and "untreated control" wells (medium only).[8]
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Data Acquisition:
-
After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[9]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Read the absorbance at 570 nm using a microplate reader within 1 hour.[4][9]
-
Comparison of Protocols: The Impact on Reproducibility
The following table illustrates how seemingly minor deviations from a stringent protocol can introduce significant variability, leading to poor reproducibility.
| Parameter | Optimized Protocol | Common "Less Stringent" Practice | Impact on Reproducibility |
| Cell Source & Handling | Authenticated, low passage number cells from a reputable cell bank (e.g., ATCC). | High passage number cells, potential for cross-contamination. | High passage cells can undergo genetic drift, altering their response to compounds. Misidentified or contaminated cells will produce irrelevant data.[10] |
| Cell Seeding Density | Optimized for linear absorbance response; automated counting for accuracy. | Inconsistent cell numbers due to manual counting or non-homogenous suspension. | Suboptimal cell density can lead to non-linear and highly variable results.[9] |
| Compound Preparation | Freshly prepared serial dilutions for each experiment. | Use of aged stock solutions; less precise dilutions. | Compound degradation can lead to an underestimation of potency. |
| Incubation Conditions | Consistent incubation times and conditions (37°C, 5% CO2). | Variable incubation times; fluctuations in incubator conditions. | Cell metabolism is sensitive to environmental changes, which can affect MTT reduction and introduce variability.[11] |
| MTT Incubation | Performed in serum-free and phenol red-free medium. | Performed in complete medium. | Serum and phenol red can interfere with the assay, leading to high background absorbance.[4][8] |
| Formazan Solubilization | Complete dissolution confirmed by visual inspection and shaking. | Incomplete dissolution. | Incomplete solubilization is a major source of error, leading to inaccurate and variable absorbance readings.[8] |
| Data Analysis | Inclusion of appropriate controls (vehicle, untreated, blank); statistical analysis of replicates. | Lack of proper controls; no statistical analysis. | Without proper controls, it is impossible to determine if the observed effect is due to the compound or other factors. |
| Illustrative Data Variability | Coefficient of Variation (CV): <15% | Coefficient of Variation (CV): >30% | A lower CV indicates higher precision and reproducibility. |
Understanding the Mechanism: A Hypothetical Signaling Pathway
Pyrazine derivatives have been shown to act as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[1][12] For instance, some pyrazine-based compounds are known to inhibit protein kinases.[12] A plausible, though hypothetical, mechanism for this compound could involve the inhibition of a key kinase in a pro-survival pathway, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
By inhibiting a key kinase like PI3K, the compound could block downstream signaling, leading to decreased cell proliferation and the induction of apoptosis. This provides a testable hypothesis for further mechanistic studies.
Conclusion: A Commitment to Rigor
The reproducibility of in vitro experiments is not a matter of chance, but a direct result of meticulous planning and execution. By adhering to the principles of Good Cell Culture Practice (GCCP) and employing robust, standardized protocols, researchers can ensure the integrity and reliability of their data.[2][3][13][14] For compounds like this compound, establishing a foundation of reproducible in vitro data is the essential first step toward realizing their therapeutic potential. This guide serves as a practical framework for achieving that goal, fostering confidence in experimental outcomes and accelerating the pace of drug discovery.
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- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidance document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-bromo-3-(ethylamino)pyrazine
This document provides essential, procedural guidance for the safe and compliant disposal of 2-Amino-5-bromo-3-(ethylamino)pyrazine (CAS No. 117719-10-5). As a halogenated, nitrogen-containing heterocyclic compound, this chemical requires specific handling and disposal protocols to mitigate risks to personnel and the environment. Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring full compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Profile and Risk Assessment: The Rationale for Specialized Disposal
This compound is not a benign substance. Its chemical structure—featuring a bromine atom and multiple amine functional groups on a pyrazine ring—suggests a potential for biological activity and associated hazards. While comprehensive toxicological data for this specific molecule is limited, data from structurally analogous compounds provide a strong basis for a cautious approach.
Key Hazard Considerations:
-
Irritation: Similar compounds are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[1][2] Therefore, it must be assumed that this compound poses similar risks. The generation of dust during handling and disposal is a primary exposure pathway that must be controlled.
-
Sensitization: Closely related structures are classified as skin sensitizers (H317), meaning repeated contact may lead to an allergic reaction. This necessitates the use of appropriate personal protective equipment (PPE) at all times.
-
Acute Toxicity: There is a potential for harm if swallowed (Acute Toxicity, Oral, Category 4; H302).[1][2]
-
Environmental Hazard: Halogenated organic compounds are often subject to strict environmental regulations due to their potential for persistence and bioaccumulation. Discharge into the environment or sanitary sewer systems must be strictly avoided.[3]
The combination of these hazards classifies this compound as hazardous waste. The following procedures are designed to manage these risks effectively.
Key Safety and Handling Data
This table summarizes critical data for risk assessment prior to any handling or disposal operations.
| Property | Value | Reference(s) |
| CAS Number | 117719-10-5 | [4][5] |
| Molecular Formula | C₆H₉BrN₄ | [4] |
| Molecular Weight | 217.07 g/mol | [4] |
| Physical Form | Solid | |
| Known & Analogous Hazards | H302, H315, H317, H319, H335 | [1][2] |
| GHS Pictogram (Analogous) | GHS07 (Exclamation Mark) | |
| Required Minimum PPE | Nitrile gloves, safety goggles, laboratory coat. | [1][3] |
| Recommended PPE | Double gloves (nitrile), face shield, N95 dust mask (for solids). | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [7] |
Experimental Protocol: Waste Disposal Procedure
This protocol must be followed for the disposal of pure this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads).
Personal Protective Equipment (PPE)
1.1. Before handling any waste, ensure the mandatory minimum PPE is worn: nitrile gloves, a lab coat, and safety goggles.[1][3] 1.2. For enhanced protection, especially when handling larger quantities or if dust generation is possible, the use of a face shield and a NIOSH-approved N95 dust mask is strongly recommended.
Waste Segregation and Collection
2.1. Designate a specific, labeled hazardous waste container for this compound waste. This container must be:
- Made of a compatible material (e.g., high-density polyethylene).
- In good condition with a secure, sealable lid.[8] 2.2. Carefully place solid waste into the container. If transferring powder, do so in a chemical fume hood or use techniques that minimize dust generation.[1] 2.3. Place all contaminated disposable materials, such as used gloves and weighing papers, into the same designated container.[6][8] 2.4. Crucially , do not mix this waste with incompatible materials like strong acids or oxidizing agents.[7]
Labeling and Storage of Waste
3.1. Securely seal the hazardous waste container lid.[8] 3.2. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" . 3.3. Store the sealed container in a designated, well-ventilated waste accumulation area that is separate from general laboratory operations.[8] 3.4. The storage area should be clearly marked, secure, and away from drains and incompatible materials.[8]
Final Disposal
4.1. Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or poured down the sanitary sewer.[8] 4.2. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[8] 4.3. All disposal activities must be conducted in strict accordance with all applicable local, state, and federal regulations.[8] Ensure a waste manifest or tracking document is completed as required.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab and restrict access.
-
Protect Yourself: Before cleaning, don the appropriate PPE, including double nitrile gloves, safety goggles/face shield, a lab coat, and an N95 respirator.[3][6]
-
Containment: For solid spills, gently cover the area with absorbent pads to prevent the further spread of dust.[6]
-
Clean-up: Carefully sweep up the solid material using a dedicated brush and dustpan, avoiding actions that create dust.[8] Place the collected material and all contaminated cleaning supplies (pads, gloves, etc.) into the designated hazardous waste container.[3][6]
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by clean water.[6]
-
Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- This compound Product Detail.2a biotech.[Link]
- 2-Amino-5-bromopyridine.
- Appendix A Disposal Procedures by Chemical.University of Wisconsin-Madison.[Link]
- Chemical Process SOP Example - Bromodeoxyuridine (BrdU).University of Wyoming.[Link]
Sources
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Amino-5-bromo-3-(ethylamino)pyrazine
For Immediate Reference: In the absence of a specific Safety Data Sheet for 2-Amino-5-bromo-3-(ethylamino)pyrazine (CAS No. 117719-10-5), this guide is built upon a comprehensive analysis of safety data for structurally analogous brominated aminopyrazines. Researchers should treat this compound with a high degree of caution, assuming it possesses similar or more pronounced hazardous properties than its close chemical relatives.
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a procedural and logistical framework for the safe handling, use, and disposal of this compound, a key intermediate in many pharmaceutical development pathways. Our approach is grounded in established safety protocols for analogous compounds, ensuring a robust and reliable methodology.
Immediate Safety and Hazard Assessment
Based on data from similar brominated aminopyrazine and aminopyridine compounds, this compound should be presumed to be:
These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Quantitative Data and Hazard Summary of Analogous Compounds
| Hazard Statement | Compound Class | GHS Classification | Source |
| Harmful if swallowed | Brominated Aminopyrazines/Aminopyridines | Acute Toxicity, Oral (Category 4) | [1][2][3] |
| Causes skin irritation | Brominated Aminopyrazines/Aminopyridines | Skin Corrosion/Irritation (Category 2) | [1][2][3] |
| Causes serious eye irritation | Brominated Aminopyrazines/Aminopyridines | Serious Eye Damage/Eye Irritation (Category 2A) | [1][2][3] |
| May cause respiratory irritation | Brominated Aminopyrazines/Aminopyridines | Specific Target Organ Toxicity — Single Exposure (Category 3) | [1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to create a reliable barrier against potential exposure.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] In situations with a higher risk of splashing, a full-face shield should be used in addition to goggles.
-
Skin Protection :
-
Respiratory Protection : All handling of this compound as a solid or in a solution that could produce aerosols must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[4]
Experimental Protocols: From Benchtop to Disposal
Adherence to a strict, step-by-step protocol is paramount for ensuring both the integrity of your experiment and the safety of laboratory personnel.
Safe Handling and Use Protocol
-
Preparation : Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for the handling of this compound.
-
Personal Protective Equipment (PPE) Donning : Put on all required PPE as outlined in the section above.
-
Weighing and Transfer :
-
If working with a solid, handle it in a way that minimizes dust formation.[4]
-
Use a dedicated set of spatulas and weighing papers.
-
Immediately after weighing, carefully transfer the compound to the reaction vessel.
-
-
In-Reaction Monitoring : Keep the reaction vessel closed and under negative pressure within the fume hood for the duration of the experiment.
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Chemical Spill Emergency Protocol
In the event of a spill, a calm and methodical response is crucial. The following workflow should be followed:
Caption: Workflow for responding to a chemical spill.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation : All materials contaminated with this compound, including disposable gloves, weighing papers, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Container Requirements : The hazardous waste container must be:
-
Made of a compatible material (e.g., high-density polyethylene).
-
Kept securely closed when not in use.
-
Labeled as "Hazardous Waste" and with the full chemical name: "this compound".[5]
-
-
Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[5]
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[5] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[5]
Emergency Procedures: First Aid for Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
In case of eye contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[6]
-
In case of skin contact : Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[1][2][4] If skin irritation persists, seek medical attention.[1]
-
If inhaled : Move the person to fresh air.[1][2][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.
-
If swallowed : Do NOT induce vomiting.[4] Rinse the mouth with water.[1][2][4] Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[4]
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
- This compound. 2a biotech. [Link]
- First Aid for Chemical Exposure. Coast2Coast. [Link]
- First Aid Procedures For Chemical Hazards.
- Safety Data Sheet - Nα-Fmoc-L-glutamine. AAPPTec. [Link]
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
- Chemical Process SOP Example. University of Wyoming. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
